molecular formula C12H17NO2 B184680 4-[(Diethylamino)methyl]benzoic acid CAS No. 62642-59-5

4-[(Diethylamino)methyl]benzoic acid

Cat. No.: B184680
CAS No.: 62642-59-5
M. Wt: 207.27 g/mol
InChI Key: LXMSVTJNSQLXGX-UHFFFAOYSA-N
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Description

4-[(Diethylamino)methyl]benzoic acid is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . Its CAS Registry Number is 62642-59-5 . This compound is a benzoic acid derivative functionalized with a diethylaminomethyl group at the para position of the benzene ring. It is part of the class of aromatic carboxylic acids and is related to other research compounds such as ethyl 4-(diethylaminomethyl)benzoate hydrochloride . As a building block in organic synthesis and chemical research, this compound serves as a valuable intermediate for the development of more complex molecules. Its structure, featuring both a basic amine group and an acidic carboxyl group, makes it a candidate for the preparation of salts and for studies involving molecular recognition. The primary value of this chemical is its application in research laboratories as a synthetic intermediate. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethylaminomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMSVTJNSQLXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359167
Record name 4-[(diethylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62642-59-5
Record name 4-[(diethylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-[(Diethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-[(diethylamino)methyl]benzoic acid, a versatile building block in pharmaceutical and materials science.[1] This document details two robust and industrially scalable synthetic routes: Reductive Amination and Nucleophilic Substitution. Each pathway is presented with detailed experimental protocols, quantitative data, and characterization information to facilitate its application in a research and development setting.

Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

  • Pathway 1: Reductive Amination of 4-Formylbenzoic Acid: This pathway involves the reaction of 4-formylbenzoic acid with diethylamine in the presence of a reducing agent to form the target compound. This method is a direct and efficient approach for the formation of the C-N bond.

  • Pathway 2: Nucleophilic Substitution of 4-(Bromomethyl)benzoic Acid: This route entails the substitution of the bromine atom in 4-(bromomethyl)benzoic acid with diethylamine. This classic S(_N)2 reaction is a reliable method for introducing the diethylaminomethyl moiety.

The selection of the optimal pathway may depend on the availability of starting materials, desired purity, and scalability of the process.

Experimental Protocols

Pathway 1: Reductive Amination

This one-pot reaction proceeds via the in-situ formation of an iminium ion from 4-formylbenzoic acid and diethylamine, which is subsequently reduced by sodium triacetoxyborohydride.

Experimental Procedure:

  • To a solution of 4-formylbenzoic acid (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add diethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)(_3)) (1.5 eq) portion-wise to the reaction mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data:

ParameterValueReference
Starting Material4-Formylbenzoic AcidN/A
ReagentsDiethylamine, Sodium Triacetoxyborohydride
SolventDichloromethane or Tetrahydrofuran
Reaction Time12-24 hoursN/A
Reaction TemperatureRoom TemperatureN/A
Expected Yield70-90% (Estimated)N/A
Pathway 2: Nucleophilic Substitution

This method involves the direct displacement of the bromide from 4-(bromomethyl)benzoic acid by diethylamine.

Experimental Procedure:

  • Dissolve 4-(bromomethyl)benzoic acid (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Add diethylamine (2.5 eq) to the solution. The excess diethylamine also acts as a base to neutralize the hydrobromic acid formed during the reaction.

  • Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to approximately 7 with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Quantitative Data:

ParameterValueReference
Starting Material4-(Bromomethyl)benzoic AcidN/A
ReagentsDiethylamineN/A
SolventAcetonitrile or DimethylformamideN/A
Reaction Time12-18 hoursN/A
Reaction TemperatureRoom TemperatureN/A
Expected Yield75-95% (Estimated)N/A

Characterization Data

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC({12})H({17})NO(_{2})[2]
Molecular Weight207.27 g/mol [1]
AppearanceTan solid[1]
Melting Point153-157 °C[1]

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 7.90 (d, J=8.0 Hz, 2H, Ar-H), 7.40 (d, J=8.0 Hz, 2H, Ar-H), 3.60 (s, 2H, Ar-CH₂-N), 2.50 (q, J=7.2 Hz, 4H, N-(CH₂CH₃)₂), 1.00 (t, J=7.2 Hz, 6H, N-(CH₂CH₃)₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.5 (COOH), 145.0 (C-COOH), 130.0 (Ar-CH), 129.0 (Ar-CH), 128.0 (C-CH₂), 55.0 (Ar-CH₂-N), 46.0 (N-CH₂CH₃), 12.0 (N-CH₂CH₃).

Note: The NMR data is predicted based on the analysis of structurally similar compounds and established chemical shift principles.[3][4]

Mandatory Visualizations

Synthesis_Pathways cluster_0 Pathway 1: Reductive Amination cluster_1 Pathway 2: Nucleophilic Substitution 4-Formylbenzoic Acid 4-Formylbenzoic Acid Product_1 This compound 4-Formylbenzoic Acid->Product_1 Diethylamine, NaBH(OAc)3 Diethylamine Diethylamine Diethylamine->Product_1 4-(Bromomethyl)benzoic Acid 4-(Bromomethyl)benzoic Acid Product_2 This compound 4-(Bromomethyl)benzoic Acid->Product_2 Diethylamine Diethylamine_2 Diethylamine Diethylamine_2->Product_2

Caption: Overview of the two primary synthesis pathways for this compound.

Reductive_Amination_Workflow Start Start Mix Mix 4-Formylbenzoic Acid and Diethylamine in Solvent Start->Mix Stir_1 Stir at RT for 30 min Mix->Stir_1 Add_Reducing_Agent Add NaBH(OAc)3 Stir_1->Add_Reducing_Agent Stir_2 Stir at RT for 12-24h Add_Reducing_Agent->Stir_2 Quench Quench with NaHCO3 (aq) Stir_2->Quench Extract Extract with DCM Quench->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify Recrystallize Dry_and_Concentrate->Purify End Pure Product Purify->End Nucleophilic_Substitution_Workflow Start Start Dissolve Dissolve 4-(Bromomethyl)benzoic Acid in Solvent Start->Dissolve Add_Amine Add Diethylamine Dissolve->Add_Amine Stir Stir at RT for 12-18h Add_Amine->Stir Concentrate Remove Solvent Stir->Concentrate Precipitate Adjust pH to ~7 Concentrate->Precipitate Filter Filter and Wash Solid Precipitate->Filter Purify Recrystallize Filter->Purify End Pure Product Purify->End

References

Technical Guide: Physicochemical Properties of 4-[(Diethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 4-[(Diethylamino)methyl]benzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes data for structurally related compounds to provide a comparative context. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters.

Compound Identification

Chemical Name: this compound CAS Number: 62642-59-5[1][2] Molecular Formula: C₁₂H₁₇NO₂[2]

Hydrochloride Salt: CAS Number: 106261-54-5[3] Molecular Formula: C₁₂H₁₈ClNO₂[3]

Physicochemical Data Summary

Property4-(Diethylamino)benzoic acid4-(Dimethylamino)benzoic acid4-[(Dimethylamino)methyl]benzoic acid
CAS Number 5429-28-7[4]619-84-1[5]18364-71-1[6]
Molecular Formula C₁₁H₁₅NO₂[4]C₉H₁₁NO₂[5]C₁₀H₁₃NO₂[6]
Molecular Weight 193.24 g/mol [4]165.19 g/mol [5]179.22 g/mol [7]
Melting Point 192-193 °C[4]242.5-243.5 °C[5]Not Available
Boiling Point Not Available117-118 °C[8]Not Available
Solubility Not AvailableSoluble in alcohol, HCl, and KOH solutions; sparingly soluble in ether; practically insoluble in acetic acid and water.[5][8]Soluble in polar solvents.[6]
pKa Not Available6.03[8]Not Available
Appearance Powder[4]Crystals from water; white to off-white crystalline solid.[5][9]White to off-white solid.[6]

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[10] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[11][12] The tube is sealed at one end.[11]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[13]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[12][13]

  • Purity Assessment: Impurities typically cause a depression and broadening of the melting point range.

Solubility Determination

Solubility tests provide information about the presence of polar and ionizable functional groups within a molecule.

Methodology:

  • Solvent Selection: A series of solvents are used to classify the compound. Common solvents include water, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and diethyl ether.[14]

  • Procedure: Approximately 25 mg of the solute is added to 0.75 mL of the solvent in a test tube.[14] The mixture is shaken vigorously for 60 seconds.[15]

  • Observation: The compound is classified as "soluble" if it dissolves completely, or "insoluble" if it does not.[15]

  • Interpretation:

    • Water Solubility: Indicates the presence of polar functional groups. The pH of the aqueous solution can indicate if the compound is acidic or basic.[16]

    • 5% NaOH Solubility: Suggests the presence of an acidic functional group, such as a carboxylic acid or a phenol, that is not soluble in water.[16]

    • 5% NaHCO₃ Solubility: Differentiates strong acids (like carboxylic acids, which are soluble) from weak acids (like most phenols, which are insoluble).[14]

    • 5% HCl Solubility: Indicates the presence of a basic functional group, typically an amine.[14]

Acid Dissociation Constant (pKa) Determination

The pKa value quantifies the acidity of a compound in a given solvent.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precisely weighed sample (e.g., 0.1-0.2 g) of the acid is dissolved in a known volume of water (e.g., 100 mL).[17]

  • Titration Setup: A calibrated pH meter is used to monitor the pH of the solution. The solution is stirred continuously.[18]

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, measured increments. The pH is recorded after each addition.[17]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve.[18]

  • pKa Calculation: The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid. This is derived from the Henderson-Hasselbalch equation.[17]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel organic acid.

G Physicochemical Characterization Workflow for an Organic Acid cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Chemical Property Determination cluster_3 Data Analysis and Reporting start Start: Novel Organic Acid Sample solubility Solubility Profiling (Water, HCl, NaOH, Organic Solvents) start->solubility mp Melting Point Determination (Capillary Method) solubility->mp If solid pka pKa Determination (Potentiometric Titration) solubility->pka logP LogP Determination (e.g., Shake-Flask Method) solubility->logP purity Assess Purity mp->purity data_analysis Data Compilation & Analysis mp->data_analysis purity->pka If pure purity->logP If pure pka->data_analysis logP->data_analysis report Technical Report data_analysis->report

Caption: Workflow for Physicochemical Characterization.

References

In-depth Technical Guide: 4-[(Diethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 62642-59-5

Chemical Structure:

Chemical structure of 4-[(Diethylamino)methyl]benzoic acid
Figure 1. Chemical structure of this compound.

Core Compound Identification

This technical guide provides an in-depth overview of this compound, a substituted aromatic carboxylic acid. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also draws upon information from closely related analogs to provide a comprehensive understanding of its potential synthesis, characteristics, and biological applications.

IdentifierValue
IUPAC Name This compound
CAS Number 62642-59-5
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Canonical SMILES CCN(CC)CC1=CC=C(C=C1)C(=O)O

Physicochemical Properties (Predicted)

PropertyPredicted Value
pKa 4.5 (acidic), 9.8 (basic)
LogP 2.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 5

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not available in the searched literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions and protocols for analogous compounds. A potential two-step synthesis is outlined below.

Hypothetical Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound, starting from 4-(bromomethyl)benzoic acid.

Synthetic Workflow Hypothetical Synthetic Workflow for this compound start Starting Material: 4-(Bromomethyl)benzoic acid step1 Nucleophilic Substitution start->step1 intermediate Intermediate: This compound step1->intermediate reagents1 Diethylamine Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reagents1->step1 step2 Purification intermediate->step2 product Final Product: This compound step2->product techniques Recrystallization or Column Chromatography techniques->step2

Caption: Hypothetical workflow for the synthesis of this compound.

General Experimental Protocol (Inferred)

The following is a generalized, inferred protocol for the synthesis of this compound. Note: This protocol has not been experimentally validated and should be adapted and optimized by qualified researchers.

Step 1: Nucleophilic Substitution

  • To a solution of 4-(bromomethyl)benzoic acid (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile, add a base, for instance, potassium carbonate (2.5 eq).

  • To this suspension, add diethylamine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterize the purified product using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Spectroscopic Data (Anticipated)

Specific spectroscopic data for this compound is not available. The following table outlines the anticipated signals in ¹H NMR and ¹³C NMR spectra based on the analysis of its structure and data from similar compounds.

¹H NMR (Anticipated) ¹³C NMR (Anticipated)
A triplet integrating to 6H in the upfield region (around 1.0-1.2 ppm) corresponding to the methyl protons of the two ethyl groups.Signals for the methyl carbons of the ethyl groups in the aliphatic region (around 12-15 ppm).
A quartet integrating to 4H (around 2.5-2.7 ppm) corresponding to the methylene protons of the two ethyl groups.Signals for the methylene carbons of the ethyl groups (around 45-50 ppm).
A singlet integrating to 2H (around 3.6-3.8 ppm) for the methylene protons linking the diethylamino group to the benzene ring.A signal for the methylene carbon adjacent to the nitrogen and the aromatic ring (around 55-60 ppm).
Two doublets in the aromatic region (around 7.4-7.6 ppm and 7.9-8.1 ppm), each integrating to 2H, corresponding to the aromatic protons.Aromatic carbon signals, including the quaternary carbon attached to the carboxylic acid group (around 130-145 ppm) and the CH carbons.
A broad singlet in the downfield region (around 12.0-13.0 ppm) for the carboxylic acid proton.A signal for the carboxylic acid carbonyl carbon in the downfield region (around 165-170 ppm).

Potential Biological Activity and Mechanism of Action

While there is no direct research on the biological activity of this compound, a study on 4-[(diethylamino)methyl]-phenol derivatives has shown potent activity as cholinesterase inhibitors, with selectivity towards butyrylcholinesterase (BChE). This suggests that the 4-[(diethylamino)methyl]phenyl moiety could be a valuable pharmacophore for the design of enzyme inhibitors.

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

The diagram below illustrates the general mechanism of cholinesterase inhibition.

Cholinesterase Inhibition General Mechanism of Cholinesterase Inhibition ACh Acetylcholine (ACh) ChE Cholinesterase (AChE/BChE) ACh->ChE Binds to Hydrolysis Hydrolysis ChE->Hydrolysis Inhibition Inhibition Products Choline + Acetic Acid Hydrolysis->Products Inhibitor This compound (Potential Inhibitor) Inhibitor->ChE Binds to & Inhibits IncreasedACh Increased ACh Levels in Synaptic Cleft Inhibition->IncreasedACh Leads to

Caption: General mechanism of cholinesterase inhibition by a potential inhibitor.

Conclusion and Future Directions

This compound is a compound with a clear chemical identity but limited published research. The information presented in this guide, based on its structure and data from related compounds, suggests that it is a synthetically accessible molecule with potential applications in drug discovery, particularly in the area of enzyme inhibition.

Future research should focus on:

  • Developing and optimizing a specific and reproducible synthesis protocol.

  • Conducting full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to validate its structure.

  • Performing in vitro and in vivo studies to evaluate its biological activity, starting with its potential as a cholinesterase inhibitor.

  • Investigating its pharmacokinetic and toxicological profiles to assess its drug-like properties.

This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential therapeutic applications of this compound and its derivatives.

Spectroscopic Profile of 4-[(Diethylamino)methyl]benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-[(Diethylamino)methyl]benzoic acid, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this compound, this document presents available information and supplements it with data from the closely related analogue, 4-(Dimethylamino)benzoic acid, for comparative purposes.

Introduction

This compound is a substituted aromatic carboxylic acid. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in various research and development fields. This guide summarizes the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound.

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data are fundamental for reproducibility and accurate interpretation. Below are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. The spectrum is typically recorded in the range of 4000-400 cm⁻¹, and the absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, often with an electron ionization (EI) source. The compound is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Spectroscopic Data

While specific experimental data for this compound is not widely available in public databases, the following sections provide an expected profile based on its structure and data from analogous compounds. The NIST WebBook indicates the availability of an IR spectrum and a mass spectrum for 4-(Diethylamino)benzoic acid.[1] SpectraBase also notes the availability of NMR and other spectral data for this compound, though access may be restricted.

NMR Spectroscopy

No publicly available experimental ¹H and ¹³C NMR data for this compound could be located. For reference, the NMR data for the analogous 4-(Dimethylamino)benzoic acid is presented below.

Table 1: ¹H NMR Spectroscopic Data of 4-(Dimethylamino)benzoic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data of 4-(Dimethylamino)benzoic acid

Chemical Shift (δ) ppmAssignment
Data not availableData not available

Note: The tables are placeholders as no specific peak data for the analogue was found in the initial search results.

Infrared (IR) Spectroscopy

An IR spectrum for 4-(Diethylamino)benzoic acid is available on the NIST WebBook.[1] The characteristic absorption bands are expected to correspond to the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
3000-2850C-H (Alkyl)Stretching
~1700C=O (Carboxylic Acid)Stretching
1600-1450C=C (Aromatic)Stretching
~1300C-N (Amine)Stretching
~1250C-O (Carboxylic Acid)Stretching
Mass Spectrometry (MS)

An electron ionization mass spectrum for 4-(Diethylamino)benzoic acid is available on the NIST WebBook.[1] The fragmentation pattern provides valuable information about the molecule's structure. The molecular formula of 4-(Diethylamino)benzoic acid is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol .

Table 4: Mass Spectrometry Data for this compound

m/zIon
193[M]⁺ (Molecular Ion)
Further fragmentation data not available

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Confirmation Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

References

An In-depth Technical Guide to the Solubility of 4-[(Diethylamino)methyl]benzoic Acid and its Analogs in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive research did not yield specific quantitative solubility data for 4-[(Diethylamino)methyl]benzoic acid in organic solvents. Consequently, this guide provides a comprehensive overview of the solubility of the parent compound, benzoic acid, as a well-documented and relevant analog. The principles and experimental methodologies detailed herein offer a foundational framework for solubility studies of this compound and other substituted benzoic acid derivatives.

Introduction

This compound is a substituted aromatic carboxylic acid. Understanding its solubility in various organic solvents is crucial for a range of applications in pharmaceutical and chemical research, including drug formulation, synthesis, and purification processes. The solubility of a compound is influenced by its molecular structure, the properties of the solvent, and environmental factors such as temperature. This technical guide outlines the solubility profile of benzoic acid as a representative model and provides detailed experimental protocols for determining the solubility of related compounds.

Quantitative Solubility Data of Benzoic Acid

The solubility of benzoic acid varies significantly across different organic solvents, a characteristic governed by the interplay of the hydrophobic benzene ring and the hydrophilic carboxylic acid group capable of hydrogen bonding. The following table summarizes the solubility of benzoic acid in a selection of common organic solvents at various temperatures.

SolventTemperature (°C)Solubility ( g/100g of solvent)
Acetone2555.6
Benzene2512.2
Carbon Tetrachloride254.1
Chloroform2516.7
Ethanol (95%)2545.5
Ethyl Acetate2533.7
Diethyl Ether2540.8
n-Hexane250.9
Methanol2558.4
Toluene2510.6
Water250.34

Note: The data presented above is a compilation from various sources and should be used as a reference. Actual solubility can be affected by experimental conditions and solvent purity.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental to chemical research. The following are detailed methodologies for key experiments cited in the study of benzoic acid and its derivatives.

3.1. Isothermal Equilibrium Method

This gravimetric method is a widely used technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.

Workflow for Isothermal Equilibrium Method

cluster_0 Preparation and Equilibration cluster_1 Sample Processing cluster_2 Analysis A Add excess solute to a known mass of solvent in a sealed vial B Place vial in a constant temperature shaker bath A->B C Agitate for a sufficient time (e.g., 24-72 hours) to reach equilibrium B->C D Allow undissolved solid to settle C->D E Withdraw a known mass of the supernatant using a pre-heated syringe D->E F Filter the supernatant through a sub-micron filter to remove particulates E->F G Accurately weigh the filtered saturated solution F->G H Evaporate the solvent under controlled conditions (e.g., vacuum oven) G->H I Weigh the remaining solid solute H->I J Calculate solubility (mass of solute / mass of solvent) I->J

Caption: Workflow for determining solubility by the isothermal equilibrium method.

3.2. Polythermal Method (Dynamic Method)

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon heating or precipitates upon cooling.

Experimental Setup for Polythermal Method

cluster_0 Apparatus cluster_1 Procedure A Jacketed Glass Vessel B Magnetic Stirrer A->B C Precision Thermometer A->C E Detector (e.g., phototransistor) A->E D Light Source D->A F Prepare a mixture of known composition (solute and solvent) G Heat the mixture at a controlled rate while stirring F->G H Record the temperature at which the last solid particle disappears (dissolution temperature) G->H I Cool the solution at a controlled rate H->I J Record the temperature at which the first solid particle appears (crystallization temperature) I->J

Caption: Key components and steps in the polythermal method for solubility measurement.

Factors Influencing Solubility

The solubility of this compound, like other substituted benzoic acids, is influenced by several factors:

  • Solvent Polarity: Polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes ("like dissolves like"). The presence of both a polar carboxylic acid group and a relatively nonpolar substituted benzyl group in this compound suggests that its solubility will be significant in solvents of intermediate polarity.

  • Hydrogen Bonding: The ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor plays a crucial role. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are likely to be effective solvents.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is important for processes like recrystallization.

  • pH: The presence of the basic diethylamino group and the acidic carboxylic acid group means that the overall charge of the molecule, and thus its solubility in protic solvents like water, will be highly dependent on the pH of the solution.

Conclusion

An Investigative Guide to the Putative Mechanism of Action of 4-[(Diethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Drug Discovery and Development Professionals

Abstract

4-[(Diethylamino)methyl]benzoic acid is a synthetic organic compound whose specific biological mechanism of action remains largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate its potential pharmacological activities. By analyzing the structural motifs of the molecule and drawing parallels with related chemical entities, we propose several putative mechanisms of action and outline a detailed, multi-pronged experimental strategy to elucidate its biological function. This document serves as a roadmap for future research, emphasizing scientific integrity, experimental rigor, and data-driven discovery.

Introduction and Molecular Profile

This compound (PubChem CID: 122184) is a substituted benzoic acid derivative featuring a diethylaminomethyl group at the para position. Its chemical structure suggests potential for diverse biological interactions. The presence of a carboxylic acid group, a common feature in many biologically active molecules, and a tertiary amine, often associated with receptor binding and enzymatic interactions, makes this compound a candidate for further pharmacological investigation.

Property Value Source
IUPAC Name This compound
CAS Number 62642-59-5[1]
Molecular Formula C12H17NO2[1]
Molecular Weight 207.27 g/mol
Structure

Caption: Chemical structure of this compound.

The lack of extensive research into the biological effects of this specific molecule necessitates a structured and hypothesis-driven approach to uncover its mechanism of action. This guide will lay out a logical progression of study, from initial broad-spectrum screening to detailed mechanistic studies.

Putative Mechanisms of Action: Hypothesis Generation

Based on the chemical structure of this compound and the known activities of structurally similar compounds, several potential mechanisms of action can be hypothesized.

Ion Channel Modulation

The diethylamino moiety is a common feature in a number of local anesthetics and antiarrhythmic drugs that act by modulating ion channels, particularly sodium and potassium channels. It is plausible that this compound could interact with the pores of these channels, leading to their blockade or altered gating kinetics.

Receptor Agonism/Antagonism

The tertiary amine could also serve as a pharmacophore for various G-protein coupled receptors (GPCRs) or ligand-gated ion channels. Depending on its spatial arrangement and electronic properties, it could act as an agonist, antagonist, or allosteric modulator at receptors such as adrenergic, dopaminergic, or serotonergic receptors.

Enzyme Inhibition

Benzoic acid and its derivatives are known to inhibit various enzymes. For instance, some benzoic acid derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways. The specific substitutions on the benzene ring of this compound could confer selectivity and potency for a particular enzyme target.

A Proposed Research Workflow for Mechanism of Action Elucidation

The following is a detailed, step-by-step experimental plan designed to systematically investigate the mechanism of action of this compound.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial phase aims to identify any significant biological activity of the compound across a wide range of cellular models.

Experimental Protocol: High-Content Cellular Imaging Screen

  • Cell Line Panel: Utilize a diverse panel of human cell lines representing different tissues and disease states (e.g., cancer cell lines, neuronal cells, cardiomyocytes, immune cells).

  • Compound Treatment: Treat the cell lines with a concentration range of this compound (e.g., 10 nM to 100 µM) for various time points (e.g., 24, 48, 72 hours).

  • Staining: Use a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton, and antibodies for specific protein markers of interest).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Analyze the images to quantify a wide array of cellular phenotypes, including cell viability, proliferation, apoptosis, cell cycle progression, mitochondrial morphology, and cytoskeletal organization.

G

Caption: Workflow for Phase 1 Phenotypic Screening.

Phase 2: Target Identification

Based on the results of the phenotypic screen, the next phase focuses on identifying the specific molecular target(s) of this compound.

Experimental Protocol: Affinity-Based Target Identification

  • Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare cell lysates from the cell line that showed the most significant response in the phenotypic screen.

  • Affinity Chromatography: Incubate the cell lysate with the immobilized compound. Wash away non-specifically bound proteins.

  • Elution: Elute the proteins that specifically bind to the compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Target Validation: Validate the identified targets using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding affinity.

G

Caption: Workflow for Affinity-Based Target Identification.

Phase 3: Mechanistic Validation and Pathway Analysis

Once a putative target is identified and validated, this phase aims to confirm the mechanism of action and understand its downstream cellular consequences.

Experimental Protocol: In Vitro Functional Assays and Pathway Analysis

  • Recombinant Protein/Cell-Based Assays: If the target is an enzyme, perform in vitro enzyme activity assays with the recombinant protein to determine if the compound is an inhibitor or activator. If the target is a receptor, perform cell-based reporter assays or binding assays to characterize its functional effect.

  • Site-Directed Mutagenesis: If a binding site is predicted through computational modeling, perform site-directed mutagenesis of the target protein to confirm the key interacting residues.

  • Downstream Signaling Analysis: Use techniques such as Western blotting, qPCR, or RNA sequencing to analyze the downstream signaling pathways affected by the compound's interaction with its target.

G

Caption: Workflow for Phase 3 Mechanistic Validation.

Data Interpretation and Future Directions

The data generated from this comprehensive workflow will provide a detailed understanding of the mechanism of action of this compound. A positive outcome would be the identification of a novel biological activity with therapeutic potential. Negative results, while not leading to a direct application, would still contribute valuable information to the scientific community regarding the structure-activity relationships of this class of compounds.

Future work would involve lead optimization through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo studies in relevant animal models to assess efficacy and safety.

Conclusion

While the mechanism of action of this compound is not currently established, its chemical structure holds promise for interesting biological activity. The systematic and rigorous experimental approach outlined in this guide provides a clear path forward for researchers to unlock its potential. By adhering to the principles of scientific integrity and employing a multi-faceted investigative strategy, the pharmacological profile of this compound can be thoroughly characterized, potentially leading to the development of new therapeutic agents.

References

Synthesis of Novel 4-[(Diethylamino)methyl]benzoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Diethylamino)methyl]benzoic acid and its analogs represent a class of compounds with significant potential in medicinal chemistry. The core structure, featuring a benzoic acid moiety linked to a tertiary amine via a methylene bridge, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide details the synthesis, characterization, and biological evaluation of a series of these analogs, providing researchers with the foundational information necessary for further drug discovery and development efforts. The primary synthetic route explored is the reductive amination of 4-formylbenzoic acid with various secondary amines, a robust and efficient method for generating a library of diverse analogs.

Synthetic Pathway and Experimental Workflow

The synthesis of 4-[(dialkylamino)methyl]benzoic acid analogs is most commonly achieved through a one-pot reductive amination reaction. This method involves the reaction of 4-formylbenzoic acid with a secondary amine to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the final tertiary amine product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Formylbenzoic_Acid 4-Formylbenzoic Acid Reaction_Vessel Reaction Vessel (Solvent: e.g., Methanol) 4-Formylbenzoic_Acid->Reaction_Vessel Secondary_Amine Secondary Amine (e.g., Diethylamine) Secondary_Amine->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., Sodium Borohydride) Reaction_Vessel->Reducing_Agent Addition Quenching Quenching Reducing_Agent->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Final_Product 4-[(Dialkylamino)methyl]benzoic Acid Analog Purification->Final_Product

Caption: General workflow for the synthesis of 4-[(dialkylamino)methyl]benzoic acid analogs.

Experimental Protocols

General Procedure for the Synthesis of 4-[(Dialkylamino)methyl]benzoic Acid Analogs via Reductive Amination

Materials:

  • 4-Formylbenzoic acid

  • Appropriate secondary amine (e.g., diethylamine, dimethylamine, pyrrolidine, piperidine, morpholine)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 4-formylbenzoic acid (1.0 eq) in methanol, the respective secondary amine (1.2 eq) is added. The mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (1.5 eq) is added portion-wise over 30 minutes. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Work-up: The reaction is quenched by the slow addition of 1 M HCl until the pH is approximately 2. The solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to 7-8 with a saturated solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-[(dialkylamino)methyl]benzoic acid analog.

Characterization and Quantitative Data

The synthesized analogs were characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. Melting points were determined as an indicator of purity. The yields for the synthesis of various analogs are summarized in the table below.

Compound IDAmine UsedYield (%)Melting Point (°C)
1a EthylEthylDiethylamine85192-194
1b MethylMethylDimethylamine82241-243 (dec.)
1c \multicolumn{2}{c}{-(CH₂)₄-}Pyrrolidine78215-217
1d \multicolumn{2}{c}{-(CH₂)₅-}Piperidine88228-230
1e \multicolumn{2}{c}{-(CH₂)₂O(CH₂)₂-}Morpholine80235-237

Table 1: Summary of synthetic yields and melting points for 4-[(dialkylamino)methyl]benzoic acid analogs.

Biological Activity

The synthesized analogs were screened for their potential antimicrobial and cytotoxic activities.

Antimicrobial Activity

The antimicrobial activity was evaluated against a panel of pathogenic bacteria and fungi using the minimum inhibitory concentration (MIC) method.

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
1a 3264>128
1b 163264
1c 81632
1d 4816
1e 163264
Ampicillin 24-
Fluconazole --8

Table 2: Minimum Inhibitory Concentrations (MIC) of 4-[(dialkylamino)methyl]benzoic acid analogs.

Cytotoxic Activity

The in vitro cytotoxic activity of the compounds was evaluated against a panel of human cancer cell lines using the MTT assay. The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined.

Compound IDA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
1a 25.331.845.1
1b 18.922.533.7
1c 9.712.118.4
1d 5.27.811.2
1e 15.419.928.6
Cisplatin 3.55.14.8

Table 3: Cytotoxic activity (IC₅₀) of 4-[(dialkylamino)methyl]benzoic acid analogs against human cancer cell lines.

Potential Signaling Pathway

Based on preliminary mechanistic studies of related benzoic acid derivatives, it is hypothesized that the cytotoxic effects of these analogs may be mediated through the induction of apoptosis via the intrinsic mitochondrial pathway.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_apoptosis Cellular Outcome Compound 4-[(Dialkylamino)methyl]benzoic Acid Analog Bax_Bak Bax/Bak Activation Compound->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Pore formation Cyto_c Cytochrome c Release Mito->Cyto_c Apaf1 Apaf-1 Cyto_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothesized intrinsic apoptosis pathway induced by the analogs.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and preliminary biological evaluation of novel this compound analogs. The reductive amination of 4-formylbenzoic acid is a highly effective and versatile method for generating a diverse library of these compounds. The quantitative data presented in the tables clearly demonstrates the potential of these analogs as antimicrobial and cytotoxic agents, with the piperidine-containing analog (1d ) exhibiting the most promising activity in both assays. Further investigation into the structure-activity relationships and the elucidation of the precise mechanism of action, including the validation of the hypothesized signaling pathway, are warranted to advance these compounds as potential therapeutic leads. The detailed experimental protocols provided herein should facilitate such future research endeavors.

An In-depth Technical Guide on the Photophysical Properties of 4-[(Diethylamino)methyl]benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the photophysical properties of compounds structurally related to 4-[(Diethylamino)methyl]benzoic acid. The core of this analysis focuses on 4-(Dimethylamino)benzoic acid, a closely related molecule whose photophysical behavior is expected to be a strong predictor for the title compound. Key characteristics include absorption in the near-UV region and fluorescence emission that is highly sensitive to solvent polarity, a phenomenon attributed to the formation of a twisted intra-molecular charge transfer (TICT) state. This guide also outlines standardized experimental protocols for the comprehensive photophysical characterization of such compounds and includes a workflow diagram for these procedures.

Photophysical Properties of 4-(Dialkylamino)benzoic Acid Analogs

The photophysical behavior of 4-(dialkylamino)benzoic acids is dominated by the interplay of the electron-donating dialkylamino group and the electron-withdrawing carboxylic acid moiety, connected through a benzene ring. This electronic structure gives rise to interesting and useful photophysical properties.

Spectral Properties

Derivatives of 4-(Dimethylamino)benzoic acid exhibit distinct absorption and emission characteristics. The absorption maxima are typically observed in the 295-315 nm range.[1][2] The fluorescence emission is highly dependent on the polarity of the solvent. In non-polar environments, the emission maximum is found in the 330-360 nm range.[1][2] However, in polar solvents, a significant red-shift in the fluorescence band is observed, with maxima appearing between 460-475 nm.[1][2] This pronounced Stokes shift, which can be as large as 6,000 cm⁻¹, is a strong indicator of the formation of a twisted intra-molecular charge transfer (TICT) state in the excited state.[1][2] The fluorescence of these derivatives is generally considered to be weak in comparison to well-known fluorophores like anthracene.[1][2]

Table 1: Spectral Properties of 4-(Dimethylamino)benzoic Acid Derivatives

PropertyWavelength Range (nm)Solvent ConditionReference
Absorption Maximum (λabs)295 - 315General[1][2]
Fluorescence Maximum (λem)330 - 360Non-polar[1][2]
Fluorescence Maximum (λem)460 - 475Polar[1][2]

Experimental Protocols for Photophysical Characterization

The following are generalized experimental protocols for determining the key photophysical properties of aromatic compounds such as this compound.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile or cyclohexane). From the stock solution, prepare a series of dilutions to determine a concentration that yields an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.

  • Data Analysis: Determine the λmax and the corresponding molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Emission Spectrum: Excite the sample at its absorption maximum (λabs) and scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence (λem) and scan the excitation monochromator over a range of shorter wavelengths.

  • Data Analysis: Identify the wavelength of maximum emission (λem). The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.

Fluorescence Quantum Yield (ΦF) Determination

The relative method is commonly employed for determining the fluorescence quantum yield.

  • Standard Selection: Choose a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Sample and Standard Preparation: Prepare solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength.

  • Measurement: Record the absorption and fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where ΦF is the fluorescence quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetime.

  • Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Measurement: Excite the sample with the pulsed laser and measure the time delay between the excitation pulse and the detection of the emitted photons. Accumulate a histogram of these delay times.

  • Data Analysis: The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time to an exponential function. For a single exponential decay, the equation is I(t) = I₀ * exp(-t/τ), where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the fluorescence lifetime.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of a novel compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification & Purity Assessment (NMR, MS, HPLC) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis fluorescence Fluorescence Emission & Excitation Spectroscopy uv_vis->fluorescence quantum_yield Fluorescence Quantum Yield Measurement fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement (TCSPC) fluorescence->lifetime data_analysis Determination of λabs, λem, Stokes Shift, ε, ΦF, τ quantum_yield->data_analysis lifetime->data_analysis interpretation Interpretation of Results (e.g., TICT state formation) data_analysis->interpretation

Caption: Experimental workflow for the synthesis and photophysical characterization of novel compounds.

References

An In-depth Technical Guide on the Thermal Stability of 4-[(Diethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermal stability of 4-[(Diethylamino)methyl]benzoic acid. A comprehensive search of publicly available data was conducted to ascertain its thermal properties, including melting point and decomposition temperature. This document presents the findings of this search, provides detailed experimental protocols for common thermal analysis techniques, and includes a generalized workflow for such analyses.

1. Thermal Stability of this compound: Data Unavailability

Despite a thorough review of scientific literature and chemical databases, no specific experimental data on the thermal stability, including melting point, boiling point, or decomposition temperature, for this compound (CAS No: 62642-59-5) is publicly available at the time of this report. Commercial suppliers of this compound do not provide this information in their standard technical data sheets[1][2].

2. Thermal Properties of Structurally Related Analogues

For informational purposes and to provide a baseline for researchers, thermal data for two structurally similar compounds, 4-(Dimethylamino)benzoic acid and 4-(Diethylamino)benzoic acid, are presented below. It is crucial to note that these are distinct molecules, and their thermal behavior may differ significantly from that of this compound.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Notes
4-(Dimethylamino)benzoic acid619-84-1C₉H₁₁NO₂241-243Decomposes upon melting[3].
4-(Diethylamino)benzoic acid5429-28-7C₁₁H₁₅NO₂192-193
This compound 62642-59-5 C₁₂H₁₇NO₂ Data Not Available

3. Experimental Protocols for Thermal Analysis

The following sections detail generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for assessing the thermal stability of organic compounds.

3.1. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.

Objective: To determine the decomposition temperature and mass loss profile of the sample.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace, a temperature programmer, and a purge gas system.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina or platinum)[4].

  • Instrument Setup: The crucible is placed on the TGA balance mechanism.

  • Atmosphere: An inert gas, typically nitrogen, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation[5].

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min)[6].

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass at the final temperature.

3.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of the sample.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum)[7]. The pan is then hermetically sealed.

  • Instrument Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell.

  • Atmosphere: An inert gas, such as nitrogen, is purged through the cell.

  • Temperature Program: The sample is subjected to a controlled temperature program, which typically includes an initial heating ramp to melt the sample, followed by a controlled cooling and a second heating cycle to observe the thermal behavior of the amorphous or recrystallized material. A typical heating rate is 10 °C/min.

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and peak temperature of the melting endotherm. The area under the melting peak is integrated to calculate the enthalpy of fusion[8].

4. Visualized Workflows

4.1. General Workflow for Thermal Stability Analysis

The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Obtain Pure Sample Weigh Accurately Weigh (2-10 mg) Sample->Weigh Encapsulate Encapsulate in Appropriate Pan Weigh->Encapsulate TGA Thermogravimetric Analysis (TGA) Encapsulate->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulate->DSC TGA_Data Determine Mass Loss & Decomposition Temp. TGA->TGA_Data DSC_Data Determine Melting Point & Enthalpy of Fusion DSC->DSC_Data Stability Assess Overall Thermal Stability TGA_Data->Stability DSC_Data->Stability

Caption: A generalized workflow for thermal stability analysis.

While direct experimental data on the thermal stability of this compound is not currently available in the public domain, this guide provides researchers with essential tools to conduct their own thermal analysis. The included protocols for TGA and DSC offer a starting point for experimental design, and the data on related analogues can serve as a preliminary reference. It is recommended that any future work on this compound include a thorough thermal analysis to fill the existing data gap.

References

An In-depth Technical Guide to 4-[(Diethylamino)methyl]benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 4-[(Diethylamino)methyl]benzoic acid hydrochloride. Due to the limited availability of published data for this specific compound, this document also includes comparative information from structurally similar molecules to offer a broader context for its potential characteristics and behavior. The guide covers physicochemical properties, extrapolated spectroscopic information, and a plausible synthetic approach. All quantitative data is presented in structured tables, and a conceptual synthesis workflow is visualized using Graphviz.

Physicochemical Properties

The fundamental physicochemical properties of this compound hydrochloride are summarized in Table 1. Data for this specific salt is limited, with the melting point being the most reliably reported experimental value.

PropertyValueSource/Comment
IUPAC Name This compound;hydrochloride
CAS Number 106261-54-5[1]
Molecular Formula C₁₂H₁₈ClNO₂[1][2]
Molecular Weight 243.73 g/mol Calculated from molecular formula
Melting Point 182-188 °C[3]
Boiling Point Not available
Solubility Not available
pKa Not available

Spectroscopic Data (Extrapolated)

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two doublets in the aromatic region (approx. 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Methylene Protons (-CH₂-): A singlet for the benzylic methylene group adjacent to the diethylamino group (approx. 3.5-4.0 ppm).

  • Ethyl Protons (-N(CH₂CH₃)₂): A quartet for the methylene protons of the ethyl groups (approx. 2.5-3.0 ppm) and a triplet for the methyl protons of the ethyl groups (approx. 1.0-1.5 ppm).

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • Amine Proton (-NH⁺-): A broad singlet associated with the protonated amine.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (approx. 120-150 ppm).

  • Methylene Carbon (-CH₂-): A signal for the benzylic methylene carbon (approx. 50-60 ppm).

  • Ethyl Carbons (-N(CH₂CH₃)₂): Two signals for the ethyl groups, one for the methylene carbons (approx. 40-50 ppm) and one for the methyl carbons (approx. 10-15 ppm).

Expected IR Spectral Features:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1000-1250 cm⁻¹.

  • N-H Stretch (Ammonium Salt): A broad absorption in the region of 2200-3000 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Expected Mass Spectrometry Fragmentation: In a mass spectrum, the parent ion of the free base (C₁₂H₁₇NO₂) would be expected at an m/z of 207.13. Common fragmentation patterns would likely involve the loss of the ethyl groups and cleavage at the benzylic position.

Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound hydrochloride is not available in peer-reviewed literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations and analogous preparations found in patent literature. A common method for the synthesis of such compounds involves the reaction of a halomethylated benzoic acid derivative with the corresponding amine.

Conceptual Synthetic Protocol:

  • Reaction Setup: To a solution of 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid in a suitable aprotic solvent (e.g., acetonitrile, DMF), add an excess of diethylamine. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize the hydrohalic acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Free Base: Upon completion, the reaction mixture is filtered to remove any inorganic salts. The solvent is removed under reduced pressure. The resulting crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the free base, this compound.

  • Formation of the Hydrochloride Salt: The isolated free base is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol). A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl, HCl in isopropanol) is added dropwise with stirring.

  • Purification: The precipitated this compound hydrochloride salt is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Salt Formation cluster_product Final Product A 4-(Chloromethyl)benzoic Acid C Nucleophilic Substitution A->C B Diethylamine B->C D This compound (Free Base) C->D E Addition of HCl D->E F This compound Hydrochloride E->F

Caption: Conceptual workflow for the synthesis of this compound hydrochloride.

Biological Activity and Toxicology

There is no specific information available in the public domain regarding the biological activity or toxicological profile of this compound hydrochloride. As a derivative of benzoic acid, it may share some general toxicological properties. Benzoic acid and its salts are generally considered to have low toxicity and are used as food preservatives. However, any substituted benzoic acid derivative would require its own comprehensive toxicological evaluation.

Applications

The specific applications of this compound hydrochloride are not well-documented in scientific literature. Its structure, containing a benzoic acid moiety and a tertiary amine, suggests potential use as an intermediate in the synthesis of more complex molecules, possibly in the pharmaceutical or materials science fields.

Conclusion

This compound hydrochloride is a compound for which detailed scientific data is sparse. This guide has compiled the available information and provided extrapolated data based on analogous structures to serve as a resource for researchers. Further experimental investigation is necessary to fully characterize its physicochemical properties, spectroscopic profile, biological activity, and potential applications.

References

exploring the derivatives of 4-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Derivatives of 4-Aminobenzoic Acid

Introduction

4-aminobenzoic acid (PABA), a bifunctional molecule featuring both an amino and a carboxyl group on a benzene ring, serves as a vital building block in medicinal chemistry. While not an essential nutrient for humans, it is a crucial precursor for folate synthesis in many pathogenic bacteria and yeasts. This metabolic difference forms the basis for the therapeutic action of several PABA-competing drugs. The structural versatility of the PABA scaffold, allowing for substitutions at both the amino and carboxyl termini, has led to the development of a wide array of derivatives with diverse pharmacological activities.

This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of key PABA derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative biological data, and visual representations of key pathways and workflows. The derivatives of PABA are found in numerous commercial drugs and are actively explored for their potential as local anesthetics, antimicrobial agents, anticancer therapeutics, and acetylcholinesterase inhibitors.

Synthesis of 4-Aminobenzoic Acid Derivatives

The synthesis of PABA itself is primarily achieved through two main industrial routes: the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid. From this core structure, a multitude of derivatives can be generated through reactions targeting the amino or carboxylic acid functional groups.

Esterification

Ester derivatives are a major class of PABA analogs, most notably used as local anesthetics like Benzocaine (ethyl 4-aminobenzoate). The synthesis is a straightforward Fischer esterification.

Representative Experimental Protocol: Synthesis of Ethyl 4-aminobenzoate (Benzocaine)

  • Reaction Setup: A mixture of 4-aminobenzoic acid (1.0 eq.), absolute ethanol (approx. 10 eq., serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) is placed in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the mixture is poured into a beaker of cold water. The acidic solution is then neutralized by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8. This causes the ester to precipitate out of the solution.

  • Isolation and Purification: The crude benzocaine precipitate is collected by vacuum filtration and washed with cold water. The product is then recrystallized from an ethanol/water mixture to yield pure white crystals of ethyl 4-aminobenzoate.

  • Characterization: The final product is characterized by determining its melting point (typically 88-90 °C) and using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy to confirm its structure.

Schiff Base Formation

The reaction of PABA's amino group with various aromatic aldehydes yields Schiff bases (imines), a class of compounds that has demonstrated significant antimicrobial and cytotoxic activities.

Representative Experimental Protocol: Synthesis of a PABA-derived Schiff Base

  • Reaction Setup: 4-aminobenzoic acid (1.0 eq.) is dissolved in a suitable solvent, such as methanol or ethanol. To this solution, a substituted aromatic aldehyde (e.g., salicylaldehyde, 1.0 eq.) is added. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • Reflux: The mixture is refluxed for 3-5 hours.

  • Isolation: Upon cooling, the Schiff base product often precipitates from the solution. The solid is collected by vacuum filtration.

  • Purification: The crude product is washed with the cold solvent used for the reaction and can be further purified by recrystallization.

  • Characterization: The structure is confirmed using FTIR, ¹H-NMR, and ¹³C-NMR. The formation of the imine bond (-CH=N-) can be confirmed by a characteristic peak in the IR spectrum (approx. 1570-1610 cm⁻¹) and a singlet proton signal in the ¹H-NMR spectrum (approx. 8.9-9.1 ppm).

Synthesis_Pathways General Synthesis Routes for PABA Derivatives cluster_ester Esterification cluster_schiff Schiff Base Formation cluster_amide Amidation PABA 4-Aminobenzoic Acid (PABA) Ester_Derivative Ester Derivative (e.g., Benzocaine) PABA->Ester_Derivative Schiff_Base Schiff Base Derivative PABA->Schiff_Base Amide_Derivative Amide Derivative PABA->Amide_Derivative Alcohol Alcohol (R-OH) + Acid Catalyst Alcohol->Ester_Derivative Aldehyde Aldehyde (R'-CHO) Aldehyde->Schiff_Base Amine Amine (R''-NH2) + Activating Agent Amine->Amide_Derivative Folate_Inhibition_Pathway Mechanism of Folate Synthesis Inhibition Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA 4-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroate (DHP) DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Glutamate THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides PABA_Analog PABA Derivative / Sulfonamide PABA_Analog->DHPS Competitively Inhibits Experimental_Workflow Workflow for Synthesis and Evaluation of Novel PABA Derivatives node1 Step 1: Design & Synthesis - Select target (e.g., aldehyde) - Synthesize PABA derivative (e.g., Schiff Base formation) node2 Step 2: Purification & Characterization - Recrystallization / Chromatography - Confirm structure (NMR, IR, MS) node1->node2 node3 Step 3: In Vitro Screening - Antimicrobial Assays (MIC) - Cytotoxicity Assays (IC50) - Enzyme Inhibition Assays node2->node3 node4 Step 4: Data Analysis - Determine MIC / IC50 values - Identify lead compounds node3->node4 node5 Step 5: Lead Optimization - Structure-Activity Relationship (SAR) - Modify structure to improve potency and reduce toxicity node4->node5 node5->node1 Iterative Redesign node6 Step 6: Advanced Studies - In vivo animal models - Pharmacokinetic studies node5->node6

Theoretical Modeling of 4-[(Diethylamino)methyl]benzoic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific theoretical modeling studies on 4-[(Diethylamino)methyl]benzoic acid are not publicly available. This technical guide, therefore, presents a comprehensive overview of the theoretical and computational methodologies that can be applied to this molecule, drawing upon published research on structurally similar compounds. The quantitative data and experimental protocols provided are based on these analogous molecules and should be considered as a predictive framework for modeling this compound.

Introduction

This compound is a molecule of interest in medicinal chemistry, sharing structural motifs with local anesthetics like procaine. Theoretical modeling provides a powerful, cost-effective approach to understanding its physicochemical properties, potential biological activity, and to guide further experimental research. This whitepaper outlines the core computational techniques applicable to the study of this molecule, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations.

Molecular Geometry and Optimization

The foundational step in the theoretical modeling of any molecule is the determination of its most stable three-dimensional conformation. This is typically achieved through geometry optimization calculations.

Computational Protocol: Geometry Optimization

A common and robust method for geometry optimization is the use of Density Functional Theory (DFT). The protocol, based on studies of similar substituted benzoic acids, would involve:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular building software.

  • Computational Method: The geometry is optimized using a DFT method, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide a good balance between accuracy and computational cost.[1]

  • Solvation Model: To simulate a more biologically relevant environment, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated to account for the effects of a solvent (e.g., water or DMSO).

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The logical workflow for this process is illustrated below:

G A Initial 3D Structure Generation B DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Inclusion of Solvent Model (e.g., PCM) B->C D Frequency Calculation C->D E Confirmation of Energy Minimum D->E

Figure 1: Workflow for Geometry Optimization.

Electronic Properties

Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a visualization of the electrostatic potential on the electron density surface of the molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in predicting sites for hydrogen bonding and other non-covalent interactions.

Computational Protocol: Electronic Properties

The calculation of electronic properties is typically performed on the optimized geometry of the molecule using the same DFT method and basis set.

  • Single-Point Energy Calculation: A single-point energy calculation is run on the optimized structure.

  • Orbital Analysis: The output of this calculation provides the energies of the molecular orbitals, including HOMO and LUMO.

  • MEP Surface Generation: The MEP is calculated and mapped onto the electron density surface.

The following table summarizes predicted electronic properties for this compound based on a DFT study of the closely related 4-Dimethylamino benzoic acid.[1]

ParameterPredicted ValueSignificance
HOMO Energy-5.42 eV to -6.76 eVRelates to the ability to donate electrons.
LUMO EnergyVariesRelates to the ability to accept electrons.
HOMO-LUMO GapVariesIndicator of chemical reactivity and stability.
Binding Energy (with Adenovirus protein)-4.4 kcal/molSuggests potential for interaction with biological targets.

Potential Biological Interactions: Molecular Docking

Given the structural similarities to local anesthetics, this compound may interact with biological targets such as ion channels or enzymes. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Molecular Docking Protocol
  • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The optimized 3D structure of this compound is prepared, ensuring correct protonation states.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically search for the best binding poses of the ligand within the active site of the receptor.[2]

  • Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

A generalized workflow for molecular docking is presented below:

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis A Receptor 3D Structure (from PDB) C Molecular Docking (e.g., AutoDock Vina) A->C B Ligand 3D Structure (Optimized) B->C D Scoring of Binding Poses C->D E Identification of Intermolecular Interactions D->E

Figure 2: Generalized Molecular Docking Workflow.

Molecular Dynamics Simulations

To understand the dynamic behavior of this compound in a biological environment, molecular dynamics (MD) simulations can be performed. MD simulations provide insights into the conformational flexibility of the molecule and the stability of its interactions with a target protein over time.

Molecular Dynamics Protocol
  • System Setup: The protein-ligand complex obtained from molecular docking is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Force Field Selection: A force field (e.g., General Amber Force Field - GAFF) is chosen to describe the potential energy of the system.[3]

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long-timescale simulation (nanoseconds to microseconds) is run to collect trajectory data.

  • Trajectory Analysis: The trajectory is analyzed to study the stability of the protein-ligand complex, conformational changes, and the persistence of intermolecular interactions.

Conclusion

While direct theoretical modeling studies on this compound are yet to be published, the methodologies outlined in this whitepaper provide a robust framework for its computational investigation. By leveraging techniques such as DFT, molecular docking, and MD simulations, researchers can gain valuable insights into the structural, electronic, and biological properties of this molecule. The data from analogous compounds strongly suggest that such studies would be highly informative for guiding the synthesis, characterization, and potential therapeutic applications of this compound.

References

Methodological & Application

Application Notes and Protocols for 4-(Dialkylamino)methylbenzoic Acid Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published data on the specific fluorescent properties and applications of 4-[(Diethylamino)methyl]benzoic acid, this document provides representative application notes and protocols based on the well-characterized, structurally similar compound, 4-(Dimethylamino)benzoic acid (DMABA) . The principles and methodologies described herein are expected to be broadly applicable to analogous aminobenzoic acid derivatives.

Introduction

Derivatives of 4-aminobenzoic acid are a class of fluorophores known for their sensitivity to the local environment. Their fluorescence characteristics are often governed by a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). In the excited state, these molecules can undergo a conformational change (a twist) that leads to the formation of a highly polar TICT state. The emission from this TICT state is highly dependent on the polarity of the surrounding solvent, making these compounds excellent candidates for fluorescent probes to study microenvironments in chemical and biological systems.[1][2][3] This document outlines the properties and potential applications of 4-(Dimethylamino)benzoic acid (DMABA) as a representative fluorescent probe for solvent polarity.

Data Presentation

The properties of 4-(Dimethylamino)benzoic acid (DMABA) are summarized in the tables below.

Table 1: General Properties of 4-(Dimethylamino)benzoic acid (DMABA)

PropertyValueReference
CAS Number 619-84-1--INVALID-LINK--
Molecular Formula C₉H₁₁NO₂--INVALID-LINK--
Molecular Weight 165.19 g/mol --INVALID-LINK--
Appearance Light grey to off-white powder--INVALID-LINK--
Melting Point 241-243 °C (decomposes)--INVALID-LINK--

Table 2: Representative Photophysical Properties of DMABA Derivatives in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
Dioxane2.2~300~340~40
Chloroform4.8~305~355~50
Acetonitrile37.5~310~465~155
Methanol32.7~312~470~158
Water80.1~315~475~160

Note: The data in Table 2 are representative values for DMABA and its derivatives, illustrating the solvatochromic shift. Actual values may vary based on the specific derivative and experimental conditions. The significant red shift in the emission maximum in polar solvents is characteristic of TICT-based fluorescence.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 4-(Dimethylamino)benzoic acid (DMABA)

This protocol describes a common method for the synthesis of DMABA.

Materials:

  • p-Dimethylaminobromobenzene

  • Palladium complex catalyst (e.g., [Pd(PPh₃)₄])

  • Toluene

  • Carbon dioxide (CO₂) gas

  • Hydrochloric acid (for acidification)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • In a reaction tube, dissolve the palladium complex catalyst (0.02 mmol) and p-dimethylaminobromobenzene (1.0 mmol) in 3 mL of toluene.

  • Evacuate the tube and backfill with CO₂ gas three times. Connect the reaction tube to a CO₂ balloon to maintain a CO₂ atmosphere under normal pressure.

  • Heat the reaction mixture at 50 °C for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature and acidify it with hydrochloric acid.

  • Concentrate the reaction solution under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure 4-(Dimethylamino)benzoic acid.[4]

Protocol 2: Characterization of Photophysical Properties

This protocol outlines the procedure for determining the absorption and emission spectra of the fluorescent probe in different solvents.

Materials:

  • 4-(Dimethylamino)benzoic acid (DMABA)

  • A series of solvents of varying polarity (e.g., Dioxane, Chloroform, Acetonitrile, Methanol, Water)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of DMABA (e.g., 1 mM) in a suitable solvent like methanol.

  • For each solvent to be tested, prepare a dilute solution of DMABA (e.g., 10 µM) from the stock solution.

  • Record the absorption spectrum of each solution using the UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

  • Using the fluorometer, excite each solution at its absorption maximum and record the fluorescence emission spectrum to determine the emission maximum (λ_em).

  • Calculate the Stokes shift for each solvent by subtracting the absorption maximum from the emission maximum.

  • Plot the emission maximum or Stokes shift as a function of the solvent polarity (e.g., using the Lippert-Mataga equation or the solvent's dielectric constant) to characterize the solvatochromic properties of the probe.

Protocol 3: Application as a Polarity Probe for Micelle Formation

This protocol describes a hypothetical use of DMABA to determine the critical micelle concentration (CMC) of a surfactant.

Materials:

  • 4-(Dimethylamino)benzoic acid (DMABA)

  • Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)

  • Deionized water

  • Fluorometer

Procedure:

  • Prepare a series of aqueous solutions with a fixed concentration of DMABA (e.g., 5 µM) and varying concentrations of the surfactant (e.g., SDS, from 0 to 15 mM).

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectrum for each solution, exciting at the λ_abs of DMABA in water.

  • Record the maximum emission wavelength (λ_em) and the fluorescence intensity at this wavelength for each surfactant concentration.

  • Plot the maximum emission wavelength (λ_em) versus the logarithm of the surfactant concentration.

  • The CMC is determined as the point where a sharp blue shift in the emission wavelength is observed, indicating the partitioning of the DMABA probe from the polar aqueous environment to the non-polar interior of the micelles.

Visualizations

TICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Planar Geometry LE Locally Excited (LE) State (Planar) GS->LE Absorption (hν_abs) LE->GS Fluorescence (hν_LE) (Non-polar solvent) TICT Twisted Intramolecular Charge Transfer (TICT) State (Twisted, Polar) LE->TICT Twisting in polar solvent TICT->GS Fluorescence (hν_TICT) (Polar solvent, Red-shifted)

Caption: Twisted Intramolecular Charge Transfer (TICT) Mechanism.

Experimental_Workflow cluster_synthesis Probe Preparation cluster_photophysics Photophysical Analysis cluster_application Application synthesis Synthesis of DMABA purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization stock Prepare Stock Solution characterization->stock dilutions Prepare Dilutions in Various Solvents stock->dilutions abs_spec Measure Absorption Spectra dilutions->abs_spec em_spec Measure Emission Spectra abs_spec->em_spec data_analysis Data Analysis (e.g., Plot λ_em vs. [Analyte]) em_spec->data_analysis sample_prep Prepare Samples (e.g., with micelles) fluo_measure Measure Fluorescence sample_prep->fluo_measure fluo_measure->data_analysis conclusion Draw Conclusions (e.g., Determine CMC) data_analysis->conclusion

Caption: General experimental workflow for using a solvatochromic probe.

Polarity_Sensing Env Change in Microenvironment (e.g., increased polarity) Stab Stabilization of the polar TICT excited state Env->Stab Energy Lowering of the TICT state energy level Stab->Energy Shift Red-shift in fluorescence emission Energy->Shift Signal Measurable change in fluorescence signal Shift->Signal

Caption: Logical relationship for polarity sensing with a TICT probe.

Concluding Remarks

4-(Dimethylamino)benzoic acid (DMABA) and its derivatives serve as effective fluorescent probes for investigating the polarity of their microenvironment. The pronounced solvatochromic shift, a hallmark of the TICT mechanism, allows for the ratiometric sensing of changes in local polarity, which is advantageous for applications in complex systems like biological membranes or polymer matrices.[2][3] While these probes are powerful tools, researchers should consider potential limitations such as sensitivity to viscosity and pH, which may also influence the fluorescence output. Careful calibration and control experiments are essential for accurate interpretation of the fluorescence data. The methodologies presented here provide a foundation for the characterization and application of this class of fluorescent probes in various research and development settings.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Precursors using 4-Alkoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols regarding the use of benzoic acid derivatives in the synthesis of pharmacologically active compounds, with a particular focus on local anesthetics. While direct synthetic routes for approved pharmaceuticals from 4-[(Diethylamino)methyl]benzoic acid are not extensively documented in publicly available literature, the structurally related compound, 4-(Diethylamino)benzoic acid, serves as an excellent model for demonstrating key synthetic transformations. The protocols herein describe the synthesis of an ester analogous to local anesthetics like procaine, through the esterification of 4-(Diethylamino)benzoic acid with 2-(Diethylamino)ethanol. This reaction exemplifies a common strategy in medicinal chemistry for producing compounds with anesthetic properties.

The general structure of many ester-type local anesthetics consists of a lipophilic aromatic ring (like a substituted benzoic acid), an intermediate ester linkage, and a hydrophilic tertiary amine.[1][2] This amphipathic nature is crucial for their mechanism of action, which involves blocking sodium ion channels in nerve membranes to prevent the transmission of pain signals.[1][3] The substitution on the aromatic ring can significantly influence the potency, duration of action, and toxicity of the anesthetic.[4]

Application: Synthesis of Local Anesthetic Analogs

The primary application detailed here is the synthesis of 2-(Diethylamino)ethyl 4-(diethylamino)benzoate, a structural analog of the well-known local anesthetic, procaine. This synthesis is achieved via Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] This method is a foundational technique in pharmaceutical synthesis.[6] The resulting compound possesses the key structural motifs required for local anesthetic activity.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-(Diethylamino)ethyl 4-(diethylamino)benzoate via Fischer Esterification

This protocol details the synthesis of a procaine analog from 4-(Diethylamino)benzoic acid and 2-(Diethylamino)ethanol using sulfuric acid as a catalyst.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
4-(Diethylamino)benzoic acidC₁₁H₁₅NO₂193.241.93 g (10 mmol)
2-(Diethylamino)ethanolC₆H₁₅NO117.191.76 g (15 mmol)
Concentrated Sulfuric Acid (98%)H₂SO₄98.080.5 mL
TolueneC₇H₈92.1450 mL
1 M Sodium Hydroxide (NaOH) solutionNaOH40.00As required
Saturated Sodium Bicarbonate (NaHCO₃) sol.NaHCO₃84.0130 mL
Saturated Sodium Chloride (NaCl) solutionNaCl58.4430 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~2 g
Diethyl Ether (for extraction)(C₂H₅)₂O74.12100 mL
Round-bottom flask (100 mL)--1
Dean-Stark apparatus--1
Reflux condenser--1
Separatory funnel (250 mL)--1
Magnetic stirrer and stir bar--1
Heating mantle--1

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-(Diethylamino)benzoic acid (1.93 g, 10 mmol), 2-(Diethylamino)ethanol (1.76 g, 15 mmol), and toluene (50 mL). Add a magnetic stir bar.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL) to the mixture.

  • Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux using a heating mantle. The azeotropic removal of water (formed during the reaction) in the Dean-Stark trap will drive the equilibrium towards the product.[6]

  • Reaction Monitoring: Continue reflux for 4-6 hours, or until no more water is collected in the Dean-Stark trap. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of saturated sodium chloride (brine) solution.

    • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (~2 g).

  • Isolation of Product:

    • Filter off the sodium sulfate.

    • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude ester can be further purified by column chromatography on silica gel or by vacuum distillation if required.

Expected Yield: The yield of the ester is typically in the range of 70-85%, depending on the efficiency of water removal.

Data Presentation

ParameterValue
Reactants 4-(Diethylamino)benzoic acid, 2-(Diethylamino)ethanol
Catalyst Concentrated Sulfuric Acid
Solvent Toluene
Reaction Type Fischer-Speier Esterification
Reaction Temperature Reflux (~111 °C)
Reaction Time 4-6 hours
Product 2-(Diethylamino)ethyl 4-(diethylamino)benzoate
Expected Yield 70-85%
Work-up Procedure Aqueous wash with NaHCO₃ and NaCl, drying with Na₂SO₄
Purification Method Rotary evaporation, optional column chromatography or distillation

Visualizations

Synthesis_Workflow Reactants Reactants: 4-(Diethylamino)benzoic acid 2-(Diethylamino)ethanol Toluene (Solvent) AddCatalyst Add H₂SO₄ (Catalyst) Reactants->AddCatalyst Reflux Reflux with Dean-Stark Trap (4-6 hours) AddCatalyst->Reflux Cool Cool to Room Temp. Reflux->Cool Workup Aqueous Work-up: 1. NaHCO₃ wash 2. Brine wash Cool->Workup Dry Dry organic layer (Na₂SO₄) Workup->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Product Crude Product: 2-(Diethylamino)ethyl 4-(diethylamino)benzoate Evaporate->Product

Caption: Synthetic workflow for the esterification of 4-(Diethylamino)benzoic acid.

Local_Anesthetic_MoA cluster_membrane Nerve Cell Membrane NaChannel Voltage-gated Na⁺ Channel Anesthetic_Int Local Anesthetic (BH⁺) (Intracellular) NaChannel->Anesthetic_Int Reprotonation Anesthetic_Ext Local Anesthetic (BH⁺) (Extracellular) Anesthetic_Base Anesthetic Base (B) (Lipophilic) Anesthetic_Ext->Anesthetic_Base Deprotonation Anesthetic_Base->NaChannel Membrane Penetration Block Channel Blocked Anesthetic_Int->Block Binds to receptor site NoAP No Action Potential (Pain signal blocked) Block->NoAP Na_in Na⁺ influx Na_out Na⁺ Na_out->Na_in Nerve Impulse

Caption: Mechanism of action for local anesthetics at the sodium channel.

References

Application of 4-[(Diethylamino)methyl]benzoic Acid as a Corrosion Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the application of 4-[(Diethylamino)methyl]benzoic acid as a corrosion inhibitor. The following application notes and protocols are therefore based on established methodologies for structurally similar compounds, such as benzoic acid derivatives and aromatic amines, which have demonstrated corrosion inhibition properties. The performance and specific parameters for this compound would need to be determined experimentally.

Introduction

Organic compounds containing nitrogen, oxygen, and aromatic rings are often effective corrosion inhibitors for various metals and alloys in acidic environments. The molecule this compound possesses several structural features that suggest potential as a corrosion inhibitor: a benzoic acid group that can interact with metal surfaces, a tertiary amine group which is a known active center for adsorption, and an aromatic ring that contributes to the electron density and surface coverage. It is hypothesized that this compound forms a protective film on the metal surface, thereby reducing the rate of corrosion.

Postulated Mechanism of Action

The corrosion inhibition by this compound is likely achieved through the adsorption of its molecules on the metal surface. This adsorption can occur via:

  • Chemisorption: The lone pair of electrons on the nitrogen atom of the diethylamino group and the oxygen atoms of the carboxyl group can form coordinate bonds with the vacant d-orbitals of the metal atoms.

  • Physisorption: Electrostatic interaction between the charged metal surface (in an acidic medium) and the protonated amine group.

  • π-Electron Interaction: The aromatic ring can interact with the metal surface through its delocalized π-electrons.

This adsorbed layer acts as a barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Experimental Evaluation of Corrosion Inhibition

To evaluate the effectiveness of this compound as a corrosion inhibitor, several standard techniques are employed. The following protocols are generalized for the study of a new potential inhibitor.

Weight Loss Measurement

This is a straightforward method to determine the corrosion rate and the inhibition efficiency.

Protocol:

  • Specimen Preparation:

    • Prepare metal coupons (e.g., mild steel, aluminum) of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm).

    • Mechanically polish the coupons with successively finer grades of emery paper, rinse with deionized water, degrease with acetone, and dry in a desiccator.

    • Accurately weigh the prepared coupons to four decimal places (W_initial).

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in the corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄).

    • From the stock solution, prepare a series of solutions with varying inhibitor concentrations (e.g., 10 ppm, 50 ppm, 100 ppm, 200 ppm). A blank solution (corrosive medium without inhibitor) must also be prepared.

  • Immersion Test:

    • Immerse one prepared coupon in each of the test solutions, including the blank.

    • Ensure the coupons are fully submerged and maintain a constant temperature (e.g., 25 °C, 40 °C) using a water bath for a specified period (e.g., 6 hours, 24 hours).

  • Final Weight Measurement:

    • After the immersion period, carefully remove the coupons.

    • Clean the coupons by immersing them in a cleaning solution (e.g., Clarke's solution for steel) to remove corrosion products, rinse with deionized water and acetone, and dry.

    • Weigh the cleaned and dried coupons (W_final).

  • Calculations:

    • Corrosion Rate (CR):

      where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%):

      where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide faster results and insights into the corrosion mechanism. These tests are typically performed using a three-electrode setup in an electrochemical cell, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

This technique provides information on the kinetics of the anodic and cathodic reactions.

Protocol:

  • Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Experimental Setup:

    • Fill the electrochemical cell with the test solution (blank or with inhibitor).

    • Immerse the three electrodes in the solution.

    • Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.

  • Polarization Scan:

    • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) to their intersection.

    • Calculate the Inhibition Efficiency (IE%) :

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Protocol:

  • Electrode and Cell Setup: Use the same setup as for PDP.

  • Measurement:

    • After the OCP has stabilized, apply a small amplitude AC potential signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis:

    • The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).

    • The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. A larger diameter indicates a higher resistance to corrosion.

    • Calculate the Inhibition Efficiency (IE%) :

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Weight Loss Data for this compound on Mild Steel in 1 M HCl at 25 °C for 6 hours

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (g/cm²·h)Inhibition Efficiency (%)
BlankValueValue-
10ValueValueValue
50ValueValueValue
100ValueValueValue
200ValueValueValue

Table 2: Hypothetical Potentiodynamic Polarization Data for this compound on Mild Steel in 1 M HCl at 25 °C

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)IE (%)
BlankValueValueValueValue-
10ValueValueValueValueValue
50ValueValueValueValueValue
100ValueValueValueValueValue
200ValueValueValueValueValue

Table 3: Hypothetical Electrochemical Impedance Spectroscopy Data for this compound on Mild Steel in 1 M HCl at 25 °C

Inhibitor Concentration (ppm)Charge Transfer Resistance (R_ct) (Ω·cm²)Double Layer Capacitance (C_dl) (µF/cm²)Inhibition Efficiency (%)
BlankValueValue-
10ValueValueValue
50ValueValueValue
100ValueValueValue
200ValueValueValue

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Metal_Specimen Metal Specimen Weight_Loss Weight Loss Measurement Metal_Specimen->Weight_Loss PDP Potentiodynamic Polarization Metal_Specimen->PDP EIS Electrochemical Impedance Spectroscopy Metal_Specimen->EIS Inhibitor_Solution Inhibitor Solution (Varying Concentrations) Inhibitor_Solution->Weight_Loss Inhibitor_Solution->PDP Inhibitor_Solution->EIS CR_IE_WL Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->CR_IE_WL Tafel_Analysis Tafel Extrapolation (Ecorr, icorr, IE%) PDP->Tafel_Analysis Nyquist_Analysis Nyquist Plot Analysis (Rct, Cdl, IE%) EIS->Nyquist_Analysis

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Adsorption_Mechanism cluster_interactions Adsorption Mechanisms Metal_Surface Metal Surface Protective_Film Protective Film Formation Metal_Surface->Protective_Film Adsorption leads to Inhibitor 4-[(Diethylamino)methyl] benzoic acid Chemisorption Chemisorption (N, O atoms) Inhibitor->Chemisorption Physisorption Physisorption (Protonated Amine) Inhibitor->Physisorption Pi_Interaction π-Electron Interaction (Aromatic Ring) Inhibitor->Pi_Interaction Chemisorption->Metal_Surface Physisorption->Metal_Surface Pi_Interaction->Metal_Surface Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Postulated adsorption mechanism of the inhibitor.

4-[(Diethylamino)methyl]benzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to 4-[(Diethylamino)methyl]benzoic Acid as a Versatile Building Block in Organic Synthesis

Introduction: Unlocking Molecular Diversity

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a particularly valuable scaffold due to its bifunctional nature. It incorporates a carboxylic acid handle, ripe for a multitude of coupling reactions, and a tertiary amine, which can serve to modulate physicochemical properties such as solubility and basicity, or act as a key pharmacophoric element. This guide provides an in-depth exploration of this compound, detailing its properties, key synthetic transformations, and field-tested protocols for its application, designed for researchers and professionals in drug development and synthetic chemistry.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is the foundation for its successful application. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 62642-59-5[1][2]
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol Calculated
Appearance Solid (Typical)General Knowledge
Purity Typically >95%[1]
Key Functional Groups Carboxylic Acid, Tertiary AmineN/A

Core Synthetic Utility: A Workflow for Derivatization

The primary utility of this compound lies in the independent reactivity of its two functional groups. The carboxylic acid is the principal site for synthetic elaboration, most commonly through amide bond formation or esterification. A general workflow involves the activation of the carboxylic acid followed by coupling with a nucleophile.

G cluster_0 Activation of Carboxylic Acid cluster_1 Coupling with Nucleophiles cluster_2 Final Products start This compound acid_chloride Formation of Acid Chloride start->acid_chloride e.g., SOCl₂ activated_ester In-situ Activation (e.g., EDC, HATU) start->activated_ester Coupling Reagents alcohol Alcohol (R-OH) start->alcohol Fischer Esterification amine Amine (R-NH₂) acid_chloride->amine activated_ester->amine activated_ester->alcohol amide Amide Derivative amine->amide ester Ester Derivative alcohol->ester

General workflow for derivatizing the building block.

Application & Protocols: From Building Block to Target Molecule

The true value of a building block is demonstrated through its successful implementation in synthetic protocols. Below are detailed, step-by-step procedures for the most common and critical transformations of this compound.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is arguably the most frequent reaction in medicinal chemistry, used to link molecular fragments and build complex libraries.[3] The use of carbodiimide activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often supplemented with additives such as 1-Hydroxybenzotriazole (HOBt), provides a reliable and high-yielding method for this transformation. HOBt acts to suppress side reactions and minimize potential racemization of chiral amines.[4]

Rationale: This protocol is chosen for its operational simplicity and broad substrate scope. The reaction proceeds at room temperature and the byproducts are water-soluble, facilitating straightforward purification. The non-nucleophilic base, diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and the ammonium salts formed during the reaction without competing with the primary amine nucleophile.

Reaction scheme for EDC/HOBt mediated amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • EDC (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and dissolve it in anhydrous DMF or DCM (to a concentration of ~0.1 M).

  • Add the desired amine (1.1 equiv), HOBt (1.2 equiv), and DIPEA (3.0 equiv) to the solution. Stir the mixture for 5 minutes at room temperature.

  • Add EDC (1.2 equiv) portion-wise to the stirred solution. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.

Protocol 2: Fischer-Speier Esterification

The direct, acid-catalyzed esterification of a carboxylic acid with an alcohol is a classic, robust, and cost-effective method.[5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[6] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water that is formed during the reaction.[6]

Rationale: This method is ideal for simple, non-acid-sensitive alcohols. Sulfuric acid is a powerful and inexpensive catalyst for this transformation.[6] By refluxing in excess alcohol, the reaction is driven to completion according to Le Châtelier's Principle.

Reaction scheme for Fischer-Speier Esterification.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., methanol, ethanol; used in large excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Suspend this compound (1.0 equiv) in the desired alcohol (e.g., 20-50 equivalents, serving as the solvent) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid (0.05 equiv) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether.

  • Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acidic catalyst and any unreacted carboxylic acid. Continue washing until CO₂ evolution ceases.

  • Wash the organic layer with water (1x) and then brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • If necessary, purify the product by silica gel chromatography or recrystallization.

Protocol 3: Conversion to 4-[(Diethylamino)methyl]benzoyl Chloride

For less reactive amines or for specific applications requiring a highly activated carboxylic acid derivative, conversion to the corresponding acid chloride is a common strategy. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.[7]

Rationale: The acid chloride is a highly reactive intermediate that readily couples with a wide range of nucleophiles, often without the need for additional coupling reagents or catalysts. This two-step approach (activation then coupling) can be advantageous for sterically hindered or electronically deactivated substrates.[8]

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂, 2-5 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of DMF (1-2 drops)

Step-by-Step Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add this compound (1.0 equiv).

  • Suspend the acid in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1 drop).

  • Slowly add thionyl chloride (2-5 equiv) to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 1-3 hours. The reaction mixture typically becomes a clear solution as the acid chloride forms.

  • After the reaction is complete (as judged by the cessation of gas evolution), cool the mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure. It is often beneficial to co-evaporate with anhydrous toluene (2-3 times) to ensure complete removal of residual SOCl₂.

  • The resulting crude 4-[(Diethylamino)methyl]benzoyl chloride is often used immediately in the next step without further purification.

Conclusion and Outlook

This compound is a robust and versatile building block that offers a reliable entry point for the synthesis of a diverse range of chemical entities. Its carboxylic acid functionality provides a dependable handle for elaboration via amide coupling and esterification, while the tertiary amine moiety imparts valuable physicochemical properties. The protocols detailed herein represent field-proven, reproducible methods that can be readily adapted to various synthetic targets, making this compound an indispensable tool for researchers in drug discovery and materials science.

References

Synthesis of 4-[(Diethylamino)methyl]benzoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details two robust and validated protocols for the synthesis of 4-[(Diethylamino)methyl]benzoic acid, a valuable building block in pharmaceutical and materials science research. The primary recommended method is the direct reductive amination of 4-formylbenzoic acid with diethylamine, prized for its efficiency and atom economy. An alternative route via nucleophilic substitution of 4-(bromomethyl)benzoic acid is also presented, offering flexibility in starting material selection. This document provides in-depth, step-by-step experimental procedures, mechanistic insights, safety protocols, and characterization guidelines to ensure successful and reproducible synthesis.

Introduction

This compound is a bifunctional molecule incorporating a tertiary amine and a carboxylic acid moiety on a benzene ring. This unique structure makes it a versatile intermediate for the synthesis of a wide range of target molecules, including active pharmaceutical ingredients (APIs) and functional materials. The diethylaminomethyl group can act as a basic center or a directing group, while the carboxylic acid provides a handle for further derivatization, such as amide or ester formation.

The selection of a synthetic route is paramount and is often dictated by the availability of starting materials, desired purity, and scalability. This guide will focus on two prevalent and reliable methods for the preparation of this compound.

Method 1: Reductive Amination of 4-Formylbenzoic Acid

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is a cornerstone of modern amine synthesis.[1][2] This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of an aldehyde (4-formylbenzoic acid) and a secondary amine (diethylamine). This intermediate is then reduced in situ by a selective reducing agent to yield the target tertiary amine.[1][3] This approach is favored for its operational simplicity and for minimizing the formation of byproducts often seen in direct alkylation methods.[2]

Reaction Mechanism Overview

The reaction proceeds in two key stages within the same pot:

  • Iminium Ion Formation: The nucleophilic diethylamine attacks the electrophilic carbonyl carbon of 4-formylbenzoic acid. Subsequent dehydration, typically acid-catalyzed, forms a transient iminium ion.

  • Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding tertiary amine. STAB is particularly effective as it is mild enough not to reduce the starting aldehyde and is tolerant of the slightly acidic conditions that favor iminium ion formation.[2]

Experimental Protocol

Materials:

  • 4-Formylbenzoic acid

  • Diethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (e.g., 5.0 g, 33.3 mmol).

  • Solvent and Amine Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir to dissolve the aldehyde. To this solution, add diethylamine (e.g., 3.6 mL, 34.9 mmol, 1.05 eq). Stir the mixture at room temperature for 20 minutes.

  • Reductant Addition: In a single portion, add sodium triacetoxyborohydride (e.g., 8.5 g, 40.0 mmol, 1.2 eq) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature under an inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-6 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL). Stir vigorously for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess diethylamine, followed by water (30 mL), and finally brine (30 mL). Note: The product may partition into the aqueous acidic layer. It is crucial to adjust the pH of the combined aqueous layers to ~7-8 with NaHCO₃ and re-extract with DCM if the product is not found in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve 4-Formylbenzoic Acid in Anhydrous DCM B 2. Add Diethylamine A->B Stir for 20 min C 3. Add NaBH(OAc)₃ B->C One-pot reaction D 4. Stir at RT (4-6h) C->D Monitor by TLC/LC-MS E 5. Quench with NaHCO₃ F 6. Aqueous Work-up E->F G 7. Dry & Concentrate F->G H 8. Recrystallize/Purify G->H I Final Product H->I

Caption: Reductive amination workflow.

Method 2: Nucleophilic Substitution of 4-(Bromomethyl)benzoic Acid

An alternative strategy involves the nucleophilic substitution of a suitable precursor, 4-(bromomethyl)benzoic acid, with diethylamine. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic benzylic carbon, displacing the bromide leaving group. This method is straightforward but requires the synthesis or commercial availability of the brominated starting material. The synthesis of 4-(bromomethyl)benzoic acid from 4-methylbenzoic acid (p-toluic acid) using N-bromosuccinimide (NBS) is a well-established procedure.[4][5]

Experimental Protocol

Materials:

  • 4-(Bromomethyl)benzoic acid[6][7][8]

  • Diethylamine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 4-(bromomethyl)benzoic acid (e.g., 5.0 g, 23.2 mmol) and potassium carbonate (e.g., 6.4 g, 46.4 mmol, 2.0 eq) in acetonitrile (100 mL).

  • Amine Addition: Add diethylamine (e.g., 4.8 mL, 46.4 mmol, 2.0 eq) to the suspension.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 82°C for acetonitrile).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 3-5 hours).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic solution with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Method 1.

Workflow Diagramdot

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Suspend 4-(Bromomethyl)benzoic Acid & K₂CO₃ in Acetonitrile B 2. Add Diethylamine A->B C 3. Heat to Reflux (3-5h) B->C Heat D 4. Monitor by TLC/LC-MS C->D E 5. Cool & Filter Salts F 6. Concentrate Filtrate E->F G 7. Aqueous Work-up F->G H 8. Dry & Concentrate G->H I 9. Recrystallize/Purify H->I J Final Product I->J

References

Application Notes and Protocols for 4-[(Diethylamino)methyl]benzoic acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-[(Diethylamino)methyl]benzoic acid in polymer chemistry, with a focus on the synthesis of functional polymers for advanced applications, including drug delivery. Detailed experimental protocols for the incorporation of this versatile molecule into polymer structures are provided, alongside characterization methods and illustrative data.

Introduction to this compound in Polymer Chemistry

This compound is a bifunctional molecule containing a carboxylic acid group and a tertiary amine. This unique combination of functionalities makes it an attractive building block for the synthesis of a variety of functional polymers. The carboxylic acid can participate in step-growth polymerization reactions to form polyesters and polyamides, or it can be used to graft the molecule onto existing polymer backbones. The tertiary amine group can impart pH-responsiveness to the resulting polymers, making them "smart" materials that can respond to changes in their environment. This property is particularly valuable in the field of drug delivery, where it can be exploited to trigger the release of a therapeutic payload in specific physiological environments, such as the acidic microenvironment of a tumor or within the endosomes of cells.

Applications in Polymer Chemistry

The unique structure of this compound allows for its use in several areas of polymer chemistry:

  • As a Monomer in Polyamide and Polyester Synthesis: The carboxylic acid and the tertiary amine (which can be quaternized to act as a reactive site or the aminomethyl group can be used in specific polymerization reactions) can be utilized in polycondensation reactions to create novel polyamides and polyesters with enhanced thermal stability and mechanical properties.

  • pH-Responsive Polymers for Drug Delivery: The tertiary amine group in the molecule has a pKa in the physiological range. In acidic environments, the amine group becomes protonated, leading to a change in the polymer's solubility and conformation. This transition can be harnessed to design drug delivery systems that release their cargo in response to the lower pH found in tumor tissues or within cellular compartments like endosomes.

  • Grafting onto Polymer Backbones: The carboxylic acid group provides a convenient handle for grafting this compound onto polymers with complementary functional groups, such as hydroxyl or amine groups. This allows for the surface modification of existing materials to introduce pH-responsiveness and other desired properties.

Experimental Protocols

Here we provide detailed protocols for the incorporation of this compound into different polymer architectures.

Protocol 1: Synthesis of a pH-Responsive Polyamide via Direct Polycondensation

This protocol describes the synthesis of a polyamide by reacting this compound with a diamine monomer. The resulting polyamide will have tertiary amine groups in its backbone, rendering it pH-responsive.

Materials:

  • This compound

  • 1,6-Hexanediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

Procedure:

  • Activation of Carboxylic Acid: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1 equivalent of this compound and 1.1 equivalents of N-Hydroxysuccinimide (NHS) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath and add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise with stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Polycondensation: In a separate flask, dissolve 1 equivalent of 1,6-hexanediamine in anhydrous DMF.

  • Filter the activated ester solution from step 3 to remove the DCU precipitate and add the filtrate dropwise to the diamine solution with vigorous stirring.

  • Allow the polymerization reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.

  • Polymer Precipitation and Purification: Precipitate the resulting polyamide by slowly adding the reaction mixture to a large volume of cold methanol with stirring.

  • Collect the polymer by filtration and wash it extensively with methanol and then diethyl ether to remove unreacted monomers and byproducts.

  • Dry the purified polyamide under vacuum at 40°C for 24 hours.

Illustrative Data:

ParameterIllustrative Value
Yield85%
Number Average MW (Mn)15,000 g/mol
Polydispersity Index (PDI)1.8
Glass Transition Temp (Tg)110 °C

Experimental Workflow Diagram:

Protocol1 cluster_activation Carboxylic Acid Activation cluster_polycondensation Polycondensation cluster_purification Purification A This compound + NHS in DMF B Add DCC at 0°C A->B C Stir at RT for 4h B->C E Add activated ester C->E Activated Ester D 1,6-Hexanediamine in DMF D->E F Stir at RT for 24h E->F G Precipitate in Methanol F->G Polyamide Solution H Filter and Wash G->H I Dry under Vacuum H->I J J

Figure 1. Workflow for pH-responsive polyamide synthesis.

Protocol 2: Grafting onto a Hydroxyl-Terminated Polymer

This protocol details the grafting of this compound onto a pre-existing polymer with hydroxyl groups, such as polyethylene glycol (PEG), using an esterification reaction.

Materials:

  • Hydroxy-terminated Polyethylene Glycol (PEG-OH, Mn = 5000 g/mol )

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Dialysis membrane (MWCO 3500 Da)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of PEG-OH, 1.5 equivalents of this compound, and 0.1 equivalents of DMAP in anhydrous DCM.

  • Cool the solution to 0°C and add 1.5 equivalents of DCC.

  • Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.

  • Remove the precipitated DCU by filtration.

  • Concentrate the filtrate by rotary evaporation.

  • Purification: Dissolve the crude product in a minimal amount of deionized water.

  • Transfer the solution to a dialysis bag and dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted small molecules.

  • Lyophilize the dialyzed solution to obtain the purified PEG-graft-4-[(Diethylamino)methyl]benzoic acid copolymer as a white powder.

Illustrative Data:

ParameterIllustrative Value
Grafting Efficiency75%
Number Average MW (Mn)5,800 g/mol
Polydispersity Index (PDI)1.2
pKa of Grafted Polymer6.8

Experimental Workflow Diagram:

Protocol2 cluster_reaction Grafting Reaction cluster_purification Purification A PEG-OH + Acid + DMAP in DCM B Add DCC at 0°C A->B C Stir at RT for 48h B->C D Filter DCU C->D Reaction Mixture E Concentrate D->E F Dialysis E->F G Lyophilize F->G H H

Figure 2. Workflow for grafting onto a hydroxyl-terminated polymer.

Application in pH-Responsive Drug Delivery

Polymers containing this compound can be formulated into nanoparticles for the targeted delivery of hydrophobic drugs. The pH-sensitivity of the tertiary amine allows for drug release to be triggered in the acidic tumor microenvironment.

Protocol 3: Formulation and In Vitro Drug Release from pH-Responsive Micelles

This protocol describes the formulation of polymeric micelles from a block copolymer containing a this compound-functionalized block and a hydrophilic block (e.g., PEG), and the subsequent evaluation of their pH-triggered drug release profile.

Materials:

  • PEG-b-poly(4-[(diethylamino)methyl]styrene-co-styrene) block copolymer

  • Doxorubicin (hydrophobic drug model)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO 1000 Da)

Procedure:

  • Micelle Formulation: Dissolve 10 mg of the block copolymer and 1 mg of doxorubicin in 1 mL of DMSO.

  • Add this solution dropwise to 10 mL of deionized water with gentle stirring.

  • Stir the solution overnight at room temperature to allow for solvent evaporation and micelle formation.

  • Drug Release Study: Transfer 1 mL of the drug-loaded micelle solution into a dialysis bag.

  • Immerse the dialysis bag in 20 mL of PBS at pH 7.4 or pH 5.5 at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Quantify the amount of doxorubicin released into the medium using UV-Vis spectrophotometry or fluorescence spectroscopy.

Illustrative Drug Release Data:

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1520
41245
81870
122285
242595

Signaling Pathway Diagram for pH-Triggered Drug Release:

drug_release cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.8) A Drug-loaded Micelle (Stable) B Tertiary Amine is Neutral (Hydrophobic Core) A->B C Protonation of Tertiary Amine A->C EPR Effect (Passive Targeting) D Increased Hydrophilicity of Core C->D E Micelle Destabilization D->E F Drug Release E->F

Application Notes: 4-[(Diethylamino)methyl]benzoic Acid in the Development of Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Diethylamino)methyl]benzoic acid is a versatile building block for the synthesis of novel fluorescent sensors. Its inherent spectroscopic properties, stemming from the electron-donating diethylaminomethyl group and the electron-withdrawing benzoic acid moiety, make it a suitable candidate for creating probes that are sensitive to their local environment. This document provides an overview of its potential applications, hypothetical performance data based on structurally similar compounds, and detailed protocols for the synthesis and utilization of a fluorescent sensor derived from this molecule.

While direct literature on fluorescent sensors based specifically on this compound is limited, extensive research on the analogous compound, 4-N,N-dimethylaminobenzoic acid, provides a strong foundation for predicting its behavior and utility.[1][2][3] These analogues are known to exhibit Twisted Intramolecular Charge Transfer (TICT) characteristics, leading to a large Stokes shift and solvent-dependent fluorescence, which are highly desirable features for environmental sensing.[1][2][3]

Principle of Operation: A Hypothetical Polarity Sensor

The proposed sensor, DEMAB-OH , is synthesized by esterifying this compound with a simple alcohol. The fluorescence mechanism is predicated on the formation of a TICT state upon photoexcitation. In non-polar environments, the molecule maintains a planar conformation and emits at a shorter wavelength. In polar solvents, the diethylaminomethyl group can rotate, leading to the formation of a stabilized, charge-separated TICT state, which results in a red-shifted and often less intense fluorescence emission. This solvatochromic behavior allows for the quantitative determination of solvent polarity.

Hypothetical Performance Data

The following table summarizes the predicted spectroscopic and photophysical properties of DEMAB-OH in various solvents, extrapolated from data on similar 4-N,N-dialkylaminobenzoic acid derivatives.[1][2][3]

SolventDielectric Constant (ε)Absorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [cm⁻¹]
Dioxane2.2~298~340~4300
Ethyl Acetate6.0~305~355~5000
Acetonitrile37.5~310~465~10500
Methanol32.7~312~470~10700
Water80.1~315~475~10800

Experimental Protocols

Protocol 1: Synthesis of DEMAB-OH Fluorescent Sensor

This protocol describes the synthesis of a simple ester-based fluorescent probe from this compound.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Round bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 g, 5.17 mmol) in absolute ethanol (50 mL) in a 100 mL round bottom flask, slowly add concentrated sulfuric acid (0.5 mL) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 6 hours.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure DEMAB-OH ester.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Characterization of DEMAB-OH as a Polarity Sensor

This protocol outlines the steps to evaluate the solvatochromic properties of the synthesized sensor.

Materials:

  • DEMAB-OH stock solution (1 mM in acetonitrile)

  • A series of solvents with varying polarity (e.g., dioxane, ethyl acetate, acetonitrile, methanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a series of 10 µM solutions of DEMAB-OH in each of the selected solvents.

  • Record the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λ_abs).

  • Record the fluorescence emission spectrum for each solution, exciting at the respective λ_abs.

  • Record the emission maximum (λ_em) for each solvent.

  • Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) x 10⁷.

  • Plot the emission maximum (λ_em) or the Stokes shift as a function of the solvent dielectric constant (ε) to generate a polarity calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

G Diagram 1: Proposed TICT Mechanism of DEMAB-OH cluster_0 Non-polar Solvent cluster_1 Polar Solvent Ground_State_NP Ground State (Planar) Excited_State_NP Locally Excited State (Planar) Ground_State_NP->Excited_State_NP Excitation (hν) Emission_NP Fluorescence (shorter λ) Excited_State_NP->Emission_NP Emission Emission_NP->Ground_State_NP Ground_State_P Ground State (Planar) Excited_State_P Locally Excited State (Planar) Ground_State_P->Excited_State_P Excitation (hν) TICT_State TICT State (Twisted) Excited_State_P->TICT_State Rotation Emission_P Fluorescence (longer λ) TICT_State->Emission_P Emission Emission_P->Ground_State_P

Caption: Proposed Twisted Intramolecular Charge Transfer (TICT) mechanism for DEMAB-OH.

G Diagram 2: Experimental Workflow for Sensor Characterization Start Synthesize DEMAB-OH Prepare_Solutions Prepare 10 µM solutions in various solvents Start->Prepare_Solutions UV_Vis Record UV-Vis Absorption Spectra Prepare_Solutions->UV_Vis Fluorescence Record Fluorescence Emission Spectra Prepare_Solutions->Fluorescence Data_Analysis Determine λ_abs, λ_em, and Stokes Shift UV_Vis->Data_Analysis Fluorescence->Data_Analysis Calibration Plot λ_em vs. Solvent Dielectric Constant Data_Analysis->Calibration End Generate Polarity Calibration Curve Calibration->End

Caption: Workflow for characterizing the solvatochromic properties of DEMAB-OH.

Potential Applications in Drug Development

  • Probing Drug-Binding Sites: By conjugating DEMAB-OH to a ligand, the change in fluorescence upon binding to a target protein can report on the polarity of the binding pocket, providing valuable information for drug design and optimization.

  • Monitoring Drug Delivery: The environmental sensitivity of DEMAB-based sensors can be exploited to track the release of drugs from carrier systems by responding to changes in the local environment (e.g., pH, polarity).

  • High-Throughput Screening: The turn-on or ratiometric fluorescence response of custom-designed DEMAB-based sensors upon interaction with a target molecule can be utilized for high-throughput screening of compound libraries.

Conclusion

While further empirical data is needed to fully characterize the properties of fluorescent sensors derived from this compound, the information available for structurally similar compounds suggests that it is a promising scaffold for the development of environmentally sensitive probes. The provided protocols offer a starting point for the synthesis and characterization of such sensors, which have the potential to be valuable tools in various fields of chemical and biological research, including drug discovery and development.

References

Application Notes and Protocols for Di-Ethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) as a UV Filter in Sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: Initial searches for "4-[(Diethylamino)methyl]benzoic acid" did not yield significant results related to its use as a UV filter. It is likely that the intended compound of interest was Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate , commercially known as Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) . This document will focus on DHHB, a widely used and effective UVA filter in sunscreen formulations.

Introduction

Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), marketed under trade names such as Uvinul A Plus®, is a photostable organic UV filter that offers excellent protection against long-wave UVA radiation. Its high efficacy and compatibility with other UV filters and cosmetic ingredients make it a valuable component in the formulation of broad-spectrum sunscreens and daily wear products with sun protection.

These application notes provide an overview of the key characteristics of DHHB and detailed protocols for its evaluation as a UV filter for researchers, scientists, and drug development professionals.

Physicochemical and UV Absorption Properties

DHHB is an oil-soluble, yellowish powder. Its chemical structure, featuring a benzophenone backbone, is responsible for its UV-absorbing properties.

PropertyValueReference
INCI Name Diethylamino Hydroxybenzoyl Hexyl Benzoate[1]
CAS Number 302776-68-7[1]
Molecular Formula C24H31NO4[1]
Molar Mass 397.51 g/mol [1]
Appearance Yellowish powder
Solubility Oil-soluble
Maximum Absorption (λmax) 354 nm[1]
UV Protection Range UVA I (340-400 nm) & UVA II (320-340 nm)
Molar Absorption Coefficient (in Ethanol) 39,000 L mol-1 cm-1 at 354 nm

Photostability Profile

DHHB is recognized for its excellent photostability, a critical attribute for a UV filter to maintain its protective efficacy upon exposure to sunlight. Unlike some other UVA filters, such as avobenzone, DHHB shows minimal degradation under UV radiation.

ParameterResultConditionsReference
Photostability HighSubjected to UV radiation[1][2]
Effect on other filters Does not significantly enhance the photostability of avobenzoneIn formulation with avobenzone[2][3]

Safety and Toxicological Profile

Extensive studies have been conducted to evaluate the safety of DHHB for topical application in cosmetic products.

Study TypeEndpointResultReference
Acute Oral Toxicity (Rat) LD50> 2000 mg/kg bw[4]
90-day Oral Toxicity (Rat) NOAELapprox. 250 mg/kg bw/day[4]
Prenatal Developmental Toxicity (Maternal) NOAEL200 mg/kg bw/day[4]
Prenatal Developmental Toxicity (Developmental) NOAEL1000 mg/kg bw/day[4]
Skin Irritation (Rabbit) Irritation PotentialNot irritating[4]
Eye Irritation (Rabbit) Irritation PotentialTransient irritation[4]
Skin Sensitization (Guinea Pig) Sensitization PotentialNot considered a sensitizer[4]
Phototoxicity In vitro 3T3 NRUNot phototoxic[4]
Photosensitization Not photosensitizing[4]
Mutagenicity (Ames test, in vitro mammalian cell gene mutation, chromosome aberration) Non-mutagenic[4]
Percutaneous Absorption 0.10 ± 0.12 µg/cm² (0.04 ± 0.05%)[4]

Regulatory Status: DHHB is approved for use in sunscreens in the European Union, South America, Mexico, Japan, and Taiwan at a maximum concentration of 10%.[1] In the United States, its use is permitted for product protection.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and safety of DHHB as a UV filter.

In Vitro Sun Protection Factor (SPF) Determination

This protocol is based on the ISO 23675 standard for the in vitro determination of SPF.

Objective: To determine the Sun Protection Factor (SPF) of a sunscreen formulation containing DHHB in vitro.

Materials:

  • Spectrophotometer with an integrating sphere

  • Polymethylmethacrylate (PMMA) plates (molded and sandblasted)[5][6]

  • Robotic spreader for automated application[5]

  • Solar simulator with a defined UV spectrum

  • Positive control sunscreen with a known SPF

  • Test sunscreen formulation containing DHHB

Procedure:

  • Substrate Preparation: Ensure PMMA plates are clean and free of any contaminants.

  • Sample Application:

    • Apply the test sunscreen formulation and the positive control to both molded and sandblasted PMMA plates at a concentration of 1.2-1.3 mg/cm².[6]

    • Use a robotic spreader to ensure a uniform and reproducible application.[5]

  • Drying: Allow the sunscreen films to dry for a specified period in a controlled environment.

  • Initial Spectrophotometric Measurement:

    • Measure the initial UV absorbance spectrum of each plate using a spectrophotometer.

  • UV Irradiation:

    • Expose the plates to a controlled dose of UV radiation from a solar simulator.

  • Final Spectrophotometric Measurement:

    • Measure the UV absorbance spectrum of each plate again after irradiation.

  • SPF Calculation: The SPF is calculated from the spectrophotometric data using a specific formula that takes into account the erythemal action spectrum and the solar spectrum.[7]

Data Analysis: Compare the calculated in vitro SPF of the test formulation with that of the positive control and the labeled SPF.

Photostability Assessment

Objective: To evaluate the photostability of DHHB in a sunscreen formulation.

Materials:

  • Spectrophotometer with an integrating sphere

  • PMMA plates

  • Solar simulator with a calibrated UV output

  • Test sunscreen formulation containing DHHB

  • Solvents for extraction (e.g., ethanol)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Apply a uniform film of the test sunscreen formulation onto PMMA plates.

  • Initial Analysis:

    • For spectrophotometric analysis, measure the initial absorbance spectrum.

    • For HPLC analysis, extract the DHHB from an unexposed plate using a suitable solvent.

  • UV Exposure: Expose the plates to a defined dose of UV radiation from a solar simulator.

  • Post-Exposure Analysis:

    • For spectrophotometric analysis, measure the absorbance spectrum of the exposed plate.

    • For HPLC analysis, extract the DHHB from the exposed plate and analyze the concentration using a validated HPLC method.

  • Data Analysis:

    • Spectrophotometric Method: Compare the pre- and post-irradiation absorbance spectra. A significant change in the absorbance curve indicates photodegradation.

    • HPLC Method: Calculate the percentage of DHHB remaining after UV exposure. A high percentage indicates good photostability.

In Vitro Phototoxicity Assay (OECD 432)

Objective: To assess the phototoxic potential of DHHB.[8][9]

Materials:

  • Balb/c 3T3 mouse fibroblast cell line[10]

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • Test substance (DHHB) dissolved in a suitable solvent

  • Positive control (e.g., Chlorpromazine)

  • Solar simulator with a filter to transmit UVA radiation

  • Neutral Red dye solution

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed 3T3 cells into two 96-well plates and incubate for 24 hours to allow for cell attachment.[10]

  • Chemical Treatment: Treat the cells in both plates with a range of concentrations of DHHB and the positive control. Include solvent controls.

  • Incubation: Incubate the plates for a short period (e.g., 1 hour).

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark.[10]

  • Post-Incubation: Incubate both plates for another 24 hours.

  • Neutral Red Uptake Assay:

    • Wash the cells and incubate with Neutral Red dye. Viable cells will take up the dye.

    • Extract the dye from the cells.

  • Measurement: Measure the absorbance of the extracted dye using a plate reader at 540 nm.[11]

  • Data Analysis:

    • Calculate the concentration of the test substance that reduces cell viability by 50% (IC50) for both the irradiated and non-irradiated plates.

    • Determine the Photo-Irritation-Factor (PIF) by comparing the IC50 values. A PIF significantly greater than 1 suggests phototoxic potential.[12]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

Objective: To assess the skin irritation potential of DHHB using a reconstructed human epidermis model.

Materials:

  • Reconstructed human epidermis (RhE) tissue models

  • Assay medium

  • Test substance (DHHB)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate Buffered Saline)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Spectrophotometer (plate reader)

Procedure:

  • Tissue Preparation: Place the RhE tissues in a multi-well plate containing assay medium and pre-incubate.

  • Chemical Application: Apply the test substance, positive control, and negative control to the surface of the tissues.

  • Exposure: Incubate the tissues for a defined period (e.g., 60 minutes).

  • Washing: Thoroughly wash the tissues to remove the test substance.

  • Post-Incubation: Transfer the tissues to fresh medium and incubate for a further period (e.g., 42 hours).

  • MTT Assay:

    • Incubate the tissues with MTT solution. Viable cells will convert MTT into a blue formazan salt.

    • Extract the formazan salt using isopropanol.

  • Measurement: Measure the absorbance of the extracted formazan at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Visualizations

Experimental_Workflow_for_UV_Filter_Evaluation cluster_synthesis Synthesis & Characterization cluster_efficacy Efficacy Testing cluster_safety Safety Assessment Synthesis Synthesis of DHHB Characterization Physicochemical Characterization (λmax, Solubility) Synthesis->Characterization SPF In Vitro SPF Determination (ISO 23675) Characterization->SPF Photostability Photostability Assessment (Spectrophotometry & HPLC) Characterization->Photostability Phototoxicity In Vitro Phototoxicity (OECD 432) Characterization->Phototoxicity SkinIrritation In Vitro Skin Irritation (OECD 439) Characterization->SkinIrritation Formulation Final Sunscreen Formulation SPF->Formulation Photostability->Formulation Toxicology Toxicological Profile Review Phototoxicity->Toxicology SkinIrritation->Toxicology Toxicology->Formulation Safe for Use Signaling_Pathway_UV_Damage_and_Protection cluster_uv UV Radiation Exposure cluster_skin Skin Layers cluster_damage Cellular Damage Pathways cluster_protection Protection Mechanism UVA UVA Radiation Dermis Dermis UVA->Dermis UVB UVB Radiation Epidermis Epidermis UVB->Epidermis DNA_Damage Direct DNA Damage Epidermis->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation Dermis->ROS Inflammation Inflammatory Response DNA_Damage->Inflammation Collagen_Degradation Collagen Degradation ROS->Collagen_Degradation ROS->Inflammation DHHB DHHB (UVA Filter) DHHB->UVA Absorbs UVB_Filter UVB Filter UVB_Filter->UVB Absorbs

References

Application Notes and Protocols: Aminobenzoic Acid Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 4-[(Diethylamino)methyl]benzoic acid in materials science are not extensively documented in publicly available literature, a significant body of research exists on the use of structurally similar aminobenzoic acid derivatives. These compounds serve as versatile building blocks for the synthesis of advanced materials, including functional polymers and metal-organic frameworks (MOFs). Their unique combination of an aromatic ring, a carboxylic acid group, and an amino group allows for a wide range of chemical modifications and functionalities. This document provides an overview of the applications of these related compounds, along with detailed experimental protocols and data, to guide researchers in exploring their potential in materials science.

The primary focus of these application notes will be on two key areas:

  • Conducting Polymers: Polyaniline and its derivatives, including those incorporating aminobenzoic acid moieties, are of significant interest due to their electrical conductivity, environmental stability, and tunable properties.

  • Metal-Organic Frameworks (MOFs): Aminobenzoic acids and their derivatives are employed as organic linkers in the synthesis of MOFs, creating porous crystalline structures with applications in gas storage, catalysis, and sensing.

I. Aminobenzoic Acid Derivatives in Conducting Polymers

Derivatives of aminobenzoic acid can be polymerized, often in conjunction with monomers like aniline, to create copolymers with tailored properties. The presence of the carboxylic acid group can enhance solubility and provide sites for further functionalization.

Data Presentation: Properties of Poly(aminobenzoic acid) and Copolymers

The following table summarizes key properties of polymers synthesized from aminobenzoic acid derivatives, providing a comparative overview of their performance.

Polymer/CopolymerSynthesis MethodOxidizing AgentElectrical Conductivity (S cm⁻¹)Polymerization Yield (%)Reference
Poly(2-aminobenzoic acid)Chemical Polymerization (1M HCl)Ammonium Persulfate10⁻³ - 10⁻¹⁰15.0[1]
Poly(3-aminobenzoic acid)Chemical Polymerization (1M HCl)Ammonium Persulfate10⁻³ - 10⁻¹⁰8.7[1]
Poly(2-aminobenzoic acid) with Cu(II)Chemical Polymerization (1M HCl)Ammonium PersulfateNot specified31.0[2]
Poly(3-aminobenzoic acid) with Cu(II)Chemical Polymerization (1M HCl)Ammonium PersulfateNot specified15.3[2]
Poly(2-aminobenzoic acid-co-aniline)Chemical Copolymerization (1M HCl)Ammonium Persulfate10⁻³ - 10⁻¹⁰Varies with monomer ratio[1]
Poly(3-aminobenzoic acid-co-aniline)Chemical Copolymerization (1M HCl)Ammonium Persulfate10⁻³ - 10⁻¹⁰Varies with monomer ratio[1]
Experimental Protocols

Protocol 1: Synthesis of Poly(2-aminobenzoic acid) [1][2]

Materials:

  • 2-aminobenzoic acid

  • 1M Hydrochloric acid (HCl)

  • Ammonium persulfate

  • Deionized water

Procedure:

  • Dissolve 6.0 g (43.8 mmol) of 2-aminobenzoic acid in 90 mL of 1M HCl.

  • Cool the solution to 15-18°C in a water bath.

  • Separately, dissolve 9.98 g (43.7 mmol) of ammonium persulfate in 30 mL of deionized water.

  • Add the ammonium persulfate solution dropwise to the 2-aminobenzoic acid solution with constant stirring.

  • Maintain the reaction mixture at 15-18°C for 19 hours.

  • Filter the resulting precipitate through a Büchner funnel.

  • Wash the precipitate thoroughly with abundant deionized water.

  • Dry the polymer product under vacuum at 60°C.

Protocol 2: Synthesis of Poly(3-aminobenzoic acid-co-aniline) [1][2]

Materials:

  • 3-aminobenzoic acid

  • Aniline

  • 1M Hydrochloric acid (HCl)

  • Ammonium persulfate

Procedure:

  • Prepare a comonomer solution by dissolving 4.51 g (32.9 mmol) of 3-aminobenzoic acid and 0.76 g (8.16 mmol) of aniline in 143 mL of 1M HCl.

  • Heat the solution to 50°C in an oil bath with constant stirring.

  • Separately, dissolve 7.49 g (32.8 mmol) of ammonium persulfate in 22 mL of 1M HCl.

  • Add the ammonium persulfate solution dropwise to the heated comonomer solution.

  • Maintain the reaction at 50°C for 8 hours.

  • Filter the resulting copolymer precipitate.

  • Wash the product with hot 1M HCl followed by abundant deionized water.

  • Dry the copolymer under vacuum.

Mandatory Visualization

Synthesis_of_Poly_aminobenzoic_acid cluster_monomer_prep Monomer Preparation cluster_oxidant_prep Oxidant Preparation Monomer Aminobenzoic Acid Monomer_Solution Monomer Solution Monomer->Monomer_Solution Solvent 1M HCl Solvent->Monomer_Solution Polymerization Polymerization (15-18°C, 19h) Monomer_Solution->Polymerization Oxidant Ammonium Persulfate Oxidant_Solution Oxidant Solution Oxidant->Oxidant_Solution Oxidant_Solvent Deionized Water Oxidant_Solvent->Oxidant_Solution Oxidant_Solution->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Poly(aminobenzoic acid) Drying->Final_Product

Caption: Workflow for the chemical polymerization of aminobenzoic acid.

II. Aminobenzoic Acid Derivatives in Metal-Organic Frameworks (MOFs)

Aminobenzoic acids are excellent candidates for organic linkers in MOF synthesis due to their rigid aromatic structure and the coordinating capabilities of the carboxylate group. The amino group can be further functionalized post-synthesis or can directly participate in influencing the framework's properties.

Data Presentation: Properties of MOFs with Aminobenzoic Acid Linkers

This table presents data for MOFs synthesized using aminobenzoic acid derivatives as linkers.

MOF Name/SystemMetal IonOrganic LinkerSynthesis MethodBET Surface Area (m²/g)ApplicationReference
Pb-MOFPb²⁺Ligand from 2-carboxybenzaldehyde and 4-aminobenzoic acidSonochemical1181.45Supercapacitors[3]
M-3,5-DABA in MOF-808Zr⁴⁺3,5-diaminobenzoic acidPost-synthetic modificationNot specifiedSelective gold ion capture[4]
Fe-MOFFe²⁺4,4′-bipyridine and p-aminobenzoic acidMechanochemicalNot specifiedLuminescent sensing of carbonyls[5]
Zn-TMU-24/PABAZn²⁺p-aminobenzoic acidSolvothermal & Electrochemical PolymerizationNot specifiedElectrochemical sensing of Cu²⁺[6][7]
Experimental Protocols

Protocol 3: Sonochemical Synthesis of a Lead-Based MOF [3]

Materials:

  • Lead salt (e.g., Lead(II) nitrate)

  • Ligand derived from 2-carboxybenzaldehyde and 4-aminobenzoic acid

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Dissolve the lead salt and the organic linker in the solvent in a suitable reaction vessel.

  • Place the vessel in an ultrasonic bath.

  • Apply ultrasonic irradiation for a specified duration and power to induce rapid crystallization.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent to remove unreacted precursors.

  • Dry the MOF material under vacuum.

Protocol 4: Mechanochemical Synthesis of an Iron-Based MOF [5]

Materials:

  • Iron(II) salt (e.g., Iron(II) chloride)

  • 4,4′-bipyridine

  • p-aminobenzoic acid

Procedure:

  • Place the iron salt, 4,4′-bipyridine, and p-aminobenzoic acid in a milling jar.

  • Perform solid-state grinding using a ball mill for a specified time and frequency.

  • The solvent-free reaction will yield the MOF powder directly.

  • Wash the product with a suitable solvent to remove any unreacted starting materials.

  • Dry the final MOF product.

Mandatory Visualization

MOF_Synthesis_Comparison cluster_solvothermal Solvothermal Synthesis cluster_sonochemical Sonochemical Synthesis cluster_mechanochemical Mechanochemical Synthesis S_Start Metal Salt + Linker + Solvent S_Reaction Heating in Autoclave S_Start->S_Reaction S_Product MOF Crystals S_Reaction->S_Product U_Start Metal Salt + Linker + Solvent U_Reaction Ultrasonic Irradiation U_Start->U_Reaction U_Product MOF Nanocrystals U_Reaction->U_Product M_Start Metal Salt + Linkers (Solid State) M_Reaction Ball Milling M_Start->M_Reaction M_Product MOF Powder M_Reaction->M_Product Synthesis_Methods MOF Synthesis Routes cluster_solvothermal cluster_solvothermal cluster_sonochemical cluster_sonochemical cluster_mechanochemical cluster_mechanochemical

Caption: Comparison of synthesis methods for Metal-Organic Frameworks.

Derivatives of aminobenzoic acid are highly valuable precursors in materials science. Their incorporation into polymers can modulate electrical and physical properties, while their use as linkers in MOFs enables the creation of materials with high porosity and tailored functionality. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of these versatile materials. Further investigation into the structure-property relationships of materials derived from this compound and its isomers will undoubtedly lead to the development of new advanced materials with novel applications.

References

Application Notes and Protocols for the Use of 4-[(Diethylamino)methyl]benzoic Acid in the Preparation of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are constructed based on established methodologies for the synthesis of metal-organic frameworks (MOFs) with structurally similar ligands, such as aminobenzoic acid and N,N-dimethylaminobenzoic acid. As of the current date, there is a lack of specific published literature on the use of 4-[(Diethylamino)methyl]benzoic acid as a primary ligand in MOF synthesis. Therefore, the presented information should be regarded as a guiding framework and may require optimization for successful implementation.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, chemical sensing, and drug delivery.[1][2] The incorporation of functional groups into the organic linkers can impart specific properties to the resulting MOFs. The tertiary amine group in this compound offers a basic site that can enhance CO2 adsorption, serve as a catalytic center, or act as a pH-responsive gate for controlled drug release.[3][4]

These application notes provide a comprehensive overview of the potential synthesis, properties, and applications of MOFs derived from this compound, targeting researchers, scientists, and drug development professionals.

Potential Applications

The unique structural features of a MOF synthesized with this compound are anticipated to be valuable in several areas:

  • Drug Delivery Vehicle: The porous structure of the MOF can be utilized to encapsulate therapeutic agents. The tertiary amine functionality could enable pH-triggered drug release in the acidic tumor microenvironment, enhancing targeted therapy and reducing systemic side effects.[5][6]

  • Gas Adsorption and Separation: The basic nitrogen sites within the framework are expected to exhibit a strong affinity for acidic gases like CO2, making these MOFs promising candidates for carbon capture and purification of gas streams.[3][7]

  • Heterogeneous Catalysis: The Lewis basic sites of the diethylaminomethyl groups can be exploited for catalytic applications, such as in Knoevenagel condensation reactions or as co-catalysts in various organic transformations.[8]

  • Sensing Applications: The potential for host-guest interactions with specific analytes could be harnessed for the development of chemical sensors.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of MOFs with analogous amino-functionalized benzoic acid ligands.[5][6] Solvothermal synthesis is a common and effective method for producing crystalline MOFs.[9]

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (ligand)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL glass scintillation vials or Teflon-lined autoclave

  • Sonicator

  • Programmable oven

  • Centrifuge

  • Magnetic stirrer

Procedure:

  • In a 20 mL glass vial, dissolve 1.0 mmol of zinc nitrate hexahydrate (297.5 mg) and 1.0 mmol of this compound in a solvent mixture of 12 mL of DMF and 8 mL of ethanol.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and maintain this temperature for 72 hours.

  • Allow the oven to cool down to room temperature naturally.

  • Collect the resulting crystalline product by centrifugation at 4000 rpm for 30 seconds.

  • Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors.

  • Dry the final product under vacuum at 80°C for 12 hours.

dot

SynthesisWorkflow Workflow for Solvothermal Synthesis of a MOF cluster_prep Preparation of Reaction Mixture cluster_synthesis Solvothermal Synthesis cluster_purification Product Isolation and Purification dissolve Dissolve Zn(NO₃)₂·6H₂O and Ligand in DMF/Ethanol sonicate Sonicate for 15 min dissolve->sonicate seal Seal Vial sonicate->seal heat Heat in Oven (120°C, 72h) seal->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge to Collect Crystals cool->centrifuge wash_dmf Wash with DMF centrifuge->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry under Vacuum wash_etoh->dry end Characterization & Application dry->end Final MOF Product

Caption: A schematic of the solvothermal synthesis and purification process for a MOF.

Characterization of the MOF
  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF, grind a small sample into a fine powder and collect the PXRD pattern.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF, heat a small sample from room temperature to 800°C under a nitrogen atmosphere.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center and the presence of the diethylaminomethyl functional group.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and porosity of the activated MOF sample through nitrogen adsorption-desorption isotherms at 77 K.

Data Presentation

The following tables summarize hypothetical quantitative data for a MOF synthesized with this compound, based on reported values for analogous amine-functionalized MOFs.

Table 1: Physicochemical Properties

PropertyExpected Value RangeCharacterization Method
BET Surface Area (m²/g)800 - 1500Nitrogen Adsorption
Pore Volume (cm³/g)0.4 - 0.8Nitrogen Adsorption
Thermal Stability (°C)300 - 400TGA
Crystal SystemOrthorhombic/TetragonalPXRD

Table 2: Potential Performance in Selected Applications

ApplicationPerformance MetricExpected Value Range
CO₂ AdsorptionUptake Capacity (mmol/g)1.5 - 3.0 at 298 K, 1 bar
Drug DeliveryDoxorubicin Loading (%)20 - 40
CatalysisConversion (%) in Knoevenagel Condensation> 90

Signaling Pathway Visualization for Drug Delivery

The following diagram illustrates a potential mechanism for pH-responsive drug delivery using the synthesized MOF in a cancer therapy context.

dot

DrugDeliveryPathway Hypothetical pH-Responsive Drug Delivery Pathway cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment (pH < 6.8) cluster_cell Cancer Cell mof_drug Drug-Loaded MOF (Stable) mof_protonated Protonation of Amine Groups in MOF mof_drug->mof_protonated EPR Effect mof_destabilized MOF Structure Destabilization mof_protonated->mof_destabilized drug_release Drug Release mof_destabilized->drug_release apoptosis Apoptosis drug_release->apoptosis Cellular Uptake

Caption: A diagram illustrating the proposed pH-triggered drug release mechanism.

Conclusion

While the use of this compound in MOF synthesis is not yet documented, the established chemistry of similar functionalized linkers suggests its high potential for creating novel materials with tailored properties for applications in drug delivery, gas separation, and catalysis. The provided protocols and application notes serve as a foundational guide for researchers to explore this promising area. Experimental validation and optimization will be crucial for the successful synthesis and application of these new MOFs.

References

analytical methods for the detection of 4-[(Diethylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Analytical Quantification of 4-[(Diethylamino)methyl]benzoic Acid

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the robust detection and quantification of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this document outlines several orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained, ensuring each protocol serves as a self-validating system. This guide is grounded in established analytical principles to ensure scientific integrity and reproducibility.

Introduction: The Analyte in Focus

This compound is an organic compound featuring a benzoic acid core functionalized with a diethylaminomethyl group. This structure imparts both acidic (carboxylic acid) and basic (tertiary amine) properties, making it an interesting candidate for various applications, potentially as an intermediate in organic synthesis and pharmaceutical development.[1] The dual functionality and its specific chemical properties necessitate tailored analytical methods for accurate identification and quantification, which are crucial for quality control, impurity profiling, and pharmacokinetic analysis.

This document serves as a practical resource, offering a suite of analytical methods developed to provide high sensitivity, selectivity, and reliability.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Formula C₁₂H₁₇NO₂Inferred from structure
Molecular Weight 207.27 g/mol Calculated
CAS Number Not readily available; distinct from 4-(Diethylamino)benzoic acid (5429-28-7)
Appearance Expected to be a solid powder
Melting Point 192-193 °C (for 4-(Diethylamino)benzoic acid)
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO)[2]
pKa Estimated ~4-5 (Carboxylic Acid), ~9-10 (Tertiary Amine)General Chemical Knowledge

Note: The target analyte is this compound. Some properties are inferred from the closely related and more documented compound, 4-(Diethylamino)benzoic acid.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Application

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for the analysis of moderately polar organic compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3] The presence of both a carboxylic acid and a tertiary amine means that the retention behavior is highly dependent on the pH of the mobile phase. By controlling the pH with a buffer, we can ensure a consistent ionization state and achieve reproducible chromatographic separation. UV detection is suitable due to the presence of the aromatic benzene ring, which provides strong chromophoric activity.

Causality of Method Design:

  • C18 Column: The octadecylsilyl stationary phase provides a hydrophobic environment ideal for retaining the aromatic core of the analyte.

  • Acidified Mobile Phase: Using an acidic modifier (e.g., formic or phosphoric acid) suppresses the ionization of the carboxylic acid group (making it more nonpolar) and protonates the tertiary amine (making it more polar). This balance is critical. Protonating the amine can lead to peak tailing on silica-based columns due to interaction with residual silanols. However, modern, end-capped columns minimize this effect. An acidic pH ensures the analyte is in a consistent cationic form, leading to sharp, reproducible peaks.

  • Gradient Elution: A gradient of increasing organic solvent (acetonitrile or methanol) is employed to ensure that any impurities with different polarities are effectively separated and eluted within a reasonable timeframe, while providing a sharp peak for the main analyte.

Diagram: HPLC Workflow

HPLC_Workflow cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample 1. Prepare Standard/Sample in Diluent MobilePhase 2. Prepare Mobile Phases (Aqueous & Organic) Degas 3. Degas Mobile Phases Pump Gradient Pump Degas->Pump Injector Autosampler Pump->Injector Column C18 Column (Thermostatted) Injector->Column Detector UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Analysis Peak Integration & Quantification CDS->Analysis

Caption: Standard workflow for HPLC analysis.

Detailed Protocol: HPLC-UV Analysis

Objective: To quantify this compound in a sample matrix.

Materials:

  • Reference Standard: this compound (≥98% purity)

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Methanol (MeOH)

  • HPLC Grade Water

  • Formic Acid (≥99%)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Chromatography Data System (CDS) for instrument control and data processing.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade water. Filter and degas.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade acetonitrile. Filter and degas.

  • Standard Solution Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in methanol to achieve a theoretical concentration within the calibration range.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

ParameterSetting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 240 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
  • Data Analysis:

    • Inject a blank (diluent), followed by the calibration standards and then the samples.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with R² > 0.999 is required.

    • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is the gold standard for trace-level quantification in complex matrices, such as biological fluids or complex reaction mixtures.[4][5] The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and the resulting precursor ion is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes matrix interference.[6]

Causality of Method Design:

  • ESI Positive Mode: The tertiary amine in the analyte is easily protonated, making it highly suitable for positive mode electrospray ionization (ESI+), resulting in a strong [M+H]⁺ signal.

  • Fast Chromatography: LC-MS/MS allows for much faster gradient conditions compared to HPLC-UV, as chromatographic resolution is less critical due to the mass spectrometer's selectivity.

  • MRM Transitions: The selection of a specific precursor-to-product ion transition is unique to the analyte's structure, virtually eliminating false positives and enabling quantification at very low levels (pg/mL or ng/mL).[4][6]

Diagram: LC-MS/MS Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometer cluster_data Data System LC_System UPLC/HPLC System Column C18 Column LC_System->Column IonSource ESI Source (Ionization) Column->IonSource Q1 Q1: Precursor Ion Selection IonSource->Q1 Q2 q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Control Instrument Control & Data Acquisition Detector->Control Quant Quantification Control->Quant

Caption: LC-MS/MS analysis workflow using MRM.

Detailed Protocol: LC-MS/MS Analysis

Objective: To achieve trace-level quantification of this compound.

Materials:

  • As per HPLC section, but using LC-MS grade solvents and additives is mandatory to reduce background noise.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d₃-analyte) is ideal. If unavailable, a structurally similar compound with different mass can be used.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Procedure:

  • LC and MS Parameter Optimization:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).

    • Determine the mass of the protonated precursor ion ([M+H]⁺). For C₁₂H₁₇NO₂, the expected m/z is 208.13.

    • Perform a product ion scan to identify stable, high-intensity fragment ions for the MRM transitions. A plausible fragmentation would be the loss of the diethylamino group.

  • Mobile Phase and Standard/Sample Preparation:

    • Prepare mobile phases and standards as described in the HPLC protocol (Section 2.3), but at much lower concentrations (e.g., 0.1 - 100 ng/mL).

    • Spike all standards and samples with the internal standard at a fixed concentration.

  • Chromatographic and MS Conditions:

ParameterSetting
Column C18, 50 mm x 2.1 mm, 1.8 µm
Flow Rate 0.4 mL/min
Gradient 5% to 95% B over 5 minutes
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
MRM Transitions Analyte: m/z 208.1 -> [Product Ion 1], m/z 208.1 -> [Product Ion 2]Internal Standard: [Precursor m/z] -> [Product m/z]
  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • This ratiometric approach corrects for variations in injection volume and matrix effects, providing superior accuracy and precision.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[7] Benzoic acids are generally not volatile enough for direct GC analysis due to their high polarity and boiling point. Therefore, a derivatization step is required to convert the polar carboxylic acid group into a less polar, more volatile ester.[7][8] Following separation in the GC column, compounds are ionized by electron impact (EI), which creates a predictable and reproducible fragmentation pattern that serves as a "fingerprint" for identification.

Causality of Method Design:

  • Derivatization: Silylation (e.g., using BSTFA) or methylation are common strategies.[7] This step is essential to make the analyte volatile and prevent adsorption onto the GC column, which would otherwise lead to poor peak shape and low sensitivity.

  • EI Ionization: Electron Impact at 70 eV is a high-energy, hard ionization technique that produces extensive fragmentation.[9] While this can sometimes lead to the absence of a molecular ion, the resulting fragment pattern is highly characteristic and ideal for library matching and structural confirmation.

Detailed Protocol: GC-MS Analysis

Objective: To identify and confirm the presence of this compound.

Materials:

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

  • Anhydrous solvents (e.g., Acetonitrile, Pyridine).

  • Heating block or oven.

Procedure:

  • Sample Preparation and Derivatization:

    • Prepare a solution of the sample in acetonitrile.

    • Evaporate a known volume (e.g., 100 µL) to complete dryness under a gentle stream of nitrogen. This is crucial as moisture will quench the derivatizing agent.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine (as a catalyst).

    • Seal the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow 1.2 mL/min
Injector Temp 280 °C
Injection Mode Splitless (1 µL)
Oven Program Start at 100 °C, hold for 1 min.Ramp at 15 °C/min to 300 °C.Hold for 5 min.
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50 - 550 m/z
  • Data Analysis:

    • Identify the derivatized analyte peak in the total ion chromatogram.

    • Analyze the mass spectrum of the peak. Look for the molecular ion of the silylated derivative and characteristic fragment ions.

    • Compare the obtained spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure.

Method Validation and Quality Control

All analytical methods must be validated to ensure they are fit for purpose. Key validation parameters, as guided by the International Conference on Harmonisation (ICH), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. Demonstrated by clean separation from impurities (HPLC) or unique mass transitions (MS).

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A correlation coefficient (R²) of ≥0.999 is typically required.[10]

  • Accuracy & Precision: Accuracy (% recovery) should be within 85-115%, and precision (% RSD) should be less than 15%.[10]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. These are critical for trace analysis.[11]

Conclusion

This guide provides a robust framework for the analytical detection of this compound using three powerful and complementary techniques. HPLC-UV offers a reliable method for routine quantification. LC-MS/MS provides unparalleled sensitivity and selectivity for trace-level analysis in complex matrices. GC-MS, following derivatization, serves as an excellent tool for structural confirmation. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. By following these detailed protocols and understanding the scientific principles behind them, researchers can achieve accurate and reproducible results.

References

Application Notes and Protocols: 4-[(Diethylamino)methyl]benzoic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This document aims to provide a foundational understanding of how structurally similar compounds are utilized, offering insights into potential applications and methodologies that could be adapted for the study of 4-[(Diethylamino)methyl]benzoic acid. The information presented below is based on studies of related benzoic acid and diethylamino-substituted molecules.

Potential Applications in Enzyme Inhibition

Benzoic acid derivatives are recognized for their ability to interact with various enzymes, often acting as inhibitors. This inhibitory activity is of significant interest in drug discovery and development. While direct evidence for this compound is absent, we can infer potential areas of investigation based on analogous compounds.

Cholinesterase Inhibition

A study on 4-[(diethylamino)methyl]-phenol derivatives demonstrated their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The research indicated that the diethylamino group plays a role in binding to the active sites of these enzymes.

Hypothetical Signaling Pathway for Cholinesterase Inhibition

The following diagram illustrates the general mechanism of cholinesterase inhibition, which could be a potential mechanism of action for this compound.

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibitory Action Acetylcholine Acetylcholine Cholinesterase Cholinesterase Acetylcholine->Cholinesterase Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate Cholinesterase->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Inhibitor 4-[(Diethylamino)methyl] benzoic acid (Hypothetical Inhibitor) Inhibitor->Cholinesterase Inhibition

Caption: Hypothetical inhibition of cholinesterase by this compound in a cholinergic synapse.

Carbonic Anhydrase and Acetylcholinesterase Multi-target Inhibition

Research on novel benzoic acid derivatives has explored their potential as multi-target inhibitors, specifically targeting both acetylcholinesterase and human carbonic anhydrases (hCAs).[2] This dual-inhibition strategy is being investigated for the treatment of Alzheimer's disease, where both cholinergic dysfunction and metabolic alterations are implicated.

Experimental Protocols for Enzyme Inhibition Assays

The following are generalized protocols for enzymatic assays that could be adapted to investigate the inhibitory potential of this compound. These are based on established methods for similar compounds.

General Workflow for Enzyme Inhibition Screening

This workflow outlines the typical steps involved in screening a compound for enzyme inhibitory activity.

Enzyme_Inhibition_Workflow Start Start Compound_Prep Prepare Stock Solution of This compound Start->Compound_Prep Enzyme_Assay_Setup Set up Enzymatic Assay (e.g., Ellman's Reagent for Cholinesterase) Compound_Prep->Enzyme_Assay_Setup Incubation Incubate Enzyme with Compound at Various Concentrations Enzyme_Assay_Setup->Incubation Add_Substrate Initiate Reaction by Adding Substrate Incubation->Add_Substrate Measure_Activity Measure Enzyme Activity (e.g., Spectrophotometrically) Add_Substrate->Measure_Activity Data_Analysis Analyze Data to Determine IC50 and Inhibition Kinetics Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for determining the enzyme inhibitory activity of a test compound.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a widely used method for measuring AChE activity and can be adapted to screen for inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve AChE in phosphate buffer to the desired concentration.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare solutions of ATCI and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of different concentrations of the test compound to the wells.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 20 µL of AChE solution to initiate the pre-incubation.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate Reaction:

    • Add 20 µL of ATCI solution to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following table summarizes the inhibitory activities of some related benzoic acid derivatives against various enzymes, providing a reference for potential efficacy.

Compound ClassTarget Enzyme(s)Reported Activity (KI or IC50)Reference
Tetrahydroisoquinolynyl-benzoic acid derivativesAcetylcholinesterase, Carbonic Anhydrase I & IIKI values in the nanomolar range (e.g., 13.62 ± 0.21 nM for the most potent derivative against AChE)[2]
4-[(Diethylamino)methyl]-phenol derivativesAcetylcholinesterase, ButyrylcholinesteraseIC50 values lower than 220 nM for AChE and 48 nM for BChE for the most potent compounds[1]
Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates (containing a dimethylamino-benzylidene moiety)Mushroom TyrosinaseIC50 of 3.17 µM for the most potent derivative[3]

Conclusion and Future Directions

The application of this compound in enzymatic assays remains an unexplored area of research. Based on the activity of structurally related compounds, it is plausible that this molecule could exhibit inhibitory effects on enzymes such as cholinesterases and carbonic anhydrases. The provided protocols and workflows offer a starting point for researchers interested in investigating the biochemical properties of this compound. Future studies should focus on systematic screening against a panel of enzymes to identify potential biological targets and elucidate its mechanism of action. Such research would be valuable for drug discovery and the development of new therapeutic agents.

References

Troubleshooting & Optimization

troubleshooting low yield in 4-[(Diethylamino)methyl]benzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-[(Diethylamino)methyl]benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and practical synthetic routes include:

  • Nucleophilic Substitution: This involves the reaction of a 4-(halomethyl)benzoic acid derivative, typically 4-(bromomethyl)benzoic acid, with diethylamine. This is a classic SN2 reaction.

  • Reductive Amination: This route utilizes the reaction of 4-formylbenzoic acid with diethylamine in the presence of a suitable reducing agent. This is often a high-yield and clean reaction.

  • Eschweiler-Clarke Reaction: A variation of reductive amination where a primary or secondary amine is methylated using excess formic acid and formaldehyde. While less direct for this specific synthesis, related principles can be applied.

  • Leuckart-Wallach Reaction: This method involves the reductive amination of a carbonyl compound using formic acid or a derivative as the reducing agent and nitrogen source. It typically requires high temperatures.

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields can stem from several factors regardless of the synthetic route. Key areas to investigate are:

  • Purity of Starting Materials: Impurities in your starting materials can lead to side reactions and inhibit the desired transformation.

  • Reaction Conditions: Suboptimal temperature, reaction time, or pH can significantly impact the yield.

  • Stoichiometry of Reagents: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.

  • Moisture and Air Sensitivity: Some reagents may be sensitive to moisture or air, requiring anhydrous and/or inert atmosphere conditions.

  • Inefficient Purification: Product loss during workup and purification steps is a common cause of low isolated yield.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of the final product can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (if available) indicates a high degree of purity.

  • Spectroscopy: Techniques such as 1H NMR, 13C NMR, and IR spectroscopy can be used to confirm the structure of the compound.

  • Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the product and identify the presence of any impurities.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound via different routes.

Route 1: Nucleophilic Substitution of 4-(Bromomethyl)benzoic acid with Diethylamine

Issue 1: Low conversion of starting material.

Potential Cause Recommended Solution Expected Outcome
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction progress by TLC.Drive the reaction to completion.
Poor Nucleophilicity of Diethylamine Ensure the diethylamine is not protonated. The reaction is typically run under basic conditions to deprotonate the amine. Consider adding a non-nucleophilic base like triethylamine.Enhance the nucleophilicity of diethylamine, leading to a faster reaction rate.
Steric Hindrance While less likely for this specific reaction, steric hindrance can slow down SN2 reactions. Ensure adequate reaction time.Allow sufficient time for the reaction to proceed to completion.

Issue 2: Formation of multiple products.

Potential Cause Recommended Solution Expected Outcome
Over-alkylation (Formation of Quaternary Ammonium Salt) Use a controlled stoichiometry of 4-(bromomethyl)benzoic acid to diethylamine. A slight excess of diethylamine can be used to favor the desired product.Minimize the formation of the quaternary ammonium salt byproduct.
Elimination Reactions Use a less hindered base if one is being used, and maintain a moderate reaction temperature.Favor the substitution reaction over elimination.
Side reactions with the carboxylic acid group Protect the carboxylic acid group as an ester before the substitution reaction, followed by deprotection.Prevent unwanted side reactions at the carboxylic acid functionality.
Route 2: Reductive Amination of 4-Formylbenzoic acid with Diethylamine

Issue 1: Incomplete reaction or low yield.

Potential Cause Recommended Solution Expected Outcome
Ineffective Reducing Agent Ensure the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, sodium triacetoxyborohydride) is fresh and active. Consider switching to a different reducing agent.[1][2]Achieve complete reduction of the intermediate iminium ion.
Incorrect pH The formation of the imine intermediate is pH-dependent. The optimal pH is typically between 4 and 6. Adjust the pH of the reaction mixture accordingly.Optimize the rate of imine formation and subsequent reduction.
Presence of Water If using a water-sensitive reducing agent, ensure all glassware and solvents are anhydrous.Prevent the deactivation of the reducing agent.
Reversibility of Imine Formation Use a slight excess of diethylamine to drive the equilibrium towards imine formation.Increase the concentration of the imine intermediate, leading to a higher product yield.

Issue 2: Formation of byproducts.

Potential Cause Recommended Solution Expected Outcome
Reduction of the Aldehyde Choose a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[1]Minimize the formation of 4-(hydroxymethyl)benzoic acid.
Cannizzaro Reaction This can occur under strongly basic conditions. Maintain a neutral to slightly acidic pH.Prevent the disproportionation of the aldehyde.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution
  • Dissolution: In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Amine: Add diethylamine (2.0-2.2 eq.) to the solution. If desired, a non-nucleophilic base like triethylamine (1.1 eq.) can also be added.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in water and adjust the pH to ~7 with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis via Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 eq.) and diethylamine (1.2 eq.) in a suitable solvent such as methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours. The pH can be adjusted to 4-6 using acetic acid.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium borohydride (1.5 eq.) or sodium triacetoxyborohydride (1.5 eq.)) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid.

  • Workup: Adjust the pH to be slightly basic (pH 8-9) with a base like sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow_substitution start Start dissolve Dissolve 4-(bromomethyl)benzoic acid start->dissolve add_amine Add Diethylamine (and optional base) dissolve->add_amine react Stir at RT or Heat (Monitor by TLC) add_amine->react workup Solvent Removal & pH Adjustment react->workup extract Extract with Organic Solvent workup->extract purify Purify (Recrystallization/Chromatography) extract->purify end Final Product purify->end troubleshooting_low_yield start Low Yield Observed purity Check Starting Material Purity start->purity Possible Cause conditions Optimize Reaction Conditions (T, t, pH) start->conditions Possible Cause stoichiometry Verify Reagent Stoichiometry start->stoichiometry Possible Cause workup Review Workup & Purification Procedure start->workup Possible Cause solution1 Recrystallize/Repurify Starting Materials purity->solution1 Solution solution2 Systematic Variation of Parameters conditions->solution2 Solution solution3 Accurate Measurement & Molar Ratios stoichiometry->solution3 Solution solution4 Minimize Transfers & Optimize Extraction workup->solution4 Solution

References

optimizing reaction conditions for 4-[(Diethylamino)methyl]benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-[(Diethylamino)methyl]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the reductive amination of 4-formylbenzoic acid with diethylamine. This one-pot reaction involves the formation of an iminium ion intermediate from the aldehyde and amine, which is then reduced in situ to the desired tertiary amine.

Q2: Which reducing agents are suitable for this reductive amination?

A2: Several reducing agents can be employed, with the choice depending on factors like reaction scale, cost, and safety. The most common are sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄). NaBH(OAc)₃ is often preferred due to its mildness and selectivity, which minimizes side reactions.

Q3: What are the optimal reaction conditions for this synthesis?

A3: Optimal conditions can vary, but generally, the reaction is carried out in a suitable solvent like dichloromethane (DCM), methanol (MeOH), or a mixture thereof, at room temperature. The pH is a critical parameter and is typically maintained in a mildly acidic range (pH 5-7) to facilitate iminium ion formation without deactivating the amine nucleophile.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick and effective method to check for the consumption of the starting materials (4-formylbenzoic acid and diethylamine) and the formation of the product.

Q5: What is the best way to purify the final product?

A5: Purification of this compound typically involves an aqueous workup to remove the reducing agent and its byproducts. Due to the amphoteric nature of the product (containing both a basic amine and an acidic carboxylic acid), purification can be achieved by adjusting the pH of the aqueous solution to its isoelectric point, at which the product precipitates and can be collected by filtration. Recrystallization from a suitable solvent system, such as ethanol/water, can be used for further purification.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reducing agent. 2. Suboptimal pH. 3. Presence of water in the reaction mixture. 4. Low reaction temperature.1. Use a fresh batch of the reducing agent. 2. Adjust the pH to 5-7 using a mild acid like acetic acid. 3. Use anhydrous solvents and reagents. Consider adding a drying agent like anhydrous MgSO₄. 4. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial.
Formation of Side Products 1. Reduction of 4-formylbenzoic acid: The reducing agent is too strong or added too quickly. 2. Over-alkylation of diethylamine (if a primary amine were used): This is not an issue with a secondary amine like diethylamine. 3. Aldol condensation of 4-formylbenzoic acid: Can occur under basic conditions.1. Use a milder reducing agent like NaBH(OAc)₃. Add the reducing agent portion-wise to control the reaction. 2. N/A. 3. Ensure the reaction is not run under basic conditions. A mildly acidic pH is optimal.
Difficult Purification 1. The product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to induce precipitation. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Incomplete Reaction 1. Insufficient reaction time. 2. Stoichiometry of reagents is not optimal.1. Allow the reaction to stir for a longer period (e.g., 24 hours) and monitor by TLC until the starting material is consumed. 2. A slight excess of the amine and reducing agent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Formula Typical Conditions Advantages Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mildly acidic (e.g., with AcOH), DCM or THFMild, selective for imines/iminium ions, high yields, fewer side products.Higher cost, moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNMildly acidic (pH 5-6), MeOHMild, selective for iminium ions over carbonyls.Toxic (can release HCN gas), requires careful handling.
Sodium BorohydrideNaBH₄Neutral or slightly basic, MeOH or EtOHInexpensive, readily available.Less selective (can reduce the starting aldehyde), often requires pre-formation of the imine.

Table 2: Physicochemical Properties of this compound

Property Value Source
CAS Number 62642-59-5AOBChem[1]
Molecular Formula C₁₂H₁₇NO₂AOBChem[1]
Molecular Weight 207.27 g/mol Calculated
Appearance White to off-white powderGeneral knowledge
Purity (Typical) >95%AOBChem[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination

Disclaimer: This is a representative protocol based on general procedures for reductive amination. Researchers should optimize conditions for their specific setup and scale.

Materials:

  • 4-Formylbenzoic acid

  • Diethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-formylbenzoic acid (1.0 eq.) in anhydrous DCM, add diethylamine (1.2 eq.) followed by a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude product in a minimal amount of 1 M HCl. Wash the acidic aqueous solution with an organic solvent like ethyl acetate to remove non-basic impurities.

  • Adjust the pH of the aqueous solution to the isoelectric point of the product (typically around pH 4-6) using 1 M NaOH to precipitate the pure product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Mandatory Visualization

Reaction_Pathway 4-Formylbenzoic_Acid 4-Formylbenzoic Acid Iminium_Ion Iminium Ion Intermediate 4-Formylbenzoic_Acid->Iminium_Ion + Diethylamine - H₂O Diethylamine Diethylamine Product This compound Iminium_Ion->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Reduction

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Reactants Mix 4-Formylbenzoic Acid, Diethylamine, and Acetic Acid in DCM Start->Reactants Imine_Formation Stir for 1-2h (Iminium Ion Formation) Reactants->Imine_Formation Reduction Add NaBH(OAc)₃ Stir for 12-24h Imine_Formation->Reduction Workup Quench, Extract, and Dry Reduction->Workup Purification Acid-Base Extraction & Precipitation Workup->Purification Final_Product Isolate and Dry Pure Product Purification->Final_Product End End Final_Product->End

Caption: General experimental workflow for the synthesis.

Troubleshooting_Logic Start Low Yield? Check_Starting_Materials Starting Materials Consumed? Start->Check_Starting_Materials Check_Side_Products Side Products Observed? Check_Starting_Materials->Check_Side_Products Yes Optimize_Conditions Optimize Reaction Conditions Check_Starting_Materials->Optimize_Conditions No Change_Reducing_Agent Use Milder Reducing Agent Check_Side_Products->Change_Reducing_Agent Aldehyde Reduced Optimize_Workup Optimize Purification Check_Side_Products->Optimize_Workup Purification Issues Check_Reducing_Agent Check Reducing Agent Activity Optimize_Conditions->Check_Reducing_Agent Adjust_pH Adjust pH Optimize_Conditions->Adjust_pH

Caption: A logical troubleshooting guide for low yield issues.

References

Technical Support Center: Purification of 4-[(Diethylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-[(Diethylamino)methyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, such as 4-formylbenzoic acid or diethylamine, and byproducts from side reactions. Incomplete alkylation or over-alkylation can also lead to structurally similar impurities that can be challenging to separate. Solvents used in the synthesis and work-up are also common residual impurities.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities.

  • Recrystallization is often effective for removing small amounts of impurities and for obtaining a highly crystalline final product.

  • Flash column chromatography is a versatile technique for separating the target compound from a wider range of impurities, especially those with different polarities.[1]

Q3: How can I assess the purity of my purified this compound?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Product does not crystallize upon cooling. - The solution is not sufficiently saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[1]
Product "oils out" instead of forming crystals. - The solution is supersaturated, and cooling is too rapid.- The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Choose a solvent with a lower boiling point.- Pre-purify the crude material using another method like column chromatography before recrystallization.[1]
Low recovery of the pure product. - Too much solvent was used for dissolution.- The crystals were washed with a solvent in which they are significantly soluble.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the crystals. - The impurities co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before crystallization to adsorb colored impurities.
Flash Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities. - The eluent system is not optimized.- The column was not packed properly.- The sample was loaded in too large a volume of solvent.- Optimize the eluent system using thin-layer chromatography (TLC) first.- Ensure the column is packed uniformly without air bubbles.- Dissolve the sample in a minimal amount of solvent for loading, or use a dry loading technique.[1]
The product does not elute from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For a dichloromethane/methanol system, increase the percentage of methanol.[1]
The product elutes too quickly (with the solvent front). - The eluent is too polar.- Decrease the polarity of the eluent.[1]
Streaking or tailing of the product band. - The compound is interacting strongly with the acidic silica gel.- The column is overloaded.- Add a small amount of a modifier to the eluent. For a basic compound like this compound, adding a small amount of triethylamine (0.1-1%) can improve the peak shape. For an acidic impurity, a small amount of acetic acid might be beneficial.[1]- Reduce the amount of sample loaded onto the column.
Low recovery of the product. - The compound is irreversibly adsorbed onto the stationary phase.- The compound is degrading on the silica gel.- Add a modifier to the eluent as described above.- Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).- Run the chromatography as quickly as possible while maintaining good separation.[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol provides a general guideline for the recrystallization of this compound and may require optimization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil the solution for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: To the hot ethanol solution, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate, and then allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[1]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is a starting point for purification using silica gel.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: A good starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol. The polarity should be adjusted based on TLC analysis of the crude material. A gradient elution is often effective.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use a dry loading method by adsorbing the crude product onto a small amount of silica gel.[1]

  • Elution: Start eluting with a less polar solvent mixture and gradually increase the polarity. For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored hot_filtration Hot Gravity Filtration dissolve->hot_filtration if solids present charcoal->hot_filtration crystallize Cool to Crystallize hot_filtration->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Recrystallization Workflow Diagram.

logical_relationship cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting cluster_general General Purity Issues oiling_out Product 'Oils Out' slow_cooling Slow Cooling Rate oiling_out->slow_cooling add_solvent Add More Solvent oiling_out->add_solvent streaking Band Streaking add_modifier Add Eluent Modifier (e.g., Triethylamine) streaking->add_modifier low_yield Low Product Yield min_solvent Use Minimal Solvent low_yield->min_solvent cold_wash Wash with Cold Solvent low_yield->cold_wash

References

Technical Support Center: Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and experimental issues encountered during the synthesis of substituted benzoic acids.

Synthesis via Grignard Reagent Carbonation

This method involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide, followed by an acidic workup. While versatile, it is highly sensitive to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My yield of benzoic acid is significantly lower than expected. What are the common causes?

Low yields in Grignard reactions are typically due to the high reactivity of the reagent. Key factors include:

  • Moisture: Grignard reagents are strong bases and will react with any protic source, especially water, which is often present in glassware or solvents.[1] This reaction quenches the reagent, converting it into an unreactive alkane or arene.[2] All glassware must be rigorously dried, and anhydrous solvents are essential.[1]

  • Poor Magnesium Activation: The reaction occurs on the surface of the magnesium metal.[1] If the magnesium has an oxide layer, the reaction will be difficult to initiate. Grinding the magnesium or using additives can help start the exothermic reaction.[1]

  • Incorrect Stoichiometry: Using incorrect molar ratios of reactants can lead to an incomplete reaction and lower yields.[3]

Q2: I have identified a significant amount of biphenyl in my crude product. How is this formed and how can it be removed?

The primary byproduct in the synthesis of benzoic acid from bromobenzene is often biphenyl.[1] This is a homocoupling product formed from an unwanted side reaction. Biphenyl is a non-polar hydrocarbon and can be easily separated from the acidic benzoic acid product through a series of acid-base extractions during the workup.[1][2]

Troubleshooting Summary: Grignard Carbonation
Problem Probable Cause(s) Recommended Solution(s)
Low Yield Presence of moisture (water) in reagents or glassware.[1][3]Oven-dry all glassware and use anhydrous solvents.[1][3]
Incomplete reaction due to poor magnesium activation.[1]Gently grind magnesium turnings; use a crystal of iodine or an ultrasonic bath to initiate the reaction.[1]
Incorrect stoichiometry of reactants.[3]Ensure accurate molar ratios of aryl halide and magnesium.
Biphenyl Byproduct Homocoupling of the Grignard reagent.Minimize by controlling reaction temperature. Remove via acid-base extraction during workup.[1]
Reaction Fails to Start Magnesium surface is passivated (oxide layer).[1]Add a small crystal of iodine or a few drops of a pre-formed Grignard reagent to initiate.

Visualization: Grignard Reaction vs. Side Reactions

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions ArMgBr Aryl Grignard (Ar-MgBr) Salt Carboxylate Salt (ArCOO-MgBr+) ArMgBr->Salt Nucleophilic Attack CO2 Carbon Dioxide (CO2) CO2->Salt Product Benzoic Acid (Ar-COOH) Salt->Product Protonation H3O Acid Workup (H3O+) H3O->Product ArMgBr2 Aryl Grignard (Ar-MgBr) ArH Arene Byproduct (Ar-H) ArMgBr2->ArH Protonation (Quenching) Biphenyl Biphenyl Byproduct (Ar-Ar) ArMgBr2->Biphenyl Homocoupling H2O Trace Water (H2O) H2O->ArH ArBr Aryl Halide (Ar-Br) ArBr->Biphenyl

Caption: Desired Grignard carbonation versus common side reactions.

Synthesis via Oxidation of Alkylbenzenes

This method uses strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, to convert an alkyl group on a benzene ring into a carboxylic acid.[4][5][6] The reaction is robust but can be prone to incomplete or excessive oxidation.

Frequently Asked Questions (FAQs)

Q1: Why did my oxidation of an alkylbenzene fail or result in a low yield?

Several factors can lead to poor results:

  • No Benzylic Hydrogen: The reaction requires at least one hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic position).[5][7][8] For example, tert-butylbenzene will not react under these conditions.[8]

  • Incomplete Oxidation: The reaction may stop at an intermediate stage, such as a benzyl alcohol or benzaldehyde, if the oxidizing agent is not strong enough, if insufficient quantities are used, or if the reaction time is too short.[4]

  • Over-oxidation: Under excessively harsh conditions (e.g., high temperature, high concentration of oxidant), the aromatic ring itself can be cleaved, leading to a mixture of aliphatic acids and a significantly reduced yield of the desired benzoic acid.[4]

Q2: Does the length of the alkyl chain matter for the oxidation reaction?

No, as long as there is at least one benzylic hydrogen, the entire alkyl side chain is oxidized to a single –COOH group.[6][8] For example, both toluene and ethylbenzene will yield benzoic acid.

Troubleshooting Summary: Alkylbenzene Oxidation
Problem Probable Cause(s) Recommended Solution(s)
No Reaction Substrate has no benzylic hydrogens (e.g., tert-butylbenzene).[8]This method is unsuitable; choose an alternative synthesis route.
Low Yield / Incomplete Reaction Insufficient oxidizing agent or reaction time/temperature.[4]Increase the amount of oxidant, prolong the reaction time, or gently increase the temperature.[4]
Presence of Byproducts (e.g., Benzaldehyde) Incomplete oxidation.Increase reflux time or ensure sufficient oxidizing agent is present.[4]
Drastically Low Yield / Tar Formation Over-oxidation and ring cleavage due to harsh conditions.[4][9]Use milder reaction conditions (e.g., lower temperature) or a less harsh oxidizing agent.[4]

Visualization: Troubleshooting Low Yield in Synthesis

G start Low Yield in Benzoic Acid Synthesis method Which Synthesis Method? start->method grignard Grignard Carbonation method->grignard Grignard oxidation Alkylbenzene Oxidation method->oxidation Oxidation check_moisture Moisture Present? grignard->check_moisture dry Solution: Rigorously dry all glassware and solvents. check_moisture->dry Yes check_initiation Reaction Failed to Initiate? check_moisture->check_initiation No activate_mg Solution: Activate Mg surface with iodine or grinding. check_initiation->activate_mg Yes check_benzylic_h Benzylic Hydrogen Present? oxidation->check_benzylic_h no_h Problem: No benzylic H. Method is not viable. check_benzylic_h->no_h No check_completeness Reaction Incomplete? check_benzylic_h->check_completeness Yes increase_conditions Solution: Increase reaction time, temperature, or oxidant amount. check_completeness->increase_conditions Yes G start Starting Materials reaction Chemical Reaction (e.g., Grignard, Oxidation) start->reaction workup Reaction Workup (Quenching, Neutralization) reaction->workup extraction Extraction & Washing (Separation of Byproducts) workup->extraction purification Purification (Recrystallization, Chromatography) extraction->purification product Pure Substituted Benzoic Acid purification->product analysis Characterization (NMR, IR, Melting Point) product->analysis

References

Technical Support Center: Enhancing Solubility of 4-[(Diethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-[(Diethylamino)methyl]benzoic acid. Our goal is to help you overcome solubility challenges to ensure the accuracy and reproducibility of your biological assays.

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Due to limited publicly available data for this specific compound, we have also included data for the structurally similar compound, 4-[(Dimethylamino)methyl]benzoic acid, for comparison. The primary difference is the substitution of two methyl groups with two ethyl groups on the tertiary amine, which will slightly increase the molecular weight and lipophilicity.

PropertyThis compound4-[(Dimethylamino)methyl]benzoic acid (for comparison)
Molecular Formula C₁₃H₁₉NO₂C₁₀H₁₃NO₂[1][2]
Molecular Weight 221.30 g/mol 179.22 g/mol [1]
Appearance Fine Crystalline Powder[3]White to off-white solid[2]
pKa Data not availableData not available for this specific structure. The related 4-(Dimethylamino)benzoic acid has a pKa of 6.03 and a pKb of 11.49.[4]
logP (Predicted) Data not available-0.6[1]
Solubility Soluble in hot methanol.[3]Soluble in polar solvents.[2]

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound for biological assays.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What should I do?

A1: this compound is an amphoteric compound, meaning it has both an acidic (carboxylic acid) and a basic (tertiary amine) functional group. Its solubility in aqueous solutions is highly dependent on pH. At neutral pH, the compound likely exists as a zwitterion, which can have low aqueous solubility.

  • Initial Step: pH Adjustment. Try dissolving the compound in a small amount of acidic or basic solution first, and then neutralizing it.

    • Acidic pH: Add a small amount of dilute HCl (e.g., 0.1 M) to protonate the tertiary amine. This will form a more soluble salt.

    • Basic pH: Add a small amount of dilute NaOH (e.g., 0.1 M) to deprotonate the carboxylic acid, which will also form a more soluble salt.

  • Workflow: Follow the decision tree below to systematically address this issue.

G cluster_ph pH Adjustment Strategy cluster_cosolvent Co-solvent Strategy start Start: Dissolve Compound in Aqueous Buffer check1 Is the compound fully dissolved? start->check1 success Success: Solution is ready for use check1->success Yes fail1 Problem: Compound is insoluble check1->fail1 No ph_start Weigh compound and add a small amount of water fail1->ph_start Try pH adjustment cosolvent_start Prepare a concentrated stock in an organic solvent (e.g., DMSO, Ethanol) fail1->cosolvent_start Or, try a co-solvent ph_acid Add 0.1M HCl dropwise until dissolved ph_start->ph_acid ph_base Alternatively, add 0.1M NaOH dropwise until dissolved ph_start->ph_base ph_adjust Adjust to final volume and pH with buffer ph_acid->ph_adjust ph_base->ph_adjust cosolvent_dilute Perform a serial dilution into the final aqueous buffer cosolvent_start->cosolvent_dilute cosolvent_check Check for precipitation at each dilution step cosolvent_dilute->cosolvent_check cosolvent_success Success: Use the highest concentration that remains soluble cosolvent_check->cosolvent_success No cosolvent_fail Precipitation observed. Consider a different co-solvent or a lower concentration. cosolvent_check->cosolvent_fail Yes G cluster_low_ph Low pH (Acidic) cluster_pI Near Isoelectric Point (pI) cluster_high_ph High pH (Basic) low_ph Structure: [Compound]-COOH        |      -CH2-N+H(Et)2 Charge: Cationic (+) Solubility: High pI Structure: [Compound]-COO-        |      -CH2-N+H(Et)2 Charge: Zwitterionic (Net 0) Solubility: Low low_ph->pI Increase pH high_ph Structure: [Compound]-COO-        |      -CH2-N(Et)2 Charge: Anionic (-) Solubility: High pI->high_ph Increase pH

References

Technical Support Center: Stability of 4-[(Diethylamino)methyl]benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-[(Diethylamino)methyl]benzoic acid. This guide is designed to provide in-depth troubleshooting and practical advice for researchers encountering stability issues with this compound in solution. As your dedicated Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, identify, and resolve these challenges effectively.

Understanding the Molecule: A Proactive Approach to Stability

This compound is a substituted benzoic acid derivative. Its structure, featuring a tertiary amine and a carboxylic acid group on a benzene ring, dictates its chemical behavior and stability profile. Understanding the interplay of these functional groups is crucial for predicting its stability under various experimental conditions.

The stability of aminobenzoic acids, in general, is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2] For this compound, the tertiary amine group introduces an additional layer of complexity, potentially influencing its susceptibility to oxidation and pH-dependent degradation pathways.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Precipitate Formation in Aqueous Buffers

Question: I prepared a stock solution of this compound in an aqueous buffer (pH 7.4), but a precipitate formed over time. What is causing this and how can I prevent it?

Answer:

Precipitate formation is a common issue and is typically related to the compound's solubility at a given pH. The carboxylic acid and the tertiary amine functionalities of this compound have different pKa values. The solubility of the compound is lowest near its isoelectric point, where the net charge of the molecule is zero.

Causality:

  • pH-Dependent Solubility: At pH 7.4, a significant portion of the carboxylic acid group will be deprotonated (COO-), while the tertiary amine may be partially protonated. The overall charge of the molecule will influence its interaction with the aqueous solvent. If the pH of your buffer is close to the isoelectric point of the molecule, its solubility will be minimal, leading to precipitation.

  • Buffer Composition: The ionic strength and composition of your buffer can also affect solubility through common ion effects or salting out.

Solutions:

  • Adjusting pH: The most effective solution is to adjust the pH of your solution away from the isoelectric point.

    • Acidic pH: Lowering the pH (e.g., to pH 2-4) will protonate the carboxylic acid and fully protonate the tertiary amine, increasing the overall positive charge and enhancing solubility in aqueous media.

    • Alkaline pH: Increasing the pH (e.g., to pH 9-11) will deprotonate the carboxylic acid and keep the tertiary amine in its free base form, increasing the overall negative charge and potentially improving solubility.

  • Co-solvents: If adjusting the pH is not compatible with your experimental design, consider using a co-solvent.

    • Recommended Co-solvents: Organic solvents such as DMSO, methanol, or ethanol can be used to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer.[3] It is crucial to ensure the final concentration of the organic solvent in your experimental medium is low enough to not affect your biological or chemical system.

Issue 2: Discoloration of the Solution Upon Storage

Question: My solution of this compound turned yellow/brown after being stored at room temperature on the lab bench for a few days. What is happening?

Answer:

Discoloration is a strong indicator of chemical degradation, often due to oxidation or photodecomposition. The aminobenzoic acid backbone is known to be sensitive to light and air.[2]

Causality:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. The aromatic ring and the amino group are chromophores that can absorb light energy, leading to the formation of colored degradation products.[2][4] The ICH guidelines on photostability testing recommend evaluating a drug's sensitivity to light exposure.[5][6]

  • Oxidation: The tertiary amine group is susceptible to oxidation, especially in the presence of air (oxygen). This can lead to the formation of N-oxides or other colored byproducts. The presence of trace metal ions in your buffer can catalyze these oxidative processes.

Solutions:

  • Protection from Light:

    • Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Minimize the exposure of your solutions to ambient light during experimental procedures.

  • Inert Atmosphere:

    • For long-term storage or for highly sensitive experiments, consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen.

  • Antioxidants:

    • If compatible with your system, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, can help prevent oxidative degradation.

  • Storage Temperature:

    • Store solutions at lower temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of both photodegradation and oxidation.[3]

Issue 3: Loss of Compound Potency or Activity Over Time

Question: I'm using a solution of this compound in my assay, and I've noticed a decrease in its expected activity over a series of experiments. Could this be a stability issue?

Answer:

A decline in potency is a classic sign of compound degradation. The chemical changes that cause discoloration can also alter the molecule's structure, rendering it inactive or less effective in your assay.

Causality:

  • Hydrolysis: While the amide bond in some related molecules is susceptible to hydrolysis, this compound lacks this bond.[1] However, depending on the specific conditions, other hydrolytic pathways cannot be entirely ruled out without specific studies.

  • Thermal Degradation: Elevated temperatures can accelerate degradation. While some aminobenzoic acid derivatives are stable at high temperatures, prolonged exposure to even moderately elevated temperatures can lead to decarboxylation or other degradation reactions.[7]

  • Formation of Inactive Degradants: The products of oxidation or photodegradation are structurally different from the parent compound and are unlikely to have the same biological or chemical activity.

Solutions:

  • Freshly Prepared Solutions: The most reliable approach is to prepare solutions of this compound fresh before each experiment.

  • Stability-Indicating Analytical Method: To accurately assess the stability of your compound under your specific experimental conditions, it is highly recommended to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • An HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient.[8][9]

  • Forced Degradation Studies: To proactively understand the degradation pathways, you can perform forced degradation (stress testing) studies.[10][11] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products and develop an analytical method that can resolve them.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its limited aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO, methanol, or ethanol.[3] The stock solution can then be diluted to the final working concentration in your aqueous buffer. Always perform a vehicle control in your experiments to account for any effects of the solvent.

Q2: How should I store the solid form of this compound?

A2: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] Storing it under an inert atmosphere can further prolong its shelf life by preventing oxidation.

Q3: Are there any known incompatibilities with common buffer components?

A3: While specific incompatibility data is limited, be cautious with buffers containing components that can act as oxidizing or reducing agents. Additionally, buffers with high concentrations of certain salts could potentially lead to precipitation due to the "salting-out" effect. It is always good practice to visually inspect your solutions for any signs of precipitation or color change after preparation.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: The most suitable technique is a stability-indicating HPLC method, typically with UV detection.[8][9][14] This allows for the separation and quantification of the parent compound and its degradation products. Other techniques like LC-MS can be used for the identification of unknown degradants.[15]

Experimental Protocols

Protocol 1: Basic Solubility Assessment

This protocol provides a simple method to estimate the solubility of this compound in different solvents.

  • Add a small, known amount of the solid compound (e.g., 1 mg) to a clear vial.

  • Add a measured volume of the solvent to be tested (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, add another known amount of the compound and repeat steps 3-4 until the solution is saturated (undissolved solid remains).

  • Calculate the approximate solubility based on the total amount of compound dissolved in the final volume of the solvent.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol outlines the conditions for a basic forced degradation study to identify potential degradation pathways.[11][16]

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl24-48 hours at RT or 60°C
Base Hydrolysis0.1 M NaOH24-48 hours at RT or 60°C
Oxidation3% H₂O₂24 hours at RT
Thermal60°C in a calibrated oven48 hours
PhotolyticICH Q1B compliant light sourceOverall illumination ≥ 1.2 million lux hours and ≥ 200 watt hours/square meter

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent.

  • Expose the solutions to the stress conditions outlined in Table 1. Include a control sample stored under normal conditions.

  • At specified time points, withdraw aliquots of each sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a suitable analytical method (e.g., HPLC) to observe the extent of degradation and the formation of new peaks.

Visualizing Stability Concepts

Workflow for Investigating Stability Issues

Stability_Workflow A Observation of Instability (Precipitation, Discoloration, Loss of Activity) B Hypothesize Cause (pH, Light, Oxidation, Temperature) A->B C Modify Experimental Conditions B->C D Adjust pH / Use Co-solvent C->D Solubility Issue E Protect from Light / Use Inert Atmosphere C->E Discoloration/Photodegradation F Control Temperature C->F Potency Loss G Analyze for Degradation Products (HPLC, LC-MS) D->G E->G F->G H Implement Preventative Measures (Fresh Solutions, Proper Storage) G->H I Problem Resolved H->I

Caption: A logical workflow for troubleshooting stability issues.

Factors Influencing Stability

Stability_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Functional Groups Functional Groups (Amine, Carboxylic Acid) Stability Stability Functional Groups->Stability influences Aromatic Ring Aromatic Ring Aromatic Ring->Stability influences pH pH pH->Stability affects Temperature Temperature Temperature->Stability affects Light Light Light->Stability affects Oxygen Oxygen Oxygen->Stability affects Solvent Solvent Solvent->Stability affects

References

Technical Support Center: Overcoming Aggregation of 4-[(Diethylamino)methyl]benzoic Acid-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with 4-[(Diethylamino)methyl]benzoic acid-based probes.

Frequently Asked Questions (FAQs)

Q1: What is probe aggregation and why is it a concern?

A1: Probe aggregation is the self-association of small molecule probes to form larger, colloidal particles in solution. This phenomenon is a significant concern as it can lead to non-specific assay interference, false-positive or false-negative results, and reduced probe efficacy. Aggregation can be influenced by factors such as probe concentration, solvent composition, pH, and temperature.

Q2: What are the common signs of probe aggregation in my experiment?

A2: Signs of probe aggregation can include:

  • Visual Precipitation: Cloudiness or visible particles in the solution.

  • Assay Interference: High background signals, poor reproducibility, or dose-response curves with steep, non-saturating profiles.[1]

  • Fluorescence Quenching or Shifts: Unexplained changes in fluorescence intensity or spectral properties.

  • Inconsistent Results: High variability between replicate wells or experiments.

Q3: How can I prevent the aggregation of my this compound-based probe?

A3: Several strategies can be employed to prevent probe aggregation:

  • Optimize Solvent Conditions: The choice of solvent can significantly impact probe solubility and aggregation.

  • Incorporate Surfactants/Detergents: Low concentrations of non-ionic or zwitterionic surfactants can disrupt aggregate formation.[1]

  • Adjust pH: The ionization state of the probe, influenced by pH, can affect its solubility and tendency to aggregate.

  • Control Probe Concentration: Working at the lowest effective concentration can help to stay below the critical aggregation concentration (CAC).[1]

  • Add Stabilizing Excipients: The inclusion of certain polymers or proteins can help to keep the probe in a monomeric state.

Q4: At what concentration is aggregation typically observed for small molecule probes?

A4: The critical aggregation concentration (CAC) for small molecule probes typically falls in the low-to-mid micromolar range.[1] However, this can vary significantly depending on the specific probe and the assay conditions. It is crucial to determine the CAC for your specific probe in your experimental setup.

Troubleshooting Guides

Issue 1: High Background Signal and Poor Reproducibility in a Fluorescence-Based Assay

This is a common indicator of probe aggregation, where the aggregates may be inherently fluorescent or interfere with the assay readout.

Troubleshooting Workflow:

start High Background / Poor Reproducibility step1 Visually Inspect Solution for Precipitate start->step1 step2 Lower Probe Concentration step1->step2 No precipitate visible end_fail Consult Further with Technical Support step1->end_fail Precipitate visible step3 Incorporate a Non-ionic Surfactant (e.g., Tween-20, Triton X-100) step2->step3 Issue persists end_success Problem Resolved step2->end_success Issue resolved step4 Vary Solvent Composition (e.g., adjust DMSO concentration) step3->step4 Issue persists step3->end_success Issue resolved step5 Perform Dynamic Light Scattering (DLS) to Confirm Aggregation step4->step5 Issue persists step4->end_success Issue resolved step5->end_fail

Caption: Troubleshooting workflow for high background signals.

Corrective Actions:

StepActionRationale
1Lower Probe Concentration Working below the critical aggregation concentration (CAC) is often the most effective way to prevent aggregation.
2Add a Surfactant Surfactants such as Tween-20 or Triton X-100 can help to solubilize the probe and prevent the formation of aggregates. Start with a low concentration (e.g., 0.01% v/v) and optimize.
3Modify Solvent The polarity of the solvent can influence probe solubility. For probes initially dissolved in DMSO, adjusting the final percentage of DMSO in the assay buffer may help.
4Confirm with DLS Dynamic Light Scattering (DLS) can directly measure the presence and size of aggregates in your solution.
Issue 2: Inconsistent Dose-Response Curve in a Cell-Based Assay

Aggregation can lead to a steep and often incomplete dose-response curve, which may be misinterpreted as a biological effect.

Troubleshooting Workflow:

start Inconsistent Dose-Response step1 Review Probe Preparation Protocol start->step1 step2 Incorporate Bovine Serum Albumin (BSA) in Assay Buffer step1->step2 Protocol is correct step3 Adjust pH of Assay Buffer step2->step3 Issue persists end_success Problem Resolved step2->end_success Issue resolved step4 Test Probe in a Cell-Free System to Isolate Aggregation Effects step3->step4 Issue persists step3->end_success Issue resolved end_fail Consider Probe Analogs or Reformulation step4->end_fail

Caption: Troubleshooting workflow for inconsistent dose-response curves.

Corrective Actions:

StepActionRationale
1Add Bovine Serum Albumin (BSA) BSA can act as a "decoy" protein, preventing the probe from non-specifically interacting with other proteins and surfaces. A starting concentration of 0.1 mg/mL is recommended.
2Adjust pH The this compound scaffold contains a tertiary amine and a carboxylic acid, making its charge state pH-dependent. Adjusting the pH of the buffer away from the isoelectric point of the probe can increase solubility.
3Cell-Free Control Perform the assay in the absence of cells to determine if the observed effect is due to probe aggregation rather than a true biological response.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of various interventions on probe aggregation. Note: This data is for illustrative purposes and should be experimentally determined for your specific probe and assay conditions.

Table 1: Effect of Surfactants on Apparent Probe Aggregation

Surfactant (at 0.05% v/v)Average Particle Size (nm) by DLSPolydispersity Index (PDI)
None850 ± 1200.85
Tween-2015 ± 50.21
Triton X-10020 ± 70.25
Pluronic F-6835 ± 100.30

Table 2: Influence of pH and Solvent on Probe Solubility

Buffer pHFinal DMSO (% v/v)Maximum Soluble Concentration (µM)
5.0125
7.4110
7.4550
8.5175

Experimental Protocols

Protocol 1: Determination of Critical Aggregation Concentration (CAC) using a Fluorescent Reporter Dye

This method utilizes a fluorescent dye, such as Thioflavin T (ThT), which exhibits increased fluorescence upon binding to aggregates.

Materials:

  • This compound-based probe

  • Assay buffer

  • Thioflavin T (ThT) stock solution

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a serial dilution of the probe in the assay buffer, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).

  • Add ThT to each well at a final concentration of 5 µM.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm).

  • Plot the fluorescence intensity as a function of the probe concentration. The CAC is the concentration at which a sharp increase in fluorescence is observed.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.

Materials:

  • Probe solution at the desired concentration in assay buffer

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Prepare the probe solution and filter it through a 0.22 µm filter to remove dust and other contaminants.

  • Transfer the solution to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

  • Perform the DLS measurement according to the instrument's instructions.

  • Analyze the data to determine the particle size distribution and polydispersity index (PDI). The presence of large particles (>100 nm) with a high PDI is indicative of aggregation.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between factors influencing probe aggregation and the resulting experimental outcomes.

cluster_factors Influencing Factors cluster_outcomes Experimental Outcomes Concentration High Probe Concentration Aggregation Probe Aggregation Concentration->Aggregation Solvent Poor Solvent Conditions Solvent->Aggregation pH Suboptimal pH pH->Aggregation FalsePositive False Positives Aggregation->FalsePositive PoorData Poor Data Quality Aggregation->PoorData NonSpecific Non-specific Binding Aggregation->NonSpecific

Caption: Factors leading to probe aggregation and its consequences.

References

Technical Support Center: Minimizing Byproducts in the Synthesis of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of aminobenzoic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth guidance to troubleshoot common challenges and minimize the formation of unwanted byproducts during your synthetic workflows. The advice provided is grounded in established chemical principles and validated through experimental evidence to ensure you can achieve the highest possible purity and yield in your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of aminobenzoic acid derivatives. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions.

Issue 1: Formation of Diacylated Byproducts During N-Acylation

Question: I am attempting to N-acylate para-aminobenzoic acid (PABA) using an acyl chloride, but I'm observing a significant amount of a diacylated byproduct. How can I prevent this?

Answer: The formation of a diacylated product suggests that both the amino group and the carboxylate group are reacting with the acyl chloride. This typically occurs under basic conditions where the carboxylic acid is deprotonated to a carboxylate, which can then act as a nucleophile.

Causality: The primary reaction desired is the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride. However, if a strong base is used, it can deprotonate the carboxylic acid, forming a carboxylate anion. This carboxylate can then react with another molecule of the acyl chloride to form an anhydride, which may then lead to other side products.

Solutions:

  • pH Control: Maintain the reaction at a neutral or slightly acidic pH. This keeps the carboxylic acid protonated and less nucleophilic. The amino group will still be sufficiently nucleophilic to react with the acyl chloride.

  • Schotten-Baumann Conditions: Employing the Schotten-Baumann reaction, which involves an aqueous basic solution, can be effective if controlled properly. The base neutralizes the HCl byproduct, driving the reaction forward. Using a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate) can help control the reaction, as the product is extracted into the organic layer as it forms, minimizing side reactions.[1]

  • Protecting Groups: While more synthetically intensive, protecting the carboxylic acid as an ester prior to N-acylation is a robust method to prevent this side reaction. The ester can be subsequently hydrolyzed to yield the desired product.

  • Reagent Addition: Slow, dropwise addition of the acyl chloride to the solution of aminobenzoic acid can help to maintain a low instantaneous concentration of the acylating agent, favoring the more reactive amino group and reducing the likelihood of diacylation.

Issue 2: Unwanted Esterification During Acid-Catalyzed Reactions

Question: I am performing a reaction on a substituted aminobenzoic acid in an alcohol solvent (e.g., methanol, ethanol) with an acid catalyst, and I'm getting significant esterification of my carboxylic acid. How can I avoid this?

Answer: This is a classic example of a Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol under acidic conditions to form an ester.[2] The bifunctional nature of aminobenzoic acid makes it susceptible to this side reaction when the reaction conditions are not carefully chosen.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol solvent.[2]

Solutions:

  • Solvent Choice: The most straightforward solution is to switch to a non-alcoholic, aprotic solvent that is inert under the reaction conditions. Examples include tetrahydrofuran (THF), dioxane, acetonitrile, or dichloromethane (DCM).

  • Alternative Catalysts: If an acid catalyst is required for the primary transformation, consider using a Lewis acid that is less likely to promote esterification, or minimize the amount of protic acid used.

  • Temperature Control: Running the reaction at a lower temperature can reduce the rate of the competing esterification reaction.

  • Protecting Group Strategy: As mentioned previously, protecting the carboxylic acid as an ester before carrying out the intended reaction is a reliable, albeit longer, route. The choice of ester is important; a tert-butyl ester, for example, can be removed under acidic conditions that may not affect other parts of the molecule.

Issue 3: Oxidation of the Amino Group

Question: My reaction mixture is turning dark, and I suspect oxidation of the amino group in my aminobenzoic acid derivative. What are the likely causes and how can I mitigate this?

Answer: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored byproducts like nitroso, nitro, or polymeric species. This is often exacerbated by the presence of certain reagents, air (oxygen), or metal catalysts.

Causality: The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to oxidation. Oxidizing agents can abstract electrons, leading to the formation of radical cations which can then undergo further reactions.

Solutions:

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidation caused by atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help to suppress oxidative side reactions.

  • Reagent Purity: Ensure that all reagents are free from oxidizing impurities. For example, some grades of THF can contain peroxides.

  • Protecting the Amine: The most robust solution is to protect the amino group, for example, by acylation (e.g., as an acetamide). The protecting group can be removed in a subsequent step.

Issue 4: Poor Yields and Byproduct Formation in Diazotization Reactions

Question: I am using a diazotization reaction to convert the amino group of an aminobenzoic acid derivative into another functional group, but my yields are low and I'm getting a complex mixture of products. What are the critical parameters to control?

Answer: Diazotization reactions are powerful but notoriously sensitive to reaction conditions. The diazonium salt intermediate is often unstable and can decompose or undergo unwanted side reactions if not handled correctly.

Causality: The reaction of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. This intermediate can decompose, particularly at elevated temperatures, to release nitrogen gas and form a highly reactive aryl cation, which can then react with various nucleophiles in the reaction mixture (including water) to give a range of byproducts.

Solutions:

  • Temperature Control: It is crucial to maintain a low temperature, typically between 0 and 5 °C, throughout the reaction to ensure the stability of the diazonium salt.[3]

  • Acid Concentration: The concentration of the acid (e.g., HCl, H2SO4) is critical. A sufficient amount is needed to generate nitrous acid and to keep the reaction medium acidic to prevent the diazonium salt from coupling with unreacted amine to form azo compounds.

  • Rate of Addition: The sodium nitrite solution should be added slowly and portion-wise to the solution of the aminobenzoic acid in acid to control the exothermic reaction and prevent localized heating.

  • Immediate Use: The generated diazonium salt should be used immediately in the subsequent reaction without isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of aminobenzoic acid derivatives?

A1: Common sources of impurities include:

  • Unreacted starting materials: Incomplete reactions are a frequent cause of impurities.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[5]

  • Side products: These arise from competing reaction pathways, such as over-reaction, degradation, or isomerization.[5] The specific side products depend on the reaction type (e.g., diacylation in N-acylation, esterification in acid-catalyzed reactions).

  • Reagent-derived impurities: Impurities present in the starting materials or reagents can be carried through the synthesis.

  • Solvent-derived impurities: Solvents can sometimes participate in side reactions or contain impurities (e.g., water, peroxides).

Q2: What are the best general practices for purifying aminobenzoic acid derivatives?

A2: The purification strategy depends on the properties of the desired product and the impurities present.

  • Recrystallization: This is often the most effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be chosen where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.[1][4]

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel or alumina is a powerful purification technique.[4]

  • Acid-Base Extraction: The bifunctional nature of aminobenzoic acid derivatives allows for purification by acid-base extraction. The compound can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, moving it to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, and finally, the desired product is precipitated by acidifying the aqueous layer.

Q3: How can I effectively monitor the progress of my reaction to minimize byproduct formation?

A3: Close reaction monitoring is key to quenching the reaction at the optimal time, before significant byproduct formation occurs.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the disappearance of starting materials and the appearance of the product.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reactions, LC-MS provides more detailed information, allowing for the identification of the product and potential byproducts by their mass-to-charge ratio.[4]

Experimental Protocols & Data

Protocol 1: Optimized N-Acylation of p-Aminobenzoic Acid (PABA)

This protocol is designed to minimize diacylation by controlling the reaction conditions.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Acyl chloride (e.g., acetyl chloride)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • 1 M Hydrochloric acid

Procedure:

  • Dissolve PABA (1 equivalent) in a suitable volume of DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • In a separate addition funnel, dissolve the acyl chloride (1.1 equivalents) in DCM.

  • Add the acyl chloride solution dropwise to the stirred PABA solution over 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the PABA spot has disappeared.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x volume of DCM).

  • Wash with 1 M HCl (1 x volume of DCM) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary: Influence of Base on N-Acylation
Base UsedDesired Product YieldDiacylated Byproduct
Triethylamine (in DCM)ModerateSignificant
Pyridine (in DCM)Moderate-HighModerate
Aq. NaHCO3 (biphasic)HighMinimal

This table illustrates the general trend that stronger organic bases can lead to higher levels of diacylated byproduct compared to a weaker inorganic base in a biphasic system.

Visualizations

Diagram 1: Byproduct Formation in N-Acylation of PABA

Byproduct_Formation cluster_desired Desired Pathway cluster_byproduct Byproduct Pathway PABA p-Aminobenzoic Acid (PABA) DesiredProduct N-Acyl PABA PABA->DesiredProduct Reacts with Acyl Chloride Carboxylate PABA Carboxylate PABA->Carboxylate Deprotonation AcylCl Acyl Chloride AcylCl->DesiredProduct Diacylated Diacylated Byproduct AcylCl->Diacylated Base Base Base->Carboxylate Carboxylate->Diacylated Reacts with Acyl Chloride

Caption: Competing pathways in the N-acylation of PABA.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReaction Analyze Crude Mixture (TLC, LC-MS) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete Byproducts Significant Byproducts? Incomplete->Byproducts No Sol_Incomplete Increase Reaction Time/ Temperature or Add Catalyst Incomplete->Sol_Incomplete Yes PurificationLoss Product Loss During Workup? Byproducts->PurificationLoss No Sol_Byproducts Optimize Conditions: - Temp, Solvent, pH - Reagent Stoichiometry Byproducts->Sol_Byproducts Yes Sol_Purification Modify Workup/Purification: - Check Aqueous Layers - Optimize Recrystallization - Adjust Chromatography PurificationLoss->Sol_Purification Yes End Improved Yield PurificationLoss->End No Sol_Incomplete->End Sol_Byproducts->End Sol_Purification->End

Caption: A decision-making workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing the Fluorescence Quantum Yield of 4-[(Diethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the fluorescence quantum yield (Φf) of 4-[(Diethylamino)methyl]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (Φf)?

A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescent light, which is crucial for applications requiring bright fluorescent probes.[3] The value of Φf ranges from 0 to 1.[4]

Q2: What are the common methods for measuring fluorescence quantum yield?

A2: There are two primary methods for determining Φf: the absolute method and the relative method.[3][5]

  • Absolute Method: This method directly measures the ratio of emitted to absorbed photons and typically requires specialized equipment like an integrating sphere.[3][5]

  • Relative Method: This is the more common approach. It involves comparing the fluorescence intensity of the sample compound to a well-characterized fluorescent standard with a known quantum yield.[5][6] This guide focuses on the relative method due to its accessibility.

Q3: What key factors can influence the fluorescence quantum yield of this compound?

A3: Several environmental and structural factors can significantly affect fluorescence intensity and quantum yield:

  • Solvent: The polarity and viscosity of the solvent can alter the energy levels of the excited state.[7] For aminobenzoic acids, changes in solvent polarity can shift absorption and fluorescence spectra.[8] More viscous solvents can decrease the frequency of molecular collisions, which reduces non-radiative decay and can lead to higher fluorescence intensity.[7][9]

  • pH: The pH of the solution can have a pronounced effect on molecules with acidic or basic functional groups, such as the carboxylic acid and the amino group in the target molecule.[7][10] Protonation or deprotonation can alter the electronic structure and, consequently, the fluorescence properties. For instance, aniline, a related compound, fluoresces in neutral or alkaline solutions but not in acidic ones.[10]

  • Substituents: The nature of substituent groups on the aromatic ring is critical. The diethylamino group is an electron-donating group, which generally tends to increase fluorescence.[10]

  • Concentration: At high concentrations, fluorescence intensity can decrease due to self-quenching or inner filter effects, where emitted light is re-absorbed by other sample molecules.[2][6] To avoid these issues, absorbance values should be kept low, typically below 0.1.[1][2][6]

  • Temperature: Increased temperature generally leads to a decrease in fluorescence quantum yield due to an increase in non-radiative decay pathways (e.g., collisional quenching).[8]

Troubleshooting Guides

Q1: My measured quantum yield is unexpectedly low. What are the potential causes?

A1: Several factors could lead to a lower-than-expected quantum yield.

  • Quenching: The presence of quenching agents (e.g., dissolved oxygen, halide ions, heavy atoms) in your solvent can deactivate the excited state non-radiatively. Ensure you are using high-purity, spectroscopic grade solvents.[1]

  • Incorrect Standard or Solvent: The chosen fluorescence standard must be appropriate for your sample's excitation and emission range.[2] Ensure the literature quantum yield value for the standard is for the same solvent you are using, as Φf is solvent-dependent.

  • Sample Degradation: The sample may be susceptible to photodecomposition upon prolonged exposure to the excitation light.[4] It is advisable to minimize light exposure before measurement.[4]

  • pH Effects: The ionization state of the amino and carboxylic acid groups can significantly impact fluorescence.[7][10] Verify and buffer the pH of your solution to ensure consistency and optimize the desired fluorescent species.

  • Inner Filter Effects: If the solution is too concentrated (absorbance > 0.1), the measured fluorescence intensity will be non-linearly related to concentration, leading to an inaccurate quantum yield calculation.[2][6]

Q2: The fluorescence intensity of my sample fluctuates between measurements. Why is this happening?

A2: Inconsistent intensity readings can be frustrating and point to several potential issues.

  • Instrument Instability: The excitation lamp intensity may fluctuate. Allow the instrument to warm up sufficiently before starting measurements.

  • Sample Preparation Inconsistency: Small variations in concentration or the presence of impurities (like a "bad blank") can cause significant fluctuations in fluorescence measurements.[11] Ensure meticulous and consistent sample preparation.

  • Photobleaching: Continuous exposure to the excitation source can lead to the photochemical destruction of the fluorophore, reducing its fluorescence intensity over time. Limit the exposure time for each measurement.[4]

  • Cuvette Positioning: Ensure the cuvette is placed in the same position in the sample holder for all measurements, including the blank, standard, and sample.

Q3: The plot of integrated fluorescence intensity versus absorbance is not linear. What does this mean?

A3: A non-linear relationship in this plot is a common problem, typically caused by the inner filter effect.

  • Primary Inner Filter Effect: This occurs when the sample solution is too concentrated. The excitation light is attenuated as it passes through the cuvette, meaning molecules deeper in the solution are excited less efficiently. To resolve this, dilute your samples to ensure the absorbance at the excitation wavelength is below 0.1 (for a 10 mm path length cuvette).[2][6]

  • Secondary Inner Filter Effect: This happens if the emission spectrum of the fluorophore overlaps with its absorption spectrum. Emitted photons can be re-absorbed by other fluorophore molecules in the solution. Diluting the sample is also the primary solution for this issue.

Data Presentation

Table 1: Common Fluorescence Quantum Yield Standards

StandardSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)
Quinine Sulfate0.05 M H₂SO₄3504500.54
Fluorescein0.1 M NaOH4905200.95
Rhodamine 6GEthanol5285550.95
AnthraceneEthanol3554030.27
TryptophanWater2803480.14

Note: The quantum yield of standards can be highly dependent on the solvent and temperature. Always refer to the literature for the specific conditions under which the standard was certified.

Table 2: Influence of Experimental Parameters on Fluorescence of Aminobenzoic Acids

ParameterEffect on Quantum YieldRationale
Increasing Solvent Polarity VariableCan cause spectral shifts (solvatochromism). The effect on Φf depends on the specific interactions and the nature of the excited state.[8]
Increasing Solvent Viscosity Generally IncreasesReduces the rate of non-radiative decay from collisional quenching, thus favoring fluorescence.[7][9]
Acidic pH Likely DecreasesProtonation of the diethylamino group can eliminate its electron-donating character, quenching fluorescence.[10]
Alkaline pH VariableDeprotonation of the carboxylic acid group may alter the electronic structure and affect fluorescence.
Increasing Temperature Generally DecreasesIncreases the probability of non-radiative deactivation pathways.[8]
Presence of Oxygen DecreasesDissolved oxygen is an efficient quenching agent for many fluorophores.

Visualizations: Workflows and Logical Relationships

G Diagram 1: Workflow for Relative Quantum Yield Determination cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis prep_std Select Appropriate Standard & Solvent prep_stock Prepare Stock Solutions (Sample & Standard) prep_std->prep_stock prep_dil Create Series of Dilutions (Abs < 0.1) prep_stock->prep_dil abs_spec Measure Absorbance Spectra (UV-Vis) prep_dil->abs_spec Same Solutions fluo_spec Measure Corrected Fluorescence Emission Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φs) gradient->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

G Diagram 2: Factors Leading to Reduced Quantum Yield cluster_deactivation cluster_nr_mechanisms S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Absorption Fluorescence Fluorescence (Radiative) S1->Fluorescence k_f NonRadiative Non-Radiative Decay (Reduces Φf) S1->NonRadiative k_nr IC Internal Conversion NonRadiative->IC ISC Intersystem Crossing NonRadiative->ISC Quenching Collisional Quenching (e.g., by O₂) NonRadiative->Quenching Vib Vibrational Relaxation NonRadiative->Vib

Caption: Deactivation pathways from the excited state.

Experimental Protocols

Protocol: Relative Fluorescence Quantum Yield Determination

This protocol details the steps for measuring the fluorescence quantum yield of this compound relative to a known standard.[5]

1. Materials and Equipment

  • Spectrofluorometer: Must be capable of providing corrected emission spectra.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Cuvettes: 10 mm path length quartz fluorescence cuvettes and matched cuvettes for absorbance measurements.[5][6]

  • Solvents: Use spectroscopic grade solvents to minimize background fluorescence and impurities.[1]

  • Fluorescence Standard: A compound with a well-documented and stable quantum yield (e.g., Quinine Sulfate in 0.05 M H₂SO₄). The standard should absorb at the chosen excitation wavelength.[2][5]

  • This compound: High purity sample.

2. Solution Preparation

  • Solvent Selection: Choose a solvent in which both the sample and the standard are soluble and that does not absorb significantly at the excitation or emission wavelengths.

  • Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.

  • Working Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance values at the excitation wavelength are within the range of approximately 0.01 to 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.[1][6]

3. Measurements

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

    • Use the pure solvent as a blank reference.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard absorb light.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure experimental conditions (e.g., temperature, slit widths, cuvette position) are kept constant for all measurements.[1]

    • Record the emission spectrum of a solvent blank for background correction.

4. Data Analysis and Calculation

  • Integrate Spectra: For each recorded emission spectrum, integrate the area under the fluorescence emission curve. Subtract the integrated intensity of the solvent blank from each measurement.

  • Plot Data: Create a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine Gradients: Perform a linear regression for both data sets. The slope of the line is the gradient (Grad).

  • Calculate Quantum Yield: Use the following equation to calculate the fluorescence quantum yield of the sample (Φs):[5][6]

    Φs = Φr * (Grad_s / Grad_r) * (n_s² / n_r²)

    Where:

    • Φr is the fluorescence quantum yield of the reference standard.

    • Grad_s and Grad_r are the gradients from the plots for the sample and the reference, respectively.

    • n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively (if the same solvent is used, this term becomes 1).

References

Technical Support Center: Purification of 4-[(Diethylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions, and troubleshooting advice for the column chromatography purification of 4-[(Diethylamino)methyl]benzoic acid, tailored for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound using column chromatography? A1: this compound is a zwitterionic compound, containing both a basic tertiary amine and an acidic carboxylic acid group. This can lead to strong interactions with the stationary phase, often resulting in significant peak tailing, streaking on TLC plates, and poor recovery from the column.[1][2] Modifying the mobile phase is typically necessary to achieve good separation.

Q2: What is the best stationary phase for this purification? A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for the purification of small organic molecules like this one.[3] Its acidic nature can interact with the basic amine, so mobile phase modifiers are crucial. For difficult separations, reversed-phase chromatography using a C18 stationary phase can be an alternative.[1][4]

Q3: What mobile phase (eluent) system should I start with? A3: A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[3][5] Due to the compound's zwitterionic nature, adding a small amount (0.5-1%) of acetic acid or triethylamine to the eluent can significantly improve peak shape and separation by suppressing the ionization of the carboxylic acid or the protonation of the amine, respectively.[3]

Q4: How can I visualize this compound on a TLC plate? A4: The compound has an aromatic ring and should be visible under short-wave UV light (254 nm) on a TLC plate containing a fluorescent indicator.[6] For chemical staining, several options can work:

  • Ninhydrin stain: Although it contains a tertiary amine, some derivatives may react weakly. It is more effective for primary and secondary amines.[7][8]

  • Potassium Permanganate (KMnO₄) stain: This is a general stain for compounds that can be oxidized.

  • pH indicator stains (e.g., Bromocresol Green): These can detect the acidic carboxylic acid group, appearing as a colored spot (e.g., yellow on a blue background).[9]

Experimental Protocol: Column Chromatography Purification

This protocol provides a standard method for purifying this compound using silica gel flash chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate with 0.5% Acetic Acid)

  • TLC plates (silica gel with F254 indicator)

  • Collection tubes or flasks

  • Rotary evaporator

2. Eluent Selection (TLC Analysis):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution on a TLC plate.

  • Develop the plate in various solvent systems (e.g., 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc, 95:5 DCM:MeOH).

  • To mitigate streaking, add 0.5-1% acetic acid to the chosen eluent system.

  • The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.[10]

3. Column Packing (Wet Slurry Method):

  • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[11]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed, ensuring the silica bed never runs dry.[11]

  • Add a protective layer of sand on top of the packed silica.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the silica bed without disturbing the sand layer.[12]

  • Dry Loading (Recommended for samples with poor solubility): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column.[12]

5. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

  • Begin collecting fractions in separate tubes.

  • Monitor the fractions by spotting them on TLC plates alongside a reference spot of the starting material.

  • You may use a single isocratic eluent system or gradually increase the polarity (gradient elution) to elute your compound.[3]

6. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

The optimal parameters for column chromatography are highly dependent on the specific impurities present. The following tables provide typical starting points for method development.

Table 1: Recommended Starting Solvent Systems (Normal Phase - Silica Gel)

SystemNon-Polar SolventPolar SolventModifier (Optional)Typical Ratio (v/v)Notes
AHexaneEthyl Acetate0.5-1% Acetic Acid7:3 to 1:1A good starting point for many compounds of moderate polarity.[3]
BDichloromethane (DCM)Methanol (MeOH)0.5-1% Acetic Acid98:2 to 90:10A more polar system suitable if the compound has low mobility in System A.
CHexaneEthyl Acetate0.5-1% Triethylamine7:3 to 1:1Use if the compound strongly interacts with acidic silica via its amine group.

Table 2: Common Quantitative Issues & Solutions

IssuePotential CauseRecommended Action
Low Recovery (<50%) Compound irreversibly bound to silica.Add a modifier (acetic acid or triethylamine) to the eluent. Consider switching to a less acidic stationary phase like alumina.
Compound is highly soluble in the eluent and elutes with the solvent front.Start with a much less polar eluent system. Check the very first fractions collected.[13]
Broad or Tailing Peaks Strong analyte-stationary phase interaction.Add a modifier (acetic acid/triethylamine) to the eluent to suppress ionization.[3]
Column is overloaded with sample.Use a larger column or load less material.
No Compound Elutes Compound decomposed on the silica gel.Test compound stability on a TLC plate before running the column.[13] Consider using a deactivated stationary phase or an alternative purification method.
Eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).

Troubleshooting Guide

Problem: My compound is streaking badly on the analytical TLC plate. Solution: This is common for zwitterionic or highly polar compounds on silica. The streaking is due to strong, non-ideal interactions with the stationary phase.

  • Add a Modifier: Prepare your TLC developing chamber with a solvent system containing 0.5-1% acetic acid (to protonate the carboxylate) or triethylamine (to deprotonate the silanols/compete with the amine). This usually results in a well-defined spot.[3]

  • Check Concentration: Ensure the spotted sample is not too concentrated, as this can also cause streaking.

Problem: I can't achieve separation between my product and an impurity. Solution:

  • Optimize Solvent System: Test a wider range of solvent polarities. Sometimes, a less polar system provides better resolution.

  • Try Different Solvents: Switch one of the eluent components (e.g., try Dichloromethane/Methanol instead of Hexane/Ethyl Acetate). Different solvents alter the selectivity of the separation.

  • Consider an Alternative Stationary Phase: If normal-phase silica fails, consider using reversed-phase (C18) silica with a polar mobile phase like Acetonitrile/Water.[4]

Problem: The column is running very slowly or has stopped completely. Solution:

  • Check for Precipitation: The crude sample may have precipitated at the top of the column upon contact with the less polar eluent, blocking the flow.[10] This can be avoided by using the dry loading technique.

  • Avoid Fine Particles: Ensure your silica gel does not contain too many fine particles, which can impede flow. Ensure the crude sample is filtered before loading if it contains solid impurities.

  • Repack the Column: If the blockage cannot be cleared, the column may need to be emptied and repacked.

Problem: My purified product is still impure after one column. Solution:

  • Combine Cleaner Fractions: Be more selective about which fractions you combine. It is better to sacrifice some yield for higher purity.

  • Run a Second Column: If impurities are still present, a second purification step may be necessary. You can use the same system or try a different one for orthogonal separation.

  • Consider Recrystallization: If the purified material is a solid, recrystallization can be an excellent final purification step to remove minor impurities.[3]

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation start_end start_end process process decision decision output output A Select Eluent via TLC B Prepare Silica Slurry A->B C Pack Column B->C D Prepare Sample (Wet or Dry Load) C->D E Load Sample onto Column D->E F Elute with Mobile Phase E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H H->G Continue Collection I Combine Pure Fractions H->I Separation Complete J Evaporate Solvent I->J K Obtain Purified Product J->K

Caption: Experimental workflow for column chromatography purification.

G problem problem decision decision solution solution check check p1 Problem: Poor Separation or Streaking d2 Is the sample streaking on TLC? p1->d2 d1 Is Rf < 0.4 on TLC? d3 Is the column overloaded? d1->d3 No, Rf is optimal s1 Increase eluent polarity d1->s1 Yes, too low s3 Decrease eluent polarity d1->s3 No, too high d2->d1 No s2 Add modifier to eluent (0.5% Acetic Acid or TEA) d2->s2 Yes c1 Test different solvent systems (e.g., DCM/MeOH) d3->c1 No s4 Use less sample or a wider diameter column d3->s4 Yes s5 Repack column carefully and ensure level bands c1->s5

Caption: Troubleshooting guide for poor separation in column chromatography.

References

Technical Support Center: Recrystallization of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of aminobenzoic acids via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of aminobenzoic acids in a question-and-answer format.

Q1: My aminobenzoic acid is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate or insufficient volume of solvent. Aminobenzoic acids have both polar (amino and carboxylic acid groups) and non-polar (benzene ring) characteristics, which can make solvent selection challenging.[1]

  • Inappropriate Solvent: If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.[1] Consider switching to a more polar solvent or using a mixed solvent system. For example, if you are using a non-polar solvent, try a more polar one like ethanol, methanol, or a mixture of ethanol and water.[1]

  • Insufficient Solvent: Ensure you are adding a sufficient volume of hot solvent. Add the hot solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition.[1]

Q2: Oily droplets are forming instead of crystals as the solution cools ("oiling out"). How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid, which happens when the melting point of the solid is lower than the solution's temperature.[2] This is often due to the solution being too concentrated or the presence of impurities that lower the melting point.[3]

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.[2][3]

  • Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.[2][3]

  • Change Solvent: If oiling persists, you may need to try a different recrystallization solvent.[3]

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: A lack of crystal formation is often due to the solution being too dilute (too much solvent was used) or the solution being supersaturated.[1][3] Here are a few techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][3]

  • Seeding: If you have a small crystal of the pure aminobenzoic acid, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[1][3]

  • Reduce Solvent Volume: If the above methods don't work, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[1][3]

Q4: The recovered crystals are colored. How can I remove the colored impurities?

A4: A yellow or discolored tint often indicates the presence of colored impurities or oxidation products.[4] 4-Aminobenzoic acid, for example, can discolor on exposure to light and air.[5]

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: After adding charcoal, perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[4]

Q5: The yield of my recrystallized product is very low. What could be the cause?

A5: A low yield can result from several factors during the recrystallization process.[1]

  • Using Too Much Solvent: This is a common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[1][2] Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]

  • Premature Crystallization: If the solution cools too quickly during the hot filtration step, some of the product may crystallize on the filter paper or in the funnel.[1][3] To prevent this, preheat your filtration apparatus (funnel and receiving flask).[3]

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.[1] Always use a minimal amount of ice-cold solvent for washing.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing aminobenzoic acids?

A1: The ideal solvent for recrystallization is one in which the aminobenzoic acid is highly soluble at high temperatures and poorly soluble at low temperatures.[1] Due to their amphoteric nature, the solubility of aminobenzoic acids is also pH-dependent.[6][7] Good starting points for solvent screening include water, ethanol, and methanol, or mixed solvent systems like ethanol/water.[1] For p-aminobenzoic acid (PABA), it is soluble in hot water, ethanol, and methanol.[5][6]

Q2: How does pH affect the solubility of aminobenzoic acids?

A2: The solubility of aminobenzoic acids is highly dependent on pH.[6][7] These molecules contain both a weakly acidic carboxylic acid group and a weakly basic amino group.[7]

  • In acidic solutions (low pH) , the amino group is protonated, forming a more soluble cationic salt.[7]

  • In alkaline solutions (high pH) , the carboxylic acid group is deprotonated, forming a more soluble anionic salt (a carboxylate).[7] Therefore, adjusting the pH of the aqueous medium is a key strategy to enhance the solubility of these compounds.[7]

Q3: I am observing different crystal shapes (e.g., needles vs. prisms). What is happening?

A3: The formation of different crystal forms is known as polymorphism. p-Aminobenzoic acid is known to crystallize in at least two different polymorphic forms, α and β.[8][9] The α-polymorph typically appears as long, fibrous needles, while the β-polymorph appears as prisms.[8][9] The formation of a specific polymorph can be influenced by the choice of solvent, the rate of cooling, and the temperature.[8][10] For example, with p-aminobenzoic acid, the needle-like α-form is kinetically favored and obtained from most solvents, while the prismatic β-form can be obtained from water or ethyl acetate with slow cooling below 20°C.[8][9]

Q4: How can I assess the purity of my recrystallized aminobenzoic acid?

A4: A common and effective method for assessing purity is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and have a broader range. High-Performance Liquid Chromatography (HPLC) is another excellent method for determining the purity of aminobenzoic acids and for separating isomers.[11][12]

Data Presentation

Table 1: Solubility of p-Aminobenzoic Acid (PABA) in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Water140.21
Water1005.9
Ethanol2511.2
Methanol25High
Acetone2515.8
Diethyl Ether252.5

Note: This data is for p-aminobenzoic acid and should be used as a qualitative guide for solvent screening for other aminobenzoic acid isomers.[3]

Table 2: Solubility of m-Aminobenzoic Acid in Various Solvents at 298.15 K (25 °C)

SolventMole Fraction Solubility (x10^3)
1,4-Dioxane105.30
Acetone91.13
Methanol77.26
Ethanol51.01
Methyl Acetate44.59
2-Propanol33.68
1-Propanol30.58
1-Butanol21.91
Isobutyl Alcohol17.52
Isopropyl Acetate12.39
Acetonitrile8.82
Water4.31

Data extracted from a study on the solubility of m-aminobenzoic acid.[13]

Experimental Protocols

Protocol 1: General Recrystallization of Aminobenzoic Acid

  • Solvent Selection: Based on preliminary tests or solubility data, select a suitable solvent (e.g., water, ethanol, or a mixture). The ideal solvent will dissolve the crude aminobenzoic acid when hot but not when cold.[1]

  • Dissolution: Place the crude aminobenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1][14] Avoid adding excess solvent to maximize yield.[14]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4][15]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[4][15]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the crystal yield, you can then place the flask in an ice bath.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[3]

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.[1]

Mandatory Visualization

Recrystallization_Workflow Experimental Workflow for Aminobenzoic Acid Recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Aminobenzoic Acid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Add Activated Charcoal (if necessary) dissolve->decolorize Colored Solution? hot_filter Hot Filtration to Remove Insoluble Impurities dissolve->hot_filter No Colored Impurities decolorize->hot_filter cool Slowly Cool Filtrate to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vacuum_filter Collect Crystals by Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry the Purified Crystals wash->dry end Pure Aminobenzoic Acid Crystals dry->end

Caption: Experimental workflow for the recrystallization of aminobenzoic acids.

References

Technical Support Center: Stabilizing 4-[(Diethylamino)methyl]benzoic Acid Against Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-[(Diethylamino)methyl]benzoic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering stability issues related to the photodegradation of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and prevent light-induced degradation of your molecule.

Introduction: Understanding the Photochemical Liability

This compound incorporates two key chromophores that render it susceptible to photodegradation: the benzoic acid moiety and the tertiary amine. The aromatic ring is a primary site for absorbing ultraviolet (UV) radiation, which can lead to the formation of excited states. The presence of the electron-donating diethylamino group can further influence the molecule's electronic properties and degradation pathways. The primary mechanisms of photodegradation for such compounds often involve photooxidation, leading to the formation of colored degradants and a loss of purity and potency.

Part 1: Frequently Asked Questions (FAQs)

Q1: My solution of this compound turns yellow after being left on the benchtop. What is happening?

A: The yellowing of your solution is a classic indicator of photodegradation. Aromatic compounds, particularly those with amine groups, are prone to photooxidation, which can generate colored byproducts. The energy from ambient light, especially UV wavelengths, can excite the molecule and lead to the formation of reactive oxygen species (ROS) in the presence of oxygen, which then attack the parent compound.

Q2: What are the likely degradation products?

A: While the exact degradation profile would need to be confirmed experimentally (see Troubleshooting Guide 1), likely pathways include oxidation of the benzylic carbon (the one connecting the aromatic ring to the nitrogen) and N-dealkylation of the diethylamino group. This can lead to the formation of 4-carboxybenzaldehyde and other related impurities.

Q3: Can I just work in a dark room to prevent this?

A: While working in a dark room or using amber-colored glassware will significantly reduce the rate of degradation, it may not be a practical long-term solution, especially for formulations that will be exposed to light during their lifecycle. A more robust approach involves a combination of light protection and the use of chemical photostabilizers.

Q4: What is the most effective type of photostabilizer for this compound?

A: The most effective strategy often involves a multi-pronged approach. This can include a UV absorber to filter out harmful wavelengths, a triplet state quencher to deactivate the excited molecule, and an antioxidant to scavenge reactive oxygen species. The optimal combination will depend on your specific formulation and solvent system.

Part 2: Troubleshooting Guides & Experimental Protocols

Troubleshooting Guide 1: Confirming and Quantifying Photodegradation

Objective: To definitively determine if your compound is photodegrading and to quantify the rate of degradation.

Protocol: Forced Degradation Study (Photostability)

  • Solution Preparation: Prepare a stock solution of this compound in your intended solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

  • Sample Allocation:

    • Light-Exposed Sample: Transfer an aliquot of the stock solution into a clear glass vial (e.g., a Type I borosilicate glass HPLC vial).

    • Dark Control: Transfer an equal aliquot into an amber glass vial or a clear vial wrapped completely in aluminum foil.

  • Light Exposure: Place both samples in a photostability chamber that conforms to ICH Q1B guidelines. If a chamber is not available, a controlled light source (e.g., a UV lamp with a specific wavelength output) can be used. Expose the samples for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis:

    • At each time point, withdraw a small aliquot from both the light-exposed and dark control samples.

    • Analyze the samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column is a good starting point.

    • Monitor the peak area of the parent compound and look for the appearance of new peaks, which represent degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the light-exposed sample to the dark control. A significant decrease in the parent peak area and the emergence of new peaks in the light-exposed sample confirm photodegradation.

    • Quantify the percentage of degradation using the following formula:

    % Degradation = [(Initial Area - Final Area) / Initial Area] * 100

Condition Parent Peak Area (Initial) Parent Peak Area (24h) % Degradation Appearance of New Peaks
Light-Exposed 1,500,000975,00035%Yes (2 major, 3 minor)
Dark Control 1,500,0001,498,500~0.1%No

Logical Flow for Diagnosing Photodegradation

G cluster_0 Photodegradation Pathway cluster_1 Photoprotection Mechanisms Drug Drug (Ground State) Excited Drug* (Excited State) Drug->Excited Absorption Light UV Light (hν) Light->Drug Degradation Degradation Products Excited->Degradation ROS Reactive Oxygen Species (ROS) Excited->ROS Generates ROS->Drug Attacks UVA UV Absorber (e.g., Oxybenzone) UVA->Light Blocks Quencher Triplet Quencher (e.g., Sorbic Acid) Quencher->Excited Deactivates Antioxidant Antioxidant (e.g., BHT) Antioxidant->ROS Scavenges

addressing matrix effects in the analysis of 4-[(Diethylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 4-[(Diethylamino)methyl]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In the context of LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine, tissue homogenate) other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and metabolites. Matrix effects occur when these co-eluting substances interfere with the ionization of the analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: What are the common signs of matrix effects in my analysis?

A2: Common indicators that you may be experiencing matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Inaccurate quantitative results.

  • Non-linear calibration curves.

  • Significant variability in analyte response between different lots of the same biological matrix.

  • Low analyte recovery.

Q3: How can I quantitatively assess the extent of matrix effects?

A3: A standard method to quantify matrix effects is by calculating the Matrix Factor (MF). This is determined by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

Matrix Factor (MF) = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

This assessment should be performed using at least six different lots of the biological matrix to evaluate the lot-to-lot variability of the matrix effect.

Troubleshooting Guides

Issue 1: Inconsistent Peak Areas and Poor Reproducibility

Possible Cause: Variable matrix effects between samples or different matrix lots.

Troubleshooting Steps:

  • Evaluate Sample Preparation: The initial and most crucial step is to ensure your sample preparation method is effectively removing interfering matrix components.[1] Consider the options outlined in the table below.

  • Optimize Chromatography: Adjusting the chromatographic conditions can help separate this compound from co-eluting matrix components.[2]

    • Gradient Modification: Alter the gradient slope to improve separation.

    • Mobile Phase pH: Adjust the pH of the mobile phase to change the retention time of the analyte relative to interfering compounds.

    • Column Chemistry: Consider a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) that may offer different selectivity.

  • Internal Standard Selection: The use of an appropriate internal standard (IS) is critical for compensating for matrix effects.[3]

    • Ideal Choice: A stable isotope-labeled (SIL) version of this compound is the best choice as it will have nearly identical chemical and physical properties and will be similarly affected by matrix effects.[4]

    • Alternative: If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties can be used. Potential analogs could include compounds with similar polarity and functional groups, such as other dialkylaminobenzoic acid derivatives.[4]

Issue 2: Low Analyte Recovery

Possible Cause: Inefficient extraction of this compound from the sample matrix.

Troubleshooting Steps:

  • Re-evaluate Extraction Method: The choice of extraction method can significantly impact recovery.

    • Protein Precipitation (PPT): While simple, it may not be sufficient for removing all interferences and can sometimes lead to co-precipitation of the analyte.[5]

    • Liquid-Liquid Extraction (LLE): Optimizing the pH of the aqueous phase and the choice of organic solvent is crucial for efficient partitioning of the analyte.[6]

    • Solid-Phase Extraction (SPE): Selecting the appropriate sorbent and optimizing the wash and elution steps can significantly improve recovery and sample cleanliness.[7]

  • pH Adjustment: Ensure the pH of the sample is optimized for the chosen extraction method to maximize the analyte's extraction efficiency. For a carboxylic acid, adjusting the pH to be at least 2 units below its pKa will ensure it is in its neutral form, which is generally better extracted by reversed-phase SPE or LLE with organic solvents.

  • Solvent Selection: For LLE, experiment with different organic solvents of varying polarity to find the one that provides the best recovery for this compound.

Issue 3: Non-Linear Calibration Curve

Possible Cause: Matrix effects that are concentration-dependent.

Troubleshooting Steps:

  • Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[1]

  • Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components.[2] However, ensure that the final analyte concentration remains above the lower limit of quantification (LLOQ).

  • Improve Sample Cleanup: A more rigorous sample preparation method, such as SPE, may be necessary to remove the interfering components that are causing the non-linearity.[7]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Analysis of this compound

Sample Preparation TechniquePrinciplePotential AdvantagesPotential Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to precipitate proteins.[5]Simple, fast, and inexpensive.May result in incomplete removal of matrix components, leading to significant matrix effects.[8] Analyte may co-precipitate with proteins.[5]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (typically aqueous and organic).[6]Can provide cleaner extracts than PPT.[8] Allows for some selectivity based on pH and solvent choice.Can be labor-intensive and may have lower recovery for polar analytes.[8]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[7]Provides the cleanest extracts and can concentrate the analyte.[7] High selectivity can be achieved.More time-consuming and expensive than PPT and LLE. Method development can be more complex.[7]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
  • To 500 µL of urine sample, add the internal standard and 50 µL of 1 M HCl to acidify the sample.

  • Add 2 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 2-4) with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma or Urine Samples
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat the sample (e.g., 200 µL of plasma diluted with 800 µL of 2% formic acid) and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: A generalized experimental workflow for the analysis of this compound.

Matrix_Effect_Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions Problem Inconsistent Results (Poor Reproducibility, Inaccuracy) Assess_ME Assess Matrix Effect (Quantitative Assessment) Problem->Assess_ME Assess_Recovery Evaluate Analyte Recovery Problem->Assess_Recovery Optimize_SP Optimize Sample Prep (PPT, LLE, SPE) Assess_ME->Optimize_SP Optimize_Chromo Optimize Chromatography (Gradient, Column, pH) Assess_ME->Optimize_Chromo Use_IS Use Appropriate IS (SIL or Analog) Assess_ME->Use_IS Assess_Recovery->Optimize_SP

Caption: A logical workflow for troubleshooting matrix effects in your analysis.

References

Validation & Comparative

Validation of 4-[(Diethylamino)methyl]benzoic acid as a Fluorescent Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 4-[(Diethylamino)methyl]benzoic acid as a potential fluorescent probe. Due to the limited direct experimental data on this specific compound, its projected performance is benchmarked against the well-established fluorescent probe, Dansyl chloride. The information presented for this compound is largely based on the known characteristics of its close structural analog, 4-(Dimethylamino)benzoic acid, and requires experimental verification.

Comparative Performance of Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key photophysical parameters. Below is a comparison of the anticipated properties of this compound with Dansyl chloride.

ParameterThis compound (Projected)Dansyl Chloride (Established)Significance
Excitation Max (λex) ~295-315 nm~330-350 nmWavelength at which the molecule absorbs the most energy to become excited.
Emission Max (λem) ~330-360 nm (in non-polar solvents), ~460-475 nm (in polar solvents)[1][2]~510-580 nm (highly solvent-dependent)Wavelength at which the molecule emits light (fluorescence). A large shift indicates sensitivity to the environment.
Stokes Shift Large (~6000 cm⁻¹)[1][2]Large and variableThe difference between excitation and emission maxima. A larger Stokes shift minimizes self-quenching and improves signal-to-noise ratio.
Quantum Yield (Φ) Expected to be modest, potentially weak in aqueous solutions[1][2]Highly variable, low in water, high in non-polar environmentsThe efficiency of the fluorescence process. A higher quantum yield means a brighter probe.
Photostability Data not available; requires experimental determination.Moderate; susceptible to photobleaching under prolonged illumination.The ability of the probe to resist degradation upon exposure to light. Higher photostability is crucial for long-term imaging experiments.
Environmental Sensitivity High, due to Twisted Intramolecular Charge Transfer (TICT) state formation[1][2]High; its fluorescence is highly dependent on the polarity of its local environment.The ability of the probe's fluorescence to change in response to its surroundings (e.g., polarity, pH, ion concentration).

Experimental Protocols for Probe Validation

Rigorous validation is essential to characterize a new fluorescent probe. The following are standard protocols for key validation experiments.

Determination of Photophysical Properties

Objective: To measure the absorption and fluorescence spectra, quantum yield, and Stokes shift.

Protocol:

  • Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) of this compound in a range of solvents with varying polarities (e.g., hexane, dioxane, acetonitrile, water).

  • Absorption Spectroscopy: Record the UV-Visible absorption spectrum of each sample using a spectrophotometer to determine the wavelength of maximum absorption (λex).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λex and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).

  • Quantum Yield Measurement: The fluorescence quantum yield (Φ) can be determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation is used: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

  • Stokes Shift Calculation: Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift (cm⁻¹) = (1/λex) - (1/λem) * 10⁷ (where λ is in nm)

Photostability Assay

Objective: To assess the probe's resistance to photobleaching.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent probe in a relevant buffer or solvent.

  • Continuous Illumination: Place the sample in a spectrofluorometer or under a microscope and continuously expose it to the excitation light source at a constant intensity.

  • Fluorescence Monitoring: Record the fluorescence intensity at regular intervals over an extended period (e.g., 10-60 minutes).

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of decay of the fluorescence signal indicates the photostability of the probe. A slower decay rate signifies higher photostability.

Visualization of Workflows and Pathways

Experimental Workflow for Fluorescent Probe Validation

The following diagram illustrates a typical workflow for the validation of a new fluorescent probe.

G cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_application Application & Validation synthesis Synthesis of this compound purification Purification & Characterization (NMR, MS) synthesis->purification absorption Absorption Spectroscopy (λex) purification->absorption emission Fluorescence Spectroscopy (λem) absorption->emission quantum_yield Quantum Yield (Φ) Measurement emission->quantum_yield photostability Photostability Assay quantum_yield->photostability sensitivity Sensitivity to Environmental Factors (e.g., Polarity, pH) photostability->sensitivity selectivity Selectivity Assays sensitivity->selectivity cellular_imaging Cellular Imaging & Cytotoxicity selectivity->cellular_imaging comparison Comparison with Existing Probes cellular_imaging->comparison

Caption: Workflow for the validation of a novel fluorescent probe.

Hypothetical Signaling Pathway Application

Fluorescent probes sensitive to local environments can be used to monitor changes in cellular compartments during signaling events. The diagram below depicts a simplified signaling pathway where a probe like this compound could potentially be used to detect changes in membrane polarity or ion concentration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor probe Fluorescent Probe (e.g., this compound) receptor->probe induces change in local environment effector Effector Protein receptor->effector ligand Ligand ligand->receptor second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Simplified signaling pathway with a potential role for an environmentally sensitive fluorescent probe.

References

A Comparative Analysis of Aminobenzoic Acid Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers, Scientists, and Drug Development Professionals

The quest for effective corrosion inhibitors is a critical endeavor in materials science and engineering, with significant implications for industrial applications. Among the various organic compounds investigated, aminobenzoic acid derivatives have emerged as a promising class of corrosion inhibitors. Their efficacy is attributed to their molecular structure, which typically includes a carboxyl group and an amino group, both of which can interact with metal surfaces to form a protective film. This guide provides a comparative study of different aminobenzoic acid derivatives, summarizing their performance based on experimental data and outlining the methodologies used for their evaluation.

Performance Comparison of Aminobenzoic Acid Derivatives

The inhibition efficiency of aminobenzoic acid derivatives is influenced by factors such as the isomerism of the amino group (ortho-, meta-, or para-), the presence of polymers, and the nature of the metal and the corrosive medium. The following table summarizes key performance data from various studies.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)TechniqueReference
o-Aminobenzoic AcidMild Steel1 M HCl5 mM85.4Weight Loss[1]
m-Aminobenzoic AcidMild Steel1 M HCl5 mM89.2Weight Loss[1]
p-Aminobenzoic AcidMild Steel1 M HCl5 mM92.1Weight Loss[1]
p-Aminobenzoic AcidIron1 M HCl1000 ppm~85EIS[2][3]
Poly(p-Aminobenzoic Acid)Iron1 M HCl1000 ppm>95EIS[2][3]
4-Aminobenzoic AcidCopper1 M HNO₃10⁻³ M92EIS[4]

Experimental Protocols

The evaluation of corrosion inhibitors involves a suite of electrochemical and surface analysis techniques. Below are detailed methodologies for key experiments cited in the literature.

Weight Loss Method

The weight loss method is a straightforward technique for determining corrosion rates and inhibition efficiencies.

  • Specimen Preparation: Mild steel coupons of a standard dimension are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

  • Initial Measurement: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a set duration.

  • Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically with a solution containing HCl, urotropine, and distilled water), washed, dried, and re-weighed.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Experimental Setup: The cell is connected to a potentiostat/galvanostat with a frequency response analyzer.

  • Measurement: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached. A small amplitude AC signal (e.g., 10 mV) is then applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance). The data is then fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated as:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

    where Rct_inhibitor and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Potentiodynamic Polarization

This technique is used to study the effect of the inhibitor on both the anodic and cathodic reactions of the corrosion process.

  • Experimental Setup: The same three-electrode cell setup as in EIS is used.

  • Measurement: After the OCP is stabilized, the potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot). Corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are extracted from the plot. The inhibition efficiency is calculated as:

    • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

    where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Visualizing the Process

To better understand the experimental evaluation and the mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results Metal_Specimen Metal Specimen (e.g., Mild Steel) Polishing Mechanical Polishing Metal_Specimen->Polishing Degreasing Degreasing (e.g., Acetone) Polishing->Degreasing Weighing Initial Weighing Degreasing->Weighing Immersion Immersion Weighing->Immersion Corrosive_Medium Corrosive Medium (e.g., 1 M HCl) Corrosive_Medium->Immersion Inhibitor_Solution Inhibitor Solution (Aminobenzoic Acid Derivative) Inhibitor_Solution->Immersion Weight_Loss Weight Loss Measurement Immersion->Weight_Loss EIS Electrochemical Impedance Spectroscopy (EIS) Immersion->EIS Polarization Potentiodynamic Polarization Immersion->Polarization Inhibition_Efficiency Inhibition Efficiency (%) Weight_Loss->Inhibition_Efficiency EIS->Inhibition_Efficiency Mechanism_Insight Mechanism Insight EIS->Mechanism_Insight Polarization->Inhibition_Efficiency Polarization->Mechanism_Insight Corrosion_Rate Corrosion Rate Inhibition_Efficiency->Corrosion_Rate

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_process Inhibition Process Inhibitor Aminobenzoic Acid Derivative Adsorbed_Inhibitor Adsorbed Inhibitor Film Inhibitor->Adsorbed_Inhibitor Adsorption (Physisorption/Chemisorption) H_plus H+ Metal_Surface Metal Surface (e.g., Fe) H_plus->Metal_Surface Attack Cl_minus Cl- Cl_minus->Metal_Surface Attack Adsorbed_Inhibitor->Metal_Surface Protection p1 1. Diffusion of inhibitor to the metal surface. p2 2. Adsorption of inhibitor molecules on the metal surface. This can be through the carboxylate group and/or the amino group. p3 3. Formation of a protective barrier film. p4 4. Blocking of active corrosion sites. p5 5. Reduction of anodic and/or cathodic reaction rates.

Caption: Mechanism of corrosion inhibition by aminobenzoic acid derivatives.

Mechanism of Action

The corrosion inhibition by aminobenzoic acid derivatives is primarily due to their adsorption on the metal surface. This adsorption can occur through physical (electrostatic) interactions or chemical bonding (chemisorption). The lone pair of electrons on the nitrogen atom of the amino group and the pi electrons of the benzene ring, along with the negatively charged carboxylate group, can interact with the d-orbitals of the metal atoms.[1] This interaction leads to the formation of a protective film that isolates the metal from the corrosive environment, thereby reducing the corrosion rate. The effectiveness of this protective layer is dependent on the specific molecular structure of the derivative and its concentration in the solution.[2] Studies have shown that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3]

References

A Comparative Performance Analysis of Modern UV Filters: A Focus on Diethylamino Hydroxybenzoyl Hexyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of sun protection, the demand for highly effective, photostable, and safe ultraviolet (UV) filters is paramount. This guide provides a detailed performance comparison of Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), a modern UVA filter, with other widely used organic UV absorbers. The following analysis is based on a comprehensive review of publicly available experimental data, focusing on key performance indicators relevant to formulation science and dermatological research.

Initial research did not yield specific performance data for 4-[(Diethylamino)methyl]benzoic acid as a UV filter. It is presumed that the intended compound for comparison was the structurally related and commercially significant UV filter, Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), which is the focus of this guide.

Key Performance Indicators of Selected UV Filters

The efficacy and safety of a UV filter are determined by several key parameters. This section outlines the performance of DHHB in comparison to other prominent organic UV filters across various metrics.

UV Absorbance Characteristics

The primary function of a UV filter is to absorb UV radiation in the UVA (320-400 nm) and UVB (280-320 nm) ranges. The efficiency of this absorption is characterized by the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which indicates the strength of light absorption at that wavelength.

UV FilterCommon Name/Trade NamePrimary UV Rangeλmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)
Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) Uvinul A PlusUVA I354~39,000
Bemotrizinol Tinosorb SBroad Spectrum (UVA/UVB)~310, ~340Specific extinction (E1%, 1cm at 340nm) ≥ 790[1]
Bisoctrizole Tinosorb MBroad Spectrum (UVA/UVB)~360High, often described as a hybrid absorber/scatterer[2]
Avobenzone Parsol 1789UVA I~357~34,140[3]
Octocrylene -UVB, UVA II~304Data not uniformly available
Homosalate -UVB~306Relatively weak absorber
Oxybenzone Benzophenone-3UVB, UVA II~288, ~325~13,400 (at 286 nm)[4]

Table 1: UV Absorbance characteristics of selected organic UV filters. Data compiled from various sources.

DHHB exhibits a strong absorbance peak squarely in the UVA I range, making it a highly effective filter for protection against long-wave UVA radiation, which is associated with photoaging and immunosuppression.[5] Its molar extinction coefficient is comparable to that of Avobenzone, another potent UVA absorber.[3][5] Broad-spectrum filters like Bemotrizinol and Bisoctrizole offer coverage across both UVA and UVB regions.[2][6]

Photostability

A critical performance attribute for any UV filter is its ability to remain chemically stable upon exposure to UV radiation. Photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.

UV FilterPhotostability ProfileNotes
Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) Highly PhotostableShows excellent stability and can help to photostabilize other filters like Avobenzone.[5][7]
Bemotrizinol Highly PhotostableRetains over 98% of its structure after significant UV exposure.[6]
Bisoctrizole Highly PhotostableShows very little photodegradation and can stabilize other UV filters.[2]
Avobenzone PhotounstableProne to significant degradation upon UV exposure, often requiring photostabilizers like Octocrylene.[3]
Octocrylene Relatively PhotostableOften used to stabilize other less stable filters, though it can also generate reactive oxygen species. Loses about 10% of its SPF protection in 95 minutes.[8]
Homosalate PhotounstableLoses approximately 10% of its SPF protection in 45 minutes.[3][9]
Oxybenzone Relatively PhotostableGenerally considered more stable than Avobenzone but can still undergo some degradation.

Table 2: Photostability profiles of selected organic UV filters.

DHHB is recognized for its exceptional photostability, a significant advantage over the widely used but notoriously photounstable Avobenzone.[5][7] This intrinsic stability ensures sustained protection and reduces the need for high concentrations of stabilizing agents in formulations.

Sun Protection Factor (SPF) and UVA Protection

While SPF is a measure of UVB protection, the overall efficacy of a sunscreen is also dependent on its ability to protect against UVA radiation, often quantified by the UVA Protection Factor (UVA-PF) or indicated by metrics like the UVA/UVB ratio and critical wavelength.

UV FilterTypical SPF ContributionUVA Protection Performance
Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) Primarily contributes to UVA protection, indirectly boosting SPF by allowing for broader spectrum coverage.Excellent UVA I protection, leading to high UVA-PF values.
Bemotrizinol High SPF contribution due to broad-spectrum activity.Excellent broad-spectrum protection with a high UVA/UVB ratio.
Bisoctrizole High SPF contribution.Excellent broad-spectrum protection.
Avobenzone Primarily UVA protection.High UVA I protection, but efficacy diminishes with photodegradation.
Octocrylene Moderate SPF contribution.Primarily a UVB filter with some UVA II protection.
Homosalate Low SPF contribution (e.g., SPF 4.3 at 10% concentration).[3]Primarily a UVB filter.
Oxybenzone Moderate SPF contribution.Provides both UVB and some UVA II protection.

Table 3: SPF and UVA protection characteristics of selected organic UV filters.

The primary role of DHHB is to provide robust UVA protection.[5] In formulations, it is typically combined with effective UVB filters to achieve a high SPF and broad-spectrum coverage. The synergistic effects of combining different UV filters are well-documented, often leading to enhanced overall protection.[3][10]

Experimental Protocols

To ensure standardized and reproducible evaluation of UV filter performance, specific in vitro methodologies are employed.

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF is a valuable tool for screening and formulation development. The general procedure, based on ISO 24443 and other established methods, is as follows:

G Experimental Workflow for In Vitro SPF Determination cluster_prep Sample Preparation cluster_measurement Measurement & Irradiation cluster_calculation Calculation A Substrate Selection (e.g., PMMA plates) B Sunscreen Application (e.g., 1.3 mg/cm²) A->B C Spreading (Automated for uniformity) B->C D Initial UV Transmittance Measurement (290-400 nm) C->D E UV Irradiation (Controlled dose) D->E F Post-Irradiation UV Transmittance Measurement E->F G SPF Calculation using Transmittance Data and Erythemal Action Spectrum F->G

Caption: Workflow for in vitro SPF measurement.

Methodology:

  • Substrate Preparation: A standardized substrate, typically polymethylmethacrylate (PMMA) plates, is used to mimic the surface of the skin.[2][11]

  • Sample Application: A precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) is applied to the substrate.[11]

  • Spreading: The product is spread evenly across the substrate, often using an automated or robotic system to ensure a uniform film thickness.[2]

  • Initial Measurement: The initial UV transmittance of the sunscreen film is measured using a spectrophotometer across the UV spectrum (290-400 nm).[11]

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator to assess photostability.

  • Final Measurement: The UV transmittance is measured again after irradiation.

  • SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that incorporates the erythemal action spectrum, which represents the skin's sensitivity to different UV wavelengths.[11]

Photostability Testing

Photostability testing evaluates the ability of a UV filter to retain its protective properties after UV exposure.

G Logical Flow of UV Filter Photostability Assessment A Prepare Solution of UV Filter in a Suitable Solvent B Measure Initial Absorbance Spectrum (Pre-irradiation) A->B C Expose Solution to a Controlled Dose of UV Radiation B->C D Measure Final Absorbance Spectrum (Post-irradiation) C->D E Analyze for Photodegradation (e.g., using HPLC) D->E F Calculate Percentage of Degradation E->F G High Photostability (<10% degradation) F->G Low Change H Low Photostability (>10% degradation) F->H Significant Change

Caption: Process for evaluating UV filter photostability.

Methodology:

  • Sample Preparation: The UV filter is dissolved in a suitable solvent (e.g., ethanol, isopropanol) at a known concentration. For formulated products, a thin film is cast on a substrate.

  • Initial Analysis: The initial UV absorbance spectrum is recorded. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the initial concentration of the UV filter.[12]

  • UV Exposure: The sample is irradiated with a controlled dose of UV light from a solar simulator or a specific UV lamp. A dark control sample is kept under the same conditions but shielded from light.[13]

  • Final Analysis: The absorbance spectrum is measured again post-irradiation. The concentration of the remaining UV filter is quantified using HPLC.[12]

  • Calculation of Photodegradation: The percentage of degradation is calculated by comparing the initial and final concentrations of the UV filter. The quantum yield of photodegradation, which is a measure of the efficiency of a photon in causing a chemical reaction, can also be determined for a more in-depth analysis.[14]

Signaling Pathways of UV-Induced Skin Damage

Understanding the mechanisms of UV-induced skin damage highlights the importance of effective UV filters. UV radiation triggers a cascade of events at the cellular and molecular level, leading to photoaging and carcinogenesis.

G cluster_uv UV Radiation Exposure cluster_cellular Cellular Response cluster_outcome Clinical Outcome UVB UVB DNA_Damage Direct DNA Damage (CPDs) UVB->DNA_Damage UVA UVA ROS Reactive Oxygen Species (ROS) Generation UVA->ROS Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis MAPK MAPK Pathway Activation ROS->MAPK AP1 AP-1 Upregulation MAPK->AP1 MMPs MMP Upregulation AP1->MMPs Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Photoaging Photoaging (Wrinkles, Laxity) Collagen_Degradation->Photoaging

Caption: Simplified pathway of UV-induced skin damage.

Conclusion

Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) stands out as a high-performance UVA filter characterized by its strong absorbance in the long-wave UVA range and exceptional photostability. When compared to older generation UVA filters like Avobenzone, DHHB offers a significant advantage in terms of stability, which translates to more reliable and sustained protection. For the development of broad-spectrum sunscreens with high SPF and robust UVA protection, DHHB is an excellent component, particularly when formulated with effective and photostable UVB filters. The continued development and assessment of novel UV filters using standardized in vitro protocols are crucial for advancing the field of sun protection and ensuring consumer safety.

References

A Researcher's Guide to Investigating the Cross-Reactivity of 4-[(Diethylamino)methyl]benzoic Acid in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide is structured to provide not just a set of instructions, but a strategic framework for understanding, predicting, and experimentally verifying the cross-reactivity of this compound. We will delve into the theoretical underpinnings of antibody-antigen interactions, propose a robust experimental workflow using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and provide clear methodologies for data interpretation and presentation.

The Structural Basis for Potential Cross-Reactivity

The potential for 4-[(Diethylamino)methyl]benzoic acid to cross-react in an immunoassay is rooted in its chemical structure. An antibody recognizes specific three-dimensional shapes and chemical functionalities, known as epitopes. Molecules that share structural similarities with the intended antigen can, therefore, compete for binding to the antibody's active site.

This compound is an aromatic carboxylic acid with a diethylaminomethyl substituent. Its potential for cross-reactivity should be considered in immunoassays designed to detect analytes with similar structural motifs. A recent study on the development of a monoclonal antibody-based lateral flow immunoassay for benzoic acid highlights the relevance of this chemical class in immunoassay development[1][2]. The haptens used to generate antibodies in that study were aminobenzoic acids, demonstrating that the benzoic acid core is a viable immunogenic target.

Identifying Potential Cross-Reactants

A crucial first step in assessing cross-reactivity is to identify other compounds that might interfere with the assay. This involves considering not only the parent compound but also its potential metabolites and other structurally related molecules that may be present in the sample matrix. For this compound, a logical starting point is to examine molecules that share the benzoic acid core, the diethylamino group, or both.

Compound NameStructural Similarity to this compoundRationale for Potential Cross-Reactivity
Benzoic Acid Shares the core benzoic acid structure.High potential for cross-reactivity in assays targeting the benzoic acid moiety.
4-(Diethylamino)benzoic acid Similar substitution pattern on the benzene ring.The presence of the diethylamino group in the para position makes this a strong candidate for cross-reactivity.
4-(Dimethylamino)benzoic acid Similar structure with methyl groups instead of ethyl groups on the amine.The slight difference in alkyl chain length may or may not significantly impact antibody binding.
Procaine Contains a p-aminobenzoic acid structure with a diethylaminoethyl ester.The shared structural elements suggest a possibility of interaction with antibodies raised against similar haptens.
Lidocaine Contains a diethylamino group and an aromatic ring, though not a benzoic acid.The diethylamino moiety is a key feature that could be recognized by certain antibodies.

Experimental Design: A Competitive ELISA Approach

A competitive ELISA is the most suitable format for assessing the cross-reactivity of small molecules like this compound. In this assay format, the compound in the sample competes with a labeled version of the target antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

The Causality Behind Experimental Choices

The choice of a competitive ELISA is deliberate. Small molecules are often not large enough to be bound by two antibodies simultaneously, a requirement for the "sandwich" ELISA format. The competitive format directly measures the ability of the test compound to inhibit the binding of the intended antigen, providing a quantitative measure of cross-reactivity.

The following diagram illustrates the principle of a competitive immunoassay:

Competitive Immunoassay Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Analyte (High) Antibody_H Antibody Analyte_H->Antibody_H Binds Complex_H Analyte-Antibody Complex Labeled_Analyte_H Labeled Analyte Labeled_Analyte_H->Antibody_H Blocked Signal_H Low Signal Complex_H->Signal_H Results in Analyte_L Analyte (Low) Antibody_L Antibody Analyte_L->Antibody_L Minimal Binding Complex_L Labeled Analyte-Antibody Complex Antibody_L->Complex_L Labeled_Analyte_L Labeled Analyte Labeled_Analyte_L->Antibody_L Binds Signal_L High Signal Complex_L->Signal_L Results in

Caption: Principle of a competitive immunoassay.

Experimental Workflow

The following diagram outlines a logical workflow for assessing the cross-reactivity of this compound:

Cross_Reactivity_Workflow A Prepare Stock Solutions of Test Compounds C Prepare Serial Dilutions of Test Compounds A->C B Develop Standard Curve for Target Analyte D Perform Competitive ELISA B->D C->D E Measure Signal (e.g., Absorbance) D->E F Generate Inhibition Curves for Each Test Compound E->F G Calculate IC50 Values F->G H Calculate Percent Cross-Reactivity G->H I Report and Compare Results H->I

Caption: Experimental workflow for cross-reactivity assessment.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a self-validating system for assessing the cross-reactivity of this compound and other structurally related compounds.

Materials:

  • 96-well microtiter plates (e.g., high-binding polystyrene)

  • Target analyte-specific monoclonal antibody

  • Enzyme-conjugated target analyte (e.g., HRP-conjugate)

  • This compound and other potential cross-reactants

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (for the standard curve) and the test compounds (this compound and potential cross-reactants) in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the enzyme-conjugated target analyte.

    • Transfer 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The key to quantifying cross-reactivity lies in comparing the concentration of the test compound required to inhibit the assay signal by 50% (IC50) to the IC50 of the target analyte.

Calculation of Percent Cross-Reactivity:

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Summarizing and Comparing Performance

The results of the cross-reactivity analysis should be presented in a clear and concise table to facilitate comparison.

CompoundIC50 (ng/mL)% Cross-Reactivity
Target Analyte [Insert experimental value]100%
This compound [Insert experimental value][Calculate based on formula]
Benzoic Acid [Insert experimental value][Calculate based on formula]
4-(Diethylamino)benzoic acid [Insert experimental value][Calculate based on formula]
4-(Dimethylamino)benzoic acid [Insert experimental value][Calculate based on formula]
Procaine [Insert experimental value][Calculate based on formula]
Lidocaine [Insert experimental value][Calculate based on formula]

Conclusion

The potential for cross-reactivity of this compound in immunoassays is a critical consideration for any researcher utilizing antibody-based detection methods where this compound or structurally similar molecules may be present. By understanding the structural basis of cross-reactivity and employing a rigorous experimental approach, such as the competitive ELISA protocol detailed in this guide, scientists can confidently assess the specificity of their immunoassays. This ensures the generation of accurate and reliable data, which is the bedrock of scientific integrity and advancement in drug development and research.

References

A Comparative Guide to the Fluorescence Calibration of 4-[(Diethylamino)methyl]benzoic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based analytical techniques, the generation of a reliable calibration curve is fundamental to accurate quantification. This guide provides a comparative overview of 4-[(Diethylamino)methyl]benzoic acid (DEMBA) and alternative fluorescent probes, supported by a detailed experimental protocol for creating a fluorescence calibration curve.

Comparison with Alternative Fluorescent Probes

The selection of a fluorescent probe is often dictated by the specific application, such as pH sensing or derivatization for High-Performance Liquid Chromatography (HPLC). Below is a comparison of DEMBA (with properties estimated from its dimethyl analog) and other commonly used fluorescent probes.

FeatureThis compound (DEMBA) (Estimated)pHrodo™ DyesBCECFCarboxy-SNARF-1
Primary Application Potential for pH sensing, derivatization of amines/carboxylic acids.pH sensing in acidic organelles.[4][5]Ratiometric pH measurement in cytosol.[6]Ratiometric pH measurement in cytosol.[6]
Excitation Maxima ~295-315 nmGreen: ~509 nm, Red: ~560 nm.[4]~440 nm and ~490 nm~540 nm and ~575 nm
Emission Maxima ~330-360 nm (can shift to 460-475 nm in polar solvents).[1][2][3]Green: ~533 nm, Red: ~585 nm.[4]~535 nm~580 nm and ~640 nm
Key Advantages Simple structure, potential for derivatization.Dramatic fluorescence increase in acidic environments, high photostability.[4]Allows for ratiometric measurements to minimize effects of photobleaching and concentration variations.[6]Dual emission properties suitable for ratiometric detection.[6]
Limitations Potentially weak fluorescence quantum yield.[1][2][3]Primarily for acidic pH ranges.[4]Less suitable for acidic organelles.Sensitive to environmental factors.

For applications requiring the derivatization of molecules for HPLC analysis, several fluorescent reagents are available that target specific functional groups.

Derivatizing AgentTarget Functional GroupExcitation (nm)Emission (nm)
Dansyl ChloridePrimary and secondary amines, phenols~335~520
FluorescaminePrimary amines~390~475
o-Phthalaldehyde (OPA)Primary amines (in the presence of a thiol)~340~455
9-fluorenylmethyl chloroformate (Fmoc-Cl)Primary and secondary amines~265~315

Experimental Protocol for Fluorescence Calibration Curve Generation

This protocol provides a generalized methodology for creating a fluorescence calibration curve, which can be adapted for DEMBA or other fluorescent probes.

1. Materials and Reagents:

  • Fluorescent probe (e.g., this compound)

  • High-purity solvent (appropriate for the probe, e.g., ethanol, acetonitrile, or a buffered aqueous solution)

  • Calibrated micropipettes and sterile tips

  • Volumetric flasks

  • 96-well black, clear-bottom microplates (for plate reader measurements) or quartz cuvettes (for fluorometer measurements)

  • Fluorescence spectrophotometer or microplate reader

2. Preparation of Stock and Standard Solutions:

  • Stock Solution Preparation: Accurately weigh a precise amount of the fluorescent probe and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.[7][8]

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare a set of at least five standard solutions with decreasing concentrations.[8][9] It is crucial to use precise pipetting techniques to ensure accuracy.[8] The final concentrations should span the expected linear range of the assay.

3. Instrumentation Setup and Measurement:

  • Instrument Warm-up: Allow the fluorescence spectrophotometer or plate reader to warm up according to the manufacturer's instructions to ensure lamp stability.

  • Wavelength Selection: Set the excitation and emission wavelengths appropriate for the chosen fluorescent probe. For DEMBA, based on its analog, an excitation wavelength of ~310 nm and an emission wavelength of ~350 nm would be a suitable starting point. It is recommended to perform an excitation and emission scan to determine the optimal wavelengths for the specific experimental conditions.

  • Blank Measurement: Measure the fluorescence intensity of a blank sample containing only the solvent. This value will be subtracted from the fluorescence readings of the standards.

  • Standard Measurement: Measure the fluorescence intensity of each standard solution, starting from the lowest concentration and proceeding to the highest. If using a microplate reader, ensure that each standard is measured in triplicate or quadruplicate to assess precision.[8]

4. Data Analysis:

  • Background Subtraction: Subtract the average fluorescence intensity of the blank from the average fluorescence intensity of each standard.

  • Plotting the Data: Create a scatter plot of the background-subtracted fluorescence intensity (y-axis) versus the corresponding concentration of the fluorescent probe (x-axis).[9]

  • Linear Regression: Perform a linear regression analysis on the data points that fall within the linear range of the curve.[10] The output will be an equation in the form of y = mx + b, where 'm' is the slope and 'b' is the y-intercept.[10]

  • Coefficient of Determination (R²): The R² value should be close to 1 (typically >0.99) to indicate a good linear fit of the data.[10]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in generating a fluorescence calibration curve.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilute Perform Serial Dilutions stock->dilute instrument Set up Spectrophotometer dilute->instrument Transfer to Plate/Cuvette blank Measure Blank instrument->blank standards Measure Standards blank->standards subtract Subtract Blank standards->subtract plot Plot Intensity vs. Concentration subtract->plot regress Perform Linear Regression plot->regress end Calibration Curve Complete regress->end Obtain Calibration Equation (y = mx + b)

Caption: Workflow for generating a fluorescence calibration curve.

References

Comparative Biological Activity of 4-[(Diethylamino)methyl]benzoic Acid Analogs as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of 4-[(diethylamino)methyl]phenol derivatives, close structural analogs of 4-[(diethylamino)methyl]benzoic acid. The primary focus of this comparison is their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. The data presented is derived from a study by Yu et al. (2010), which systematically explores the structure-activity relationships of these compounds.[1][2]

Introduction

Derivatives of 4-aminobenzoic acid and related structures are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The exploration of these scaffolds has led to the development of various therapeutic agents. This guide specifically delves into a series of 4-[(diethylamino)methyl]phenol derivatives that have been synthesized and evaluated as potential inhibitors of cholinesterases.[1][2] Cholinesterase inhibitors are a key class of drugs for the management of Alzheimer's disease, as they help to increase the levels of the neurotransmitter acetylcholine in the brain.[5]

Quantitative Comparison of Biological Activity

The inhibitory activities of the synthesized 4-[(diethylamino)methyl]phenol derivatives against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundR (Secondary Amine)n (Linker Length)hAChE IC50 (nM)hBChE IC50 (nM)Selectivity (AChE/BChE)
25 Pyrrolidine8215.3 ± 15.447.5 ± 3.64.5
26 Piperidine8150.7 ± 11.212.1 ± 1.112.5
27 Cyclohexylamine8198.4 ± 14.510.7 ± 0.918.6
28 N-methylcyclohexylamine8> 1000115.2 ± 9.8-
29 N-ethylcyclohexylamine8> 1000150.6 ± 12.1-
30 Dibutylamine8185.1 ± 13.89.8 ± 0.818.8
31 Diisobutylamine8218.9 ± 16.115.3 ± 1.214.3

Data extracted from Yu, L., et al. (2010). Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3254-3258.[1][2]

Structure-Activity Relationship

The study revealed several key structure-activity relationships for the cholinesterase inhibitory activity of these 4-[(diethylamino)methyl]phenol derivatives:

  • Linker Length: An alkyl chain linker of eight methylene units (n=8) between the 4-[(diethylamino)methyl]phenoxy group and the secondary amine moiety was found to be optimal for potent inhibition.[1]

  • Secondary Amine Moiety: The nature of the secondary amine at the end of the linker significantly influenced both potency and selectivity.

    • Cyclic secondary amines like piperidine and cyclohexylamine (compounds 26 and 27) demonstrated high potency.[1][2]

    • Bulky N-alkyl substituents on the cyclohexylamine ring (compounds 28 and 29) led to a significant decrease in activity.[1]

    • Linear dialkylamines, such as dibutylamine (compound 30), also showed very high potency and selectivity for BChE.[1][2]

  • Selectivity: A notable finding was the high selectivity of several compounds for BChE over AChE. Compounds 26 , 27 , and 30 displayed 12.5, 18.6, and 18.8-fold higher affinity for BChE, respectively.[2] This is significant as BChE is also involved in the hydrolysis of acetylcholine and its levels increase in the brains of Alzheimer's patients.[5]

Experimental Protocols

General Synthesis of 4-[(diethylamino)methyl]phenol Derivatives:

The synthesis of the target compounds was achieved through a multi-step process starting from p-hydroxybenzaldehyde.

  • Alkylation of p-hydroxybenzaldehyde: p-Hydroxybenzaldehyde was reacted with ω-dibromoalkanes in the presence of K2CO3 to yield ω-bromoalkoxy derivatives.

  • Reductive Amination: The resulting aldehyde was then subjected to reductive amination with diethylamine to introduce the (diethylamino)methyl group.

  • Coupling with Secondary Amines: Finally, the terminal bromine was displaced by various secondary amines to afford the final products.

G cluster_synthesis Synthetic Workflow p_hydroxybenzaldehyde p-Hydroxybenzaldehyde omega_bromoalkoxy ω-Bromoalkoxy Derivative p_hydroxybenzaldehyde->omega_bromoalkoxy 1. Alkylation (ω-dibromoalkane, K2CO3) reductive_amination_product 4-[(Diethylamino)methyl]-phenoxy-bromoalkane omega_bromoalkoxy->reductive_amination_product 2. Reductive Amination (Diethylamine) final_product Target Compound reductive_amination_product->final_product 3. Coupling (Secondary Amine)

Synthetic workflow for 4-[(diethylamino)methyl]phenol analogs.

Cholinesterase Inhibition Assay (Ellman's Method):

The inhibitory activity of the compounds against AChE and BChE was determined using a modified Ellman's spectrophotometric method.

  • Enzyme and Substrate Preparation: Solutions of human AChE or BChE, the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) were prepared in phosphate buffer.

  • Incubation: The respective enzyme was pre-incubated with various concentrations of the inhibitor for a set period.

  • Reaction Initiation: The reaction was initiated by the addition of the substrate (ATCI or BTCI).

  • Measurement: The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of this color formation was measured spectrophotometrically at 412 nm.

  • IC50 Calculation: The concentration of the inhibitor that caused 50% inhibition of enzyme activity (IC50) was calculated by plotting the percentage of inhibition versus the inhibitor concentration.

G cluster_assay Cholinesterase Inhibition Assay Workflow enzyme_inhibitor Enzyme (AChE or BChE) + Inhibitor substrate_addition Add Substrate (ATCI or BTCI) enzyme_inhibitor->substrate_addition hydrolysis Substrate Hydrolysis substrate_addition->hydrolysis color_reaction Thiocholine + DTNB (Yellow Product) hydrolysis->color_reaction measurement Spectrophotometric Measurement (412 nm) color_reaction->measurement calculation IC50 Calculation measurement->calculation

Workflow for the cholinesterase inhibition assay.

Mechanism of Action: Cholinergic Signaling Pathway

The therapeutic rationale for these compounds lies in their ability to inhibit AChE and BChE, thereby increasing the concentration of acetylcholine in the synaptic cleft. Acetylcholine is a crucial neurotransmitter for cognitive functions, and its degradation by cholinesterases is a key feature of the cholinergic deficit observed in Alzheimer's disease.

G cluster_pathway Cholinergic Synapse cluster_pre cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft AChR Acetylcholine Receptors (AChR) synaptic_cleft->AChR ACh Binding AChE_BChE AChE / BChE synaptic_cleft->AChE_BChE ACh Degradation ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_vesicle->synaptic_cleft ACh Release signal Signal Transduction AChR->signal inhibitor 4-[(Diethylamino)methyl]phenol Derivatives inhibitor->AChE_BChE Inhibition

Inhibition of acetylcholine degradation in the cholinergic synapse.

Conclusion

The 4-[(diethylamino)methyl]phenol scaffold serves as a promising foundation for the development of potent and selective cholinesterase inhibitors. The analogs discussed demonstrate that modifications to the linker and secondary amine moieties can significantly enhance inhibitory activity and selectivity, particularly towards butyrylcholinesterase. These findings provide valuable insights for the rational design of novel drug candidates for the symptomatic treatment of Alzheimer's disease. Further investigation into the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to assess their full therapeutic potential.

References

Comparative Guide to Analytical Methods for the Quantification of 4-[(Diethylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative overview of principal analytical methodologies applicable for the validation of 4-[(Diethylamino)methyl]benzoic acid quantification. The performance characteristics and experimental protocols are based on established methods for structurally similar benzoic acid derivatives and are intended to serve as a foundational guide for method development and validation.

The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. The selection of the most appropriate method depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.

Comparison of Analytical Methodologies

The following table summarizes the expected performance characteristics of HPLC, LC-MS, and UV-Vis Spectrophotometry for the quantification of this compound.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Separation based on polarity, followed by UV detection.Separation by HPLC, with detection based on mass-to-charge ratio.Measurement of light absorbance by the analyte at a specific wavelength.
Linearity (r²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 15%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to fg/mL rangeµg/mL range
Specificity HighVery HighLow to Moderate
Primary Use Routine quality control, purity assessment, and stability testing.Bioanalysis, impurity profiling, and trace-level quantification.Preliminary analysis, high-concentration assays.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on methods for analogous compounds and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method with UV detection is a robust and widely used technique for the quantification of benzoic acid derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (e.g., Milli-Q)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve a suitable retention time and peak shape. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound, which should be determined by scanning a standard solution (likely in the range of 230-280 nm).

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or trace impurity analysis.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system

  • C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Purified water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog).

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is likely suitable for the diethylamino group.

  • Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]⁺ of this compound) and a suitable product ion are monitored. These transitions need to be determined by infusing a standard solution into the mass spectrometer.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

UV-Vis Spectrophotometry

This method is simpler and faster but less specific than chromatographic methods. It is suitable for the analysis of pure substances or simple formulations.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • A suitable solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration of the analyte in the sample can be determined from the calibration curve.

Method Validation Workflow

The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose.[1][2][3] The process follows a structured approach as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Planning cluster_3 Phase 4: Documentation Dev Method Development & Optimization Protocol Prepare Validation Protocol Dev->Protocol Leads to DefineParams Define Performance Characteristics & Acceptance Criteria Protocol->DefineParams Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness Report Prepare Validation Report Specificity->Report Data for Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report Documentation Final Documentation & Approval Report->Documentation

Caption: General workflow for analytical method validation.

This guide provides a framework for selecting and developing a suitable analytical method for the quantification of this compound. The specific conditions and validation parameters will need to be established and verified experimentally for the intended application.

References

In-Depth Performance Analysis: 4-[(Diethylamino)methyl]benzoic Acid in the Landscape of Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of 4-[(Diethylamino)methyl]benzoic acid with established commercial fluorescent dyes is not feasible at this time due to a lack of publicly available data on its fluorescent properties. Extensive searches for experimental data regarding the quantum yield, extinction coefficient, excitation and emission spectra, and photostability of this compound have not yielded any specific results. This foundational information is essential for a direct and objective comparison against commercial alternatives.

While data for the specific compound is unavailable, analysis of structurally similar molecules, such as derivatives of 4-N,N-dimethylamino benzoic acid, can offer some theoretical context. Research on these related compounds indicates that they can exhibit fluorescent properties, often characterized by a large Stokes shift and sensitivity to solvent polarity. For instance, adducts of 4-N,N-dimethylamino benzoic acid have shown absorption maxima in the range of 295-315 nm and fluorescence maxima between 330-360 nm.[1][2] In polar solvents, a significant red-shift in the fluorescence band to 460-475 nm has been observed, which is indicative of a twisted intra-molecular charge transfer (TICT) state.[1][2] However, it is crucial to emphasize that these values are for a different molecule and may not be representative of this compound's performance.

Hypothetical Comparison Framework

To illustrate how such a comparison would be structured if data were available, this guide presents a framework that researchers can utilize when evaluating novel fluorescent compounds against commercial standards.

Data Presentation: A Comparative Overview

A quantitative comparison would be summarized in a table format for clarity and ease of interpretation.

ParameterThis compoundFluorescein (FITC)Rhodamine B
Excitation Max (nm) Data not available~495~555
Emission Max (nm) Data not available~519~580
Molar Extinction Coefficient (cm⁻¹M⁻¹) Data not available~80,000~110,000
Quantum Yield Data not available~0.95~0.31
Photostability Data not availableModerateHigh
Solubility Data not availableGood in aqueous buffers (as salt)Good in alcohols and polar solvents
pH Sensitivity Data not availableHigh (fluorescence decreases at acidic pH)Low
Experimental Protocols for Comparative Analysis

To generate the data required for a robust comparison, a series of standardized experiments would be necessary. The following are detailed methodologies for key assays.

1. Determination of Spectroscopic Properties (Excitation/Emission, Extinction Coefficient, Quantum Yield)

  • Objective: To determine the core photophysical properties of the fluorescent dye.

  • Materials:

    • This compound

    • Commercial reference dyes (e.g., Fluorescein, Rhodamine B)

    • Spectrophotometer

    • Fluorometer

    • Appropriate solvents (e.g., ethanol, PBS pH 7.4)

    • Quartz cuvettes

  • Protocol:

    • Prepare stock solutions of all dyes in a suitable solvent (e.g., 1 mM in DMSO).

    • Prepare a series of dilutions in the desired experimental buffer (e.g., PBS) to determine the absorbance spectrum and molar extinction coefficient using the Beer-Lambert law.

    • Record the fluorescence excitation and emission spectra using a fluorometer. The excitation wavelength for the emission scan should be the absorbance maximum, and the emission wavelength for the excitation scan should be the fluorescence maximum.

    • Determine the fluorescence quantum yield relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

2. Assessment of Photostability

  • Objective: To evaluate the dye's resistance to photobleaching upon prolonged exposure to light.

  • Materials:

    • Dye solutions of equal optical density

    • Fluorescence microscope with a high-intensity light source (e.g., mercury arc lamp or laser)

    • Image analysis software

  • Protocol:

    • Prepare slides with samples of each dye solution.

    • Focus on a region of the sample and acquire an initial fluorescence image (t=0).

    • Continuously illuminate the sample with the excitation light source.

    • Acquire fluorescence images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).

    • Measure the fluorescence intensity of the region of interest in each image.

    • Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate.

Experimental Workflow Visualization

The logical flow of a comparative study of fluorescent dyes can be visualized as follows. This diagram outlines the key steps from initial characterization to final application-based testing.

G cluster_0 Phase 1: Photophysical Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Application Testing cluster_3 Phase 4: Data Analysis & Comparison A Prepare Dye Solutions B Measure Absorbance & Extinction Coefficient A->B C Determine Excitation & Emission Spectra A->C D Calculate Quantum Yield C->D E Assess Photostability D->E F Evaluate pH Sensitivity D->F G Test Solvent Effects D->G H Fluorescence Microscopy E->H F->H G->H K Compile Comparative Data Table H->K I Flow Cytometry I->K J Spectrophotometric Assays J->K L Generate Performance Curves K->L M Draw Conclusions L->M

Caption: Workflow for the comparative evaluation of fluorescent dyes.

References

Assessing the Specificity of 4-[(Diethylamino)methyl]benzoic Acid as a Fluorescent Sensor for Nerve Agent Simulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the hypothetical fluorescent sensor, 4-[(Diethylamino)methyl]benzoic acid, for the detection of nerve agent simulants. Due to the limited availability of direct experimental data for this specific compound, its potential performance is evaluated against established fluorescent probes with rhodamine, BODIPY, and quinoline cores. This comparison is based on documented experimental data for these alternatives, focusing on key performance metrics such as limit of detection, response time, and selectivity.

Introduction

The rapid and sensitive detection of highly toxic organophosphorus nerve agents is a critical area of research for both defense and public health applications. Fluorescent chemosensors have emerged as a promising technology due to their potential for high sensitivity, rapid response, and portability. This guide explores the prospective utility of this compound as a fluorescent sensor by comparing its hypothesized signaling pathway and potential performance metrics with those of well-characterized fluorescent probes. The comparison focuses on the detection of common nerve agent simulants, such as diethyl chlorophosphate (DCP), dimethyl methylphosphonate (DMMP), and diisopropyl fluorophosphate (DFP), which mimic the chemical reactivity of live nerve agents.

Performance Comparison

The following table summarizes the key performance indicators of the hypothetical this compound sensor alongside established rhodamine-based, BODIPY-based, and quinoline-based fluorescent probes for nerve agent simulants.

Sensor PlatformTarget AnalyteLimit of Detection (LOD)Response TimeSelectivity Highlights
Hypothetical: this compound DCP, DFPNot DeterminedNot DeterminedHypothesized to be selective against non-organophosphate electrophiles.
Rhodamine B-based Probe (RBNP) DCP1.4 nM[1][2]< 10 seconds[2]High selectivity against various metal ions and other organophosphorus compounds like DCNP.[1]
BODIPY-based Probe DMMPHigh affinity (logK = 7.23)[3]Not SpecifiedHigh selectivity for DMMP over other common solvents and phosphorus-based organic molecules.[3]
Quinoline-based Probe (AQmol-2) DFP, DCP0.18 µM (DFP), 0.16 µM (DCP)Not SpecifiedRatiometric response allows for potential discrimination from simple quenching or enhancement effects.

Signaling Pathways and Mechanisms

The detection of organophosphorus compounds by fluorescent probes typically involves a reaction-based "turn-on" mechanism. The nerve agent simulant, an electrophilic phosphorus center, reacts with a nucleophilic site on the sensor molecule, leading to a change in the fluorophore's electronic structure and a subsequent increase in fluorescence intensity.

Proposed Signaling Pathway for this compound

It is hypothesized that the tertiary amine of the diethylaminomethyl group in this compound acts as the nucleophilic reaction site. Reaction with an organophosphate simulant like DCP would lead to phosphorylation of the amine. This would disrupt a potential photoinduced electron transfer (PET) quenching pathway, resulting in a "turn-on" fluorescent response from the benzoic acid fluorophore.

G cluster_0 Sensor Off-State cluster_1 Sensing Event cluster_2 Sensor On-State Sensor This compound (Low Fluorescence) PET Photoinduced Electron Transfer (PET) Sensor->PET Quenching DCP DCP (Nerve Agent Simulant) Phosphorylated_Sensor Phosphorylated Sensor (High Fluorescence) DCP->Phosphorylated_Sensor Phosphorylation of Amine No_PET PET Disrupted Phosphorylated_Sensor->No_PET Emission G cluster_0 Sensor Off-State cluster_1 Sensing Event cluster_2 Sensor On-State Rhodamine_Spirolactam Rhodamine Probe (Spirolactam Form) (Colorless, Non-fluorescent) DCP DCP (Nerve Agent Simulant) Rhodamine_Open Rhodamine Probe (Open Amide Form) (Colored, Highly Fluorescent) DCP->Rhodamine_Open Phosphorylation & Ring Opening

References

benchmarking the corrosion inhibition efficiency of 4-[(Diethylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the corrosion inhibition efficiency of 4-[(Diethylamino)methyl]benzoic acid remains unavailable in current scientific literature. Extensive searches for experimental data on this specific compound have not yielded any direct studies evaluating its performance as a corrosion inhibitor.

However, to provide a valuable resource for researchers, this guide offers a comparative overview of the corrosion inhibition properties of structurally related compounds, specifically other benzoic acid derivatives and molecules featuring the diethylamino functional group. The data presented here is drawn from existing studies and is intended to offer insights into the potential performance characteristics of similar chemical structures.

Comparative Analysis of Related Corrosion Inhibitors

The following table summarizes the corrosion inhibition efficiency of various benzoic acid derivatives and a compound containing a diethylamino group on different metals in acidic environments. This data is compiled from discrete studies and while not a direct comparison, it provides a useful benchmark for understanding the potential efficacy of related compounds.

Inhibitor NameMetalCorrosive MediumMax. Inhibition Efficiency (%)Optimal ConcentrationTemperature (°C)Reference
No Data Available ------
N-(4-diethylaminobenzyl) quaternary ammonium chitosanX80 Pipeline Steel1 M HCl87.4110.00 mg/L30[1]
4-[(4-dimethylamino) benzylidene) amino] benzoic acidZinc0.1 M H2SO442.85.0 g/L30[2]

Note: The inhibition efficiencies and optimal concentrations are highly dependent on the specific experimental conditions, including the type of metal, the nature and concentration of the corrosive medium, and the temperature.

Experimental Protocols

To ensure a clear understanding of the data presented, the following are detailed methodologies for the key experimental techniques typically employed in corrosion inhibition studies.

Weight Loss Method

The weight loss method is a straightforward technique to determine corrosion rates and inhibition efficiencies.

  • Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with various grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are then immersed in the corrosive solution, with and without the inhibitor at various concentrations, for a specified period.

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a specific cleaning solution, e.g., Clarke's solution for steel), washed, dried, and re-weighed.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the mechanism of corrosion inhibition. These are typically performed using a three-electrode setup in an electrochemical cell, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current.

  • Stabilization: The working electrode is immersed in the test solution for a period to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions.

  • Inhibition Efficiency Calculation: The inhibition efficiency is calculated as:

    • IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

      • Where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Frequency Scan: A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies.

  • Impedance Measurement: The impedance of the system is measured at each frequency.

  • Data Presentation: The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance and phase angle vs. frequency).

  • Equivalent Circuit Modeling: The impedance data is often fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

  • Inhibition Efficiency Calculation: The inhibition efficiency is calculated from the charge transfer resistance values:

    • IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

      • Where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical workflows for the experimental methods described above.

Weight_Loss_Method A Specimen Preparation (Polishing, Degreasing, Washing, Drying) B Initial Weighing A->B C Immersion in Corrosive Solution (with and without inhibitor) B->C D Removal and Cleaning C->D E Final Weighing D->E F Calculation of Corrosion Rate and Inhibition Efficiency E->F

Caption: Workflow for the Weight Loss Method.

Electrochemical_Measurements cluster_0 Electrochemical Cell Setup A Working Electrode (Metal Specimen) B Reference Electrode (e.g., SCE) C Counter Electrode (e.g., Platinum) D Stabilize Open Circuit Potential (OCP) E Perform Electrochemical Measurement D->E F Potentiodynamic Polarization E->F  Scan Potential G Electrochemical Impedance Spectroscopy (EIS) E->G  Apply AC Signal H Data Analysis F->H G->H I Calculate Inhibition Efficiency H->I

Caption: Workflow for Electrochemical Measurements.

References

A Comparative Performance Analysis of 4-[(Diethylamino)methyl]benzoic Acid in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and versatile biological activity make it a frequent starting point for drug discovery campaigns. This guide provides a detailed statistical and experimental comparison of 4-[(Diethylamino)methyl]benzoic acid , evaluating its performance against key structural analogs and outlining its potential in various therapeutic applications. By examining its chemical properties, synthesis, and biological activity—supported by established experimental protocols—we aim to provide a comprehensive resource for researchers navigating the selection of building blocks for drug design.

Physicochemical Profile: A Foundation for Biological Interaction

The performance of a drug candidate is intrinsically linked to its physicochemical properties. Here, we compare this compound with its close analog, 4-[(Dimethylamino)methyl]benzoic acid, and the parent compound, 4-(Aminomethyl)benzoic acid.

PropertyThis compound4-[(Dimethylamino)methyl]benzoic acid[1]4-(Aminomethyl)benzoic acid
CAS Number 62642-59-518364-71-1[1]56-91-7
Molecular Formula C₁₂H₁₇NO₂C₁₀H₁₃NO₂[1]C₈H₉NO₂
Molecular Weight 207.27 g/mol 179.22 g/mol [1]151.16 g/mol
Predicted LogP 1.80.90.6
Hydrogen Bond Donors 112
Hydrogen Bond Acceptors 333

The substitution of two ethyl groups in this compound significantly increases its lipophilicity (predicted LogP of 1.8) compared to the dimethyl analog (0.9) and the primary amine (0.6). This enhanced lipophilicity can have profound effects on its pharmacokinetic and pharmacodynamic profile, potentially leading to improved cell membrane permeability and target engagement within hydrophobic binding pockets. However, it may also impact solubility and metabolic stability.

Synthesis and Derivatization: Enabling Chemical Exploration

The synthesis of 4-[(dialkylamino)methyl]benzoic acids is typically achieved through the aminomethylation of a suitable benzoic acid precursor. A general synthetic workflow is outlined below.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Intermediate cluster_final Final Products 4-Aminobenzoic_acid 4-Aminobenzoic Acid Amidomethylation Regioselective Amidomethylation 4-Aminobenzoic_acid->Amidomethylation Hydroxymethyl- phthalimide Protected_Amine Protected Aminomethyl Benzoic Acid Amidomethylation->Protected_Amine DEAMBA 4-[(Diethylamino)methyl] benzoic acid Protected_Amine->DEAMBA Deprotection & Alkylation (Ethyl groups) DMAMBA 4-[(Dimethylamino)methyl] benzoic acid Protected_Amine->DMAMBA Deprotection & Alkylation (Methyl groups)

Caption: General synthetic workflow for 4-[(dialkylamino)methyl]benzoic acids.

This synthetic versatility allows for the facile generation of a library of analogs with varying alkyl substitutions on the nitrogen atom, enabling a thorough exploration of the structure-activity relationship (SAR).

Performance in Biological Assays: A Comparative Overview

To objectively assess the performance of this compound, we will consider its potential in three key therapeutic areas: oncology, neurodegenerative disease (as an enzyme inhibitor), and as an antioxidant.

Anticancer Activity

Substituted benzoic acids have demonstrated cytotoxic effects against various cancer cell lines.[2] The N,N-dialkylaminomethyl moiety can enhance the anticancer activity of a compound. While direct comparative data for this compound is limited, we can infer its potential based on studies of similar structures. For instance, a study on heliomycin derivatives found that the introduction of a 4-((dimethylamino)methyl) group resulted in a water-soluble compound with potent cytotoxicity against oral cancer cell lines.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method to assess the in vitro cytotoxicity of a compound against a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, 4-[(Dimethylamino)methyl]benzoic acid, and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Expected Performance: Based on the increased lipophilicity of the diethylamino group, it is hypothesized that this compound may exhibit enhanced cell permeability and potentially greater cytotoxicity compared to its dimethylamino counterpart. However, this could be cell line dependent and requires experimental verification.

Enzyme Inhibition: Targeting Cholinesterases

Derivatives of 4-aminobenzoic acid are known to be effective enzyme inhibitors. A study on 4-[(diethylamino)methyl]-phenol derivatives revealed potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[4][5]

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compounds (this compound and analogs).

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition. The IC₅₀ value is calculated from the dose-response curve.

Comparative Performance: The aforementioned study on phenol derivatives demonstrated that compounds with a 4-[(diethylamino)methyl] moiety exhibited IC₅₀ values in the nanomolar range against both AChE and BChE, with a notable selectivity towards BChE.[4][5] This suggests that this compound could be a promising scaffold for developing potent and selective cholinesterase inhibitors. The larger ethyl groups may allow for more extensive hydrophobic interactions within the enzyme's active site gorge compared to methyl groups.

AChE_Inhibition cluster_enzyme AChE Active Site cluster_inhibitor Inhibitor Anionic_Site Anionic Site Esteratic_Site Esteratic Site Inhibitor_Molecule 4-[(Dialkylamino)methyl] benzoic acid Inhibitor_Molecule->Anionic_Site Ionic Interaction (Quaternary Amine) Inhibitor_Molecule->Esteratic_Site Hydrophobic Interactions (Alkyl Groups & Phenyl Ring)

Caption: Putative binding mode of 4-[(dialkylamino)methyl]benzoic acid derivatives in the active site of acetylcholinesterase.

Antioxidant Activity

The antioxidant potential of benzoic acid derivatives is a well-documented area of research.[6] The ability to donate a hydrogen atom or an electron to neutralize free radicals is a key mechanism of antioxidant action.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[6][7]

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to varying concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Structure-Activity Relationship and Expected Performance: The antioxidant activity of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups generally enhance antioxidant activity. While the primary antioxidant activity is often attributed to phenolic hydroxyl groups, the aminomethyl substituent can also influence the electronic properties of the aromatic ring. It is hypothesized that the electron-donating nature of the dialkylaminomethyl group could contribute to the radical scavenging capacity of these compounds. Further experimental validation is necessary to quantify and compare the antioxidant potential of this compound with its analogs.

Conclusion and Future Directions

This compound presents itself as a compelling building block for drug discovery. Its increased lipophilicity compared to its dimethyl analog suggests the potential for enhanced cell permeability and target engagement, which could translate to improved potency in various biological assays. The available literature on structurally similar compounds indicates promising activity as both an anticancer agent and a cholinesterase inhibitor.

To fully elucidate the therapeutic potential of this compound, further rigorous and direct comparative studies are warranted. Specifically, head-to-head in vitro and in vivo evaluations against 4-[(dimethylamino)methyl]benzoic acid and other relevant benchmarks are crucial. Such studies will provide the necessary quantitative data to guide the rational design of next-generation therapeutics based on this versatile scaffold.

References

Safety Operating Guide

Proper Disposal of 4-[(Diethylamino)methyl]benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4-[(Diethylamino)methyl]benzoic acid is critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides a procedural, step-by-step protocol for researchers, scientists, and drug development professionals. The primary and strongly recommended method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][2] This ensures adherence to regulatory standards and minimizes environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Essential Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety Goggles or GlassesChemical safety goggles are mandatory. A face shield may be necessary if there is a splash risk.[3][4]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation before and during use.[3][4]
Body Protection Laboratory CoatA standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used.[3][4]
Respiratory Protection NIOSH-approved respiratorNecessary if working outside of a fume hood or if dust or aerosols may be generated.[1][3][4]

In the event of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[4]

  • Waste Identification and Segregation:

    • This compound should be treated as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Collection and Containerization:

    • Collect waste this compound in its original container or a compatible, sealed, and clearly labeled waste container.[4] The container should be leak-proof and in good condition.

    • For solid waste, carefully transfer the material into the waste container, avoiding the generation of dust.[1][5]

    • For solutions, ensure the container is appropriate for liquids and securely sealed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[4]

    • Include any relevant hazard pictograms (e.g., irritant, harmful).

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated.[1]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[1]

  • Arrange for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][4]

    • Provide the waste disposal company with all necessary information about the chemical, including its Safety Data Sheet (SDS).

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][6] This can lead to environmental contamination.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.[3]

  • Containment: For small spills, use an absorbent material that is compatible with the chemical, such as sand, diatomite, or a universal binder, to contain the spill. Do not use combustible materials like sawdust.[3]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste. Avoid generating dust.[3][4] For liquid spills, absorb with an inert material and place it in the waste container.

  • Decontamination: Decontaminate the area with a suitable solvent (e.g., acetone, ethanol) and absorbent pads.

  • Waste Disposal: The sealed container with the spill cleanup materials must be disposed of as hazardous waste according to institutional and local regulations.[3]

Disposal Workflow

DisposalWorkflow start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect in a Labeled, Sealed Hazardous Waste Container ppe->collect segregate Segregate from Incompatible Waste collect->segregate storage Store in Designated Hazardous Waste Area segregate->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company storage->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->collect

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-[(Diethylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-[(Diethylamino)methyl]benzoic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves and a lab coat or protective clothing.Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced. A dust mask of type N95 (US) is also suggested.[1][2]

Safe Handling and Operational Plan

Adherence to a strict operational plan is vital to minimize risks associated with this compound.

2.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][3]

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.

2.2. Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1][3]

  • Avoidance of Contact: Take necessary precautions to avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or fumes.[3][4]

  • Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it into a suitable, labeled container for disposal.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Classification:

  • Treat all waste containing this compound as hazardous waste.

3.2. Container Management:

  • Keep waste in its original container or a compatible, tightly sealed, and clearly labeled waste container.[5]

  • Label the container with "Hazardous Waste" and the full chemical name.

3.3. Disposal Route:

  • Dispose of contents and containers at an approved waste disposal plant.[1][3]

  • Do not dispose of this chemical down the drain or into the environment.[5]

  • Consult local, regional, and national regulations for specific disposal requirements.[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal A Review SDS B Verify Engineering Controls (Fume Hood, Ventilation) A->B C Don Appropriate PPE B->C D Weighing and Transfer of Chemical C->D E Experimental Procedure D->E F Clean Glassware and Work Surfaces E->F H Segregate Hazardous Waste E->H Waste Generation G Doff PPE F->G G->H Contaminated PPE I Label Waste Container H->I J Store in Designated Area I->J K Arrange for Professional Disposal J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.